N3-L-Orn(Fmoc)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVOUGLKGXMFRG-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of N3-L-Orn(Fmoc)-OH in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-L-Orn(Fmoc)-OH, a non-proteinogenic amino acid derivative, has emerged as a powerful tool in biochemistry and drug development. Its unique structure, featuring a bioorthogonal azide (B81097) moiety and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, facilitates its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification via "click chemistry." This guide provides an in-depth analysis of the applications of this compound, detailed experimental protocols for its use, and a summary of its key chemical properties, offering a comprehensive resource for researchers leveraging this versatile building block.
Core Concepts and Applications
This compound, systematically named (2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, is a chemically modified analog of the amino acid ornithine.[1] Its utility in biochemical research stems from two key features:
-
Fmoc Protecting Group: The Fmoc group on the delta-amino group of the ornithine side chain allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] This protecting group is base-labile, meaning it can be removed under mild basic conditions (e.g., with piperidine) without affecting the acid-labile protecting groups often used for other amino acid side chains or the peptide-resin linkage.[2]
-
Azide (N3) Group: The azide group at the alpha-position is a bioorthogonal handle.[3][4] This means it is chemically inert within biological systems but can undergo specific, highly efficient reactions with a partner functional group, a concept pioneered by Carolyn R. Bertozzi. The small size and metabolic stability of the azide group minimize perturbations to the structure and function of the biomolecule it is incorporated into.
These features make this compound a versatile building block for a range of applications, including:
-
Peptide Synthesis and Modification: It can be incorporated into peptide chains to introduce a site for specific modification.
-
Bioconjugation: The azide group enables the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.
-
Drug Development: It is used in the construction of complex therapeutic molecules, including antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.
-
Development of Bioactive Peptides: Its use facilitates the creation of peptides with enhanced therapeutic properties.
-
Materials Science: It finds applications in the development of functionalized surfaces and smart materials.
Key Physicochemical and Handling Properties
A summary of the key properties of this compound is provided in the table below. Proper storage and handling are crucial to maintain its integrity and reactivity.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
| Synonyms | Fmoc-L-Orn(N3)-OH, Nα-Azido-Nδ-Fmoc-L-Ornithine | |
| Molecular Formula | C20H20N4O4 | |
| Molecular Weight | 380.40 g/mol | |
| CAS Number | 1097192-04-5 | |
| Appearance | White to off-white powder | |
| Purity | ≥98% | |
| Storage Conditions | Store as a powder at -20°C for up to three years. |
Bioorthogonal Ligation: The Power of Click Chemistry
The azide group of this compound is primarily utilized in two types of "click" reactions, which are known for their high efficiency, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used for bioconjugation due to its high yields and specificity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly valuable for applications in living cells and sensitive biological systems.
Experimental Protocols
Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Washing solvent: Dichloromethane (DCM) and DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). The peptide can then be cleaved from the resin and side-chain protecting groups removed using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide
This protocol provides a general procedure for conjugating an alkyne-modified molecule (e.g., a fluorescent dye) to a peptide containing an N3-L-Orn residue in solution.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: A mixture of aqueous buffer (e.g., PBS) and an organic co-solvent (e.g., DMSO or t-butanol)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the peptide and alkyne solutions.
-
Add the THPTA solution to the CuSO4 solution (a 5:1 molar ratio of ligand to copper is common) and then add this mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the product identity and purity using mass spectrometry.
-
Application in Studying Biological Pathways: Synthesis of Neo-Glycoproteins
A significant application of this compound and click chemistry is in the synthesis of neo-glycoproteins to study the role of glycosylation in biological processes. For instance, by incorporating an azide-bearing amino acid into a protein scaffold, researchers can attach various glycan structures and investigate their impact on protein folding, stability, and interaction with other molecules.
The general strategy involves:
-
Protein Expression: A protein of interest is expressed with a non-canonical amino acid containing an azide or alkyne group.
-
Glycan Synthesis: The desired glycan is chemically synthesized with a complementary click chemistry handle (alkyne or azide).
-
Conjugation: The protein and glycan are conjugated using CuAAC or SPAAC.
-
Functional Assays: The resulting neo-glycoprotein is used in functional assays to probe its biological activity.
This approach has been used to create homogeneous glycoproteins for studying protein-carbohydrate interactions in signaling pathways, such as those involved in immune recognition or pathogen binding.
Conclusion
This compound is a cornerstone reagent in modern biochemical research and drug development. Its compatibility with standard peptide synthesis and the bioorthogonality of its azide group provide a robust platform for the precise engineering of complex biomolecules. The ability to perform site-specific modifications using click chemistry opens up vast possibilities for creating novel therapeutics, diagnostic tools, and research probes. This guide has provided a technical overview, practical protocols, and conceptual workflows to aid researchers in effectively harnessing the potential of this compound in their scientific endeavors.
References
An In-depth Technical Guide to Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine (N3-L-Orn(Fmoc)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly referred to as N3-L-Orn(Fmoc)-OH, is a synthetically modified amino acid derivative that has become an invaluable tool in the fields of chemical biology, peptide chemistry, and drug development. Its unique bifunctional nature, featuring a terminal azide (B81097) group on the side chain and a base-labile Fmoc protecting group on the alpha-amine, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The incorporated azide moiety serves as a bioorthogonal handle, enabling the site-specific modification of peptides and proteins through highly efficient and selective "click chemistry" reactions.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflows relevant to its use in research and development.
Chemical Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid L-ornithine. The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard protecting group for the alpha-amine in Fmoc-based solid-phase peptide synthesis. The delta-amino group of the ornithine side chain is modified with an azide (N3) group.
Chemical Structure
IUPAC Name: (2S)-5-azido-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pentanoic acid
Chemical Formula: C20H20N4O4[1]
Molecular Weight: 380.4 g/mol [1]
CAS Number: 1097192-04-5[1]
Synonyms: Fmoc-L-azidoornithine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-L-ornithine[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that specific experimental data such as melting point and precise solubility for this particular derivative are not widely reported. The data presented for these properties are based on typical values for similar Fmoc-protected amino acids.
| Property | Value | Reference |
| Molecular Formula | C20H20N4O4 | [1] |
| Molecular Weight | 380.4 g/mol | |
| Appearance | White to off-white powder | General observation for Fmoc-amino acids |
| Purity | ≥98% (HPLC) | |
| Melting Point | 96-153 °C (range for similar protected ornithine derivatives) | |
| Solubility | Soluble in DMF, NMP, DCM, and other common organic solvents for SPPS. | |
| Storage | Store at -20°C for long-term stability (up to three years as a powder). |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its incorporation into peptides via SPPS, and subsequent bioconjugation using click chemistry.
Synthesis of Nδ-azido-Nα-Fmoc-L-ornithine
The synthesis of this compound can be achieved from L-ornithine through a multi-step process involving orthogonal protection, diazotransfer, and final Fmoc protection. The following is a representative protocol adapted from literature procedures for the synthesis of similar azido (B1232118) amino acids.
Materials:
-
L-ornithine hydrochloride
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium carbonate
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
8-Quinolinol
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Trifluoroacetic acid (TFA)
-
Imidazole-1-sulfonyl azide hydrochloride (or other diazotransfer reagent)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (H2O)
-
Dioxane
-
Diethyl ether
Procedure:
-
Selective Nδ-Boc Protection:
-
Dissolve L-ornithine hydrochloride in water and add a solution of copper(II) sulfate pentahydrate.
-
Adjust the pH to ~9.5 with sodium carbonate. A blue precipitate of the copper complex of ornithine will form.
-
Filter and wash the copper complex.
-
Suspend the complex in a mixture of dioxane and water.
-
Add Boc2O and stir at room temperature overnight.
-
Filter the resulting Nδ-Boc-L-ornithine copper complex.
-
-
Copper Removal and Nα-Fmoc Protection:
-
Suspend the Nδ-Boc-L-ornithine copper complex in a mixture of water and methanol.
-
Add a solution of 8-quinolinol to chelate and remove the copper. The solution will turn from blue to colorless.
-
Filter to remove the copper chelate.
-
To the filtrate containing Nδ-Boc-L-ornithine, add Fmoc-OSu and adjust the pH to ~9 with sodium carbonate.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the solution and extract the Nα-Fmoc-Nδ-Boc-L-ornithine with an organic solvent.
-
-
Nδ-Boc Deprotection:
-
Dissolve the purified Nα-Fmoc-Nδ-Boc-L-ornithine in DCM.
-
Add TFA to the solution and stir for 1-2 hours at room temperature to remove the Boc group.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Diazotransfer Reaction:
-
Dissolve the resulting Nα-Fmoc-L-ornithine in a biphasic mixture of water, methanol, and DCM.
-
Add a catalytic amount of copper(II) sulfate.
-
Add imidazole-1-sulfonyl azide hydrochloride and adjust the pH to ~9 with potassium carbonate.
-
Stir vigorously overnight.
-
Work up the reaction by extracting the aqueous phase, followed by acidification and extraction of the product into diethyl ether.
-
Purify the final product, this compound, by column chromatography.
-
Incorporation into Peptides via Fmoc-SPPS
This compound is fully compatible with standard automated or manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling agent (e.g., DIC/HOBt or HBTU/HATU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Bioconjugation via Click Chemistry
The azide group on the peptide allows for conjugation to molecules containing a terminal alkyne (CuAAC) or a strained cyclooctyne (B158145) (SPAAC).
Materials:
-
Azido-peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DMF or DMSO (if needed for solubility)
Procedure:
-
Dissolve the azido-peptide and the alkyne-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of CuSO4 and the copper-stabilizing ligand (TBTA or THPTA).
-
Prepare a fresh stock solution of sodium ascorbate.
-
Add the CuSO4/ligand solution to the peptide/alkyne mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography.
Materials:
-
Azido-peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, if needed)
Procedure:
-
Dissolve the azido-peptide in the reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
Mix the solutions of the azido-peptide and the DBCO-molecule.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by the decrease in the DBCO absorbance at ~310 nm.
-
The reaction is typically complete within 1-2 hours.
-
Purify the conjugate as described for CuAAC.
Visualizations of Workflows and Logical Relationships
Experimental Workflow for Azido-Peptide Synthesis and Conjugation
The following diagram illustrates the overall workflow from incorporating this compound into a peptide to the final bioconjugate.
Caption: Workflow for azido-peptide synthesis and conjugation.
Logical Relationship of Click Chemistry Reactions
The choice between CuAAC and SPAAC depends on the experimental context, particularly the sensitivity of the biological system to copper.
Caption: Decision tree for choosing a click chemistry reaction.
Applications in Research and Drug Development
The versatility of this compound has led to its use in a wide range of applications:
-
Peptide Labeling: Site-specific labeling of peptides with fluorophores, quenchers, or biotin (B1667282) for use in fluorescence resonance energy transfer (FRET) studies, immunoassays, and affinity purification.
-
Antibody-Drug Conjugates (ADCs): The azide handle allows for the precise attachment of cytotoxic drugs to antibodies, creating homogenous ADCs with controlled drug-to-antibody ratios.
-
Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne within the same peptide chain can be used to generate cyclic peptides with enhanced stability and bioactivity.
-
Surface Immobilization: Peptides containing N3-L-Orn can be "clicked" onto surfaces functionalized with alkynes, which is useful for creating peptide-based biosensors and microarrays.
-
Development of Peptide-Based Therapeutics: The introduction of non-native triazole linkages can improve the pharmacokinetic properties of peptide drugs by increasing their resistance to enzymatic degradation.
Conclusion
This compound is a powerful and versatile building block for the synthesis of modified peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of the azide group make it an essential tool for researchers in academia and industry. The ability to perform highly efficient and specific click chemistry reactions opens up a vast array of possibilities for creating novel bioconjugates, peptidomimetics, and therapeutic agents. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful application of this valuable chemical entity in research and development.
References
An In-depth Technical Guide to Nδ-(9-Fluorenylmethyloxycarbonyl)-L-azidoornithine (N3-L-Orn(Fmoc)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-L-Orn(Fmoc)-OH, a chemically modified amino acid analog crucial for advanced peptide synthesis and bioconjugation. This document details its physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS) and bioorthogonal "click chemistry" reactions, and its applications in biomedical research.
Core Compound Specifications
This compound is a versatile building block for introducing an azide (B81097) moiety into peptides.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the delta-amino group makes it compatible with standard Fmoc-based solid-phase peptide synthesis.[1] The key feature of this compound is the terminal azide (N3) group, which serves as a handle for bioorthogonal conjugation reactions.[1]
| Property | Value | Reference(s) |
| CAS Number | 1097192-04-5 | [1] |
| Molecular Weight | 380.4 g/mol | [1] |
| Molecular Formula | C20H20N4O4 | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM | |
| Storage Conditions | -20°C, stable for up to three years |
Experimental Protocols
The primary applications of this compound are in the synthesis of azide-modified peptides and their subsequent conjugation to other molecules via click chemistry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc-based SPPS workflow.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
20% (v/v) piperidine (B6355638) in DMF (for Fmoc deprotection)
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents), a coupling reagent like HBTU (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF. Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule.
Materials:
-
Azide-containing peptide (synthesized as per protocol 2.1)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the alkyne-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne is typically used.
-
Reagent Stock Solutions: Prepare fresh stock solutions of 20 mM CuSO4, 50 mM THPTA, and 100 mM sodium ascorbate in water.
-
Reaction Setup: In a reaction tube, combine the azide-peptide and alkyne-molecule solutions.
-
Initiation of Reaction: Add the CuSO4 and THPTA solutions to the reaction mixture (final concentrations typically 50-250 µM CuSO4 and a 5:1 ligand to copper ratio). Finally, add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC.
Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry variant is ideal for bioconjugation in sensitive biological systems.
Materials:
-
Azide-containing peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, if needed)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the reactants.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Purify the final conjugate using RP-HPLC.
Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Applications in Research and Drug Development
The ability to incorporate azides into peptides site-specifically opens up numerous possibilities in basic research and therapeutic development.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to synthesize peptides that are then conjugated to antibodies and cytotoxic drugs, creating targeted cancer therapies.
-
Peptide Labeling: Azide-modified peptides can be labeled with fluorescent dyes or other reporter molecules for use in imaging and tracking studies.
-
Cyclic Peptides: The azide group can participate in intramolecular reactions to create cyclic peptides, which often exhibit enhanced stability and biological activity.
-
Elucidating Signaling Pathways: L-ornithine itself can activate Ca2+ signaling through the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). Peptides containing ornithine analogs can be used as tools to probe these and other cellular signaling pathways. For instance, a synthesized peptide could be used to investigate the downstream effects of CaSR activation, such as the modulation of mitogen-activated protein kinase (MAPK) pathways.
Figure 4: Potential L-Ornithine-Mediated Signaling Pathway.
Conclusion
This compound is an invaluable tool for chemical biologists, medicinal chemists, and drug development scientists. Its compatibility with standard peptide synthesis and the bioorthogonality of the azide group enable the precise construction of complex and functionalized peptides for a wide range of applications, from fundamental biological studies to the development of novel therapeutics.
References
An In-depth Technical Guide to the Synthesis of Peptides Containing Non-Canonical Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptides represents a paradigm shift in peptide chemistry and drug discovery. By moving beyond the 20 proteinogenic amino acids, researchers can design peptides with enhanced therapeutic properties, including increased proteolytic stability, improved bioavailability, and novel functionalities.[1][2][3] This technical guide provides an in-depth overview of the core strategies for synthesizing ncAA-containing peptides, detailed experimental protocols for synthesis and analysis, and a discussion of their application in probing complex biological systems.
Introduction: Expanding the Chemical Repertoire of Peptides
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often limited by poor metabolic stability and low cell permeability.[4] The introduction of non-canonical amino acids—amino acids not found in natural polypeptide chains—is a powerful strategy to overcome these limitations.[5] ncAAs can introduce a vast array of chemical functionalities, including photo-crosslinkers, fluorescent probes, and unique side chains that can induce stable secondary structures or facilitate novel molecular interactions. These modifications are critical for developing next-generation peptide drugs targeting previously "undruggable" protein surfaces.
There are two primary approaches for incorporating ncAAs into peptides: chemical synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), and biological synthesis, which leverages the cell's translational machinery through techniques like Genetic Code Expansion (GCE).
Core Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for chemical peptide synthesis, allowing for the stepwise assembly of a peptide chain on a solid resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common method due to its mild deprotection conditions, which are compatible with a wide range of sensitive ncAAs and post-translational modifications.
The general workflow involves cycles of:
-
Deprotection: Removal of the N-terminal Fmoc group with a mild base (e.g., piperidine).
-
Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent coupling to the free N-terminus of the growing peptide chain.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired sequence is assembled, after which the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
Diagram: Fmoc-SPPS Workflow
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Biological and In Vitro Synthesis
Biological methods offer powerful alternatives for producing long peptides and proteins containing ncAAs. These techniques reprogram the genetic code to assign a specific codon, often a stop codon like UAG (amber), to an ncAA.
-
Genetic Code Expansion (GCE): This in vivo method relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase specifically charges the ncAA onto the orthogonal tRNA, which then recognizes the reassigned codon on the mRNA during ribosomal translation.
-
Cell-Free Protein Synthesis (CFPS): CFPS systems utilize cell lysates or reconstituted translational machinery in an open, in vitro environment. This approach overcomes issues of ncAA transport and cytotoxicity, allowing for direct control over reaction components and efficient incorporation of a wide range of ncAAs. The use of extracts from genomically recoded organisms, which lack release factors for the reassigned stop codon, can dramatically increase yield and fidelity.
Quantitative Data Presentation
Synthesizing ncAA-containing peptides presents unique challenges that can affect overall yield and purity. The efficiency of incorporation varies greatly depending on the synthesis method and the specific ncAA used.
Table 1: Comparison of ncAA Peptide Synthesis Methodologies
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Genetic Code Expansion (GCE) / In Vivo | Cell-Free Protein Synthesis (CFPS) |
| Peptide Length | Typically < 60 amino acids | Full-length proteins possible | Full-length proteins possible |
| Yield | Milligrams to grams | Micrograms to low milligrams per liter of culture | Up to milligrams per milliliter of reaction |
| Purity Challenges | Deletion/truncated sequences, racemization, side reactions. | Mis-incorporation of canonical amino acids, low expression levels. | Competition with release factors (in standard extracts), tRNA mis-acylation. |
| ncAA Scope | Very broad; relies on availability of protected ncAA building blocks. | Limited by ncAA transport into the cell and recognition by the orthogonal synthetase. | Very broad; circumvents cell wall and cytotoxicity issues. |
| Key Advantage | High purity of final product, broad ncAA compatibility. | Production of large, complex proteins within a cellular context. | High speed, open system allows direct manipulation of components. |
Table 2: Common Challenges in Fmoc-SPPS of ncAA Peptides
| Challenge | Description | Mitigation Strategy |
| Low Coupling Efficiency | Steric hindrance from bulky ncAA side chains can slow or prevent complete peptide bond formation, leading to deletion sequences. | Use stronger coupling reagents (e.g., HATU, COMU), extend coupling times, perform double couplings. |
| Aggregation | Hydrophobic sequences, particularly those containing certain ncAAs, can aggregate on the resin, blocking reagent access. | Use high-swelling resins (e.g., PEG-based), add chaotropic salts (e.g., LiCl), or synthesize at elevated temperatures. |
| Side Reactions | The unique functionalities of some ncAAs can be incompatible with standard deprotection or cleavage cocktails. | Use specialized or orthogonal side-chain protecting groups tailored to the ncAA's chemistry. |
| Purification Bottlenecks | The crude product can have very low initial purity (<5%), making purification by RP-HPLC difficult and time-consuming. | Optimize coupling/deprotection cycles to maximize crude purity; utilize orthogonal purification methods if necessary. |
Detailed Experimental Protocols
Protocol 1: Fmoc-SPPS of a Peptide Containing a Photo-Crosslinking ncAA
This protocol describes the manual synthesis of a short peptide incorporating p-benzoyl-L-phenylalanine (pBpa), a commonly used photo-crosslinking ncAA.
Materials:
-
Fmoc-Rink Amide MBHA resin (low-loading, e.g., 0.3 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-pBpa-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Preparation: Swell 100 mg of resin (0.03 mmol scale) in DMF in a reaction vessel for 1 hour. Drain the solvent.
-
Fmoc Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes, drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.12 mmol, 4 eq.) and HBTU (0.12 mmol, 4 eq.) in 1 mL of DMF.
-
Add DIPEA (0.24 mmol, 8 eq.) to the vial.
-
Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
To monitor completion, perform a Kaiser (ninhydrin) test. If the test is positive (blue beads), repeat the coupling.
-
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-pBpa-OH at the desired position.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) and washing (Step 3). Finally, wash with DCM (3 x 2 mL) and dry the resin under vacuum.
-
Cleavage and Global Deprotection: Add 2 mL of cleavage cocktail to the dried resin. Agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution into a cold (0 °C) tube of diethyl ether (10 mL). A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.
Materials:
-
RP-HPLC system with a C18 column (preparative or semi-preparative).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Crude peptide dissolved in a minimal amount of Mobile Phase A.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 60 minutes. Monitor the eluate absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues).
-
Fraction Collection: Collect fractions (e.g., 1 mL each) corresponding to the major peaks.
-
Purity Analysis: Analyze a small aliquot of each collected fraction using analytical RP-HPLC to determine which fractions contain the target peptide at the desired purity (>95%).
-
Pooling and Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize (freeze-dry) to obtain a fluffy white powder of the purified peptide.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity of the synthetic peptide by verifying its molecular weight.
Materials:
-
Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer.
-
Solvent: 0.1% formic acid in 50:50 water/acetonitrile.
-
Purified peptide sample.
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in the analysis solvent to a final concentration of ~10 µM.
-
Mass Analysis:
-
For ESI-MS: Infuse the sample directly or via LC-MS into the spectrometer. Acquire the mass spectrum. The peptide will typically appear as a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the resulting envelope of peaks to determine the monoisotopic mass.
-
For MALDI-TOF-MS: Mix the peptide solution with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allow it to dry. Acquire the spectrum. The peptide will typically appear as a singly protonated ion ([M+H]⁺).
-
-
Data Verification: Compare the experimentally observed mass to the calculated theoretical mass of the peptide. The masses should match within an acceptable error margin (typically < 10 ppm for high-resolution instruments). Check for common adducts (+22 Da for sodium) or modifications (+16 Da for oxidation).
Application: Probing a GPCR Signaling Pathway
ncAAs are invaluable tools for elucidating complex biological processes. For example, incorporating a photo-crosslinking ncAA like pBpa into a peptide ligand that targets a G protein-coupled receptor (GPCR) allows for covalent trapping and identification of direct binding partners upon UV irradiation. This helps map the ligand-receptor interface and can stabilize transient signaling complexes for further study.
Diagram: GPCR Photo-Crosslinking Workflow
Caption: Workflow for identifying peptide-receptor interactions using a photo-crosslinking ncAA.
This workflow enables the precise identification of receptor-ligand interactions in a native cellular environment. The covalently linked complex can be isolated and analyzed by mass spectrometry to map the exact site of interaction, providing critical insights for structure-based drug design. This approach has been successfully used to study ligand binding to various GPCRs and other challenging membrane proteins.
Conclusion and Future Outlook
The synthesis of peptides containing non-canonical amino acids is a rapidly advancing field that is pushing the boundaries of medicinal chemistry and chemical biology. While challenges in synthesis efficiency and purification remain, the development of optimized SPPS protocols, robust cell-free expression systems, and new bio-orthogonal chemistries are continually expanding the toolkit available to researchers. The ability to install novel chemical functionalities into peptides with site-specific precision will continue to drive the discovery of potent and selective therapeutics and sophisticated molecular probes to unravel the complexities of cellular signaling.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 3. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 4. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology and therapeutic development, the ability to selectively visualize and manipulate biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, provides a powerful toolkit for achieving this with remarkable precision.[1] These reactions involve pairs of functional groups that are mutually reactive but remain inert to the complex milieu of biological systems.[2][3] Among the most versatile and widely adopted bioorthogonal reporters is the azide (B81097) (N₃) group.[4] When incorporated into amino acids, this small, abiotic functional group enables the site-specific modification of proteins, unlocking a vast array of applications in proteomics, drug targeting, and fundamental biological research.[5][6][7]
This technical guide provides a comprehensive overview of the principles and methodologies underpinning the use of azide-containing amino acids in bioorthogonal chemistry. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key workflows and concepts.
Core Concepts: The Azide as a Bioorthogonal Handle
The azide functional group is an ideal bioorthogonal handle due to several key properties:
-
Small Size: Its diminutive size minimizes potential perturbations to the structure and function of the protein into which it is incorporated.[5]
-
Abiotic Nature: Azides are virtually absent from native biological systems, ensuring that they will not participate in unwanted side reactions with endogenous molecules.[1]
-
Stability: The azide group is stable under physiological conditions, including aqueous environments and varying pH.[5]
-
Specific Reactivity: Azides undergo highly specific and efficient reactions with a limited number of complementary functional groups, most notably phosphines and alkynes.[4][5]
The incorporation of azide-bearing unnatural amino acids into proteins can be achieved through both residue-specific and site-specific methods.[8] Residue-specific incorporation typically involves the metabolic labeling of cells with an azide-containing analog of a natural amino acid, such as L-azidohomoalanine (AHA) as a methionine surrogate.[6][7][9] Site-specific incorporation, on the other hand, often utilizes engineered aminoacyl-tRNA synthetases to introduce an azide-bearing amino acid in response to a specific codon, allowing for precise placement within the protein sequence.[10][11]
Once incorporated, the azide group serves as a versatile chemical handle for a variety of bioorthogonal ligation reactions. The three most prominent of these are the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4][12][13]
Key Bioorthogonal Reactions with Azide Amino Acids
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine that is engineered to contain an electrophilic trap.[14] The reaction proceeds in two main steps: the initial reaction between the azide and the phosphine (B1218219) to form an aza-ylide intermediate, followed by an intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct.[14][15][]
While highly selective and effective in biological systems, the Staudinger ligation generally exhibits slower reaction kinetics compared to "click chemistry" alternatives.[2][3]
dot
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5][17][18] This reaction forms a stable 1,4-disubstituted triazole linkage.[5] CuAAC is characterized by its exceptionally fast reaction rates and high yields, even at low reactant concentrations.[17][18] However, the requirement for a copper catalyst, which can be toxic to living cells, often limits its application to in vitro or ex vivo systems.[4][12][13] To mitigate cytotoxicity, various ligands have been developed to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage.[17][18][19][20]
dot
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-Protected Ornithine Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Fmoc-protected ornithine derivatives, essential building blocks in Solid-Phase Peptide Synthesis (SPPS) for the creation of complex and modified peptides. The unique properties of these derivatives, particularly the orthogonal protection strategies they enable, are pivotal in the development of novel peptide-based therapeutics and research tools.
Introduction to Ornithine in Peptide Synthesis
Ornithine, a non-proteinogenic amino acid, is a valuable component in peptide chemistry. Its side chain contains a primary amine that, when appropriately protected, offers a site for various chemical modifications. This functionality is extensively utilized for the synthesis of branched peptides, cyclic peptides, and for the conjugation of molecules such as labels or drugs.[1][2] The success of incorporating ornithine into a peptide sequence via SPPS hinges on a robust protection strategy that is orthogonal to the Nα-Fmoc protection.[3][4]
Core Concepts: Orthogonal Protection in Fmoc-SPPS
Fmoc-based SPPS relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group.[5] For amino acids with reactive side chains, such as ornithine, an additional "permanent" protecting group is required. This side-chain protecting group must remain intact during the repetitive cycles of Fmoc deprotection (typically with piperidine) and coupling.
The principle of orthogonality is crucial: the side-chain protecting group should be removable under conditions that do not affect the Nα-Fmoc group or the linkage of the peptide to the solid support. This allows for selective deprotection and modification of the ornithine side chain while the peptide remains attached to the resin.
Key Fmoc-Ornithine Derivatives and Their Properties
Several Fmoc-ornithine derivatives are commercially available, each with a different side-chain protecting group suited for specific applications. The choice of the protecting group is dictated by the desired deprotection conditions and the overall synthetic strategy.
Fmoc-L-Orn(Boc)-OH
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. It is stable to the basic conditions of Fmoc removal but is cleaved with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. This makes Fmoc-Orn(Boc)-OH suitable for incorporating ornithine into linear peptides where side-chain modification is not required.
Fmoc-L-Orn(Mmt)-OH
The monomethoxytrityl (Mmt) group is a highly acid-labile protecting group. Its key advantage is that it can be selectively removed under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane) that do not cleave other acid-labile groups like Boc or the peptide from most resins. This orthogonality makes Fmoc-L-Orn(Mmt)-OH an ideal building block for the synthesis of branched and cyclic peptides.
Other Derivatives
Other protecting groups for the ornithine side chain include the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Mtt (4-methyltrityl) groups, which offer alternative orthogonal deprotection schemes. The ivDde group is labile to hydrazine, while the Mtt group, similar to Mmt, is cleaved under mildly acidic conditions.
Quantitative Data of Key Derivatives
The physicochemical properties of these derivatives are crucial for their effective application in SPPS.
| Property | Fmoc-L-Orn(Boc)-OH | Fmoc-L-Orn(Mmt)-OH |
| CAS Number | 109425-55-0 | 1192825-56-1 |
| Molecular Formula | C₂₅H₃₀N₂O₆ | C₄₀H₃₈N₂O₄ |
| Molecular Weight | 454.5 g/mol | 610.7 g/mol |
| Appearance | White to off-white powder | Light yellow to grey powder |
| Purity (HPLC) | ≥ 98% | ≥ 92% |
| Melting Point | 115-125 °C | 136 - 137 °C |
| Storage Temperature | 2-8 °C | 0 - 8 °C |
| Solubility | Soluble in DMF, DCM | Soluble in DMF, DCM |
Experimental Protocols
General Fmoc-SPPS Cycle
The incorporation of an Fmoc-ornithine derivative follows the standard Fmoc-SPPS workflow.
Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the Fmoc-ornithine derivative (typically 3-5 equivalents) with a coupling reagent such as HCTU (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (9 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-60 minutes.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
This cycle is repeated for each amino acid in the peptide sequence.
Selective Deprotection of the Mmt Group
The key utility of Fmoc-L-Orn(Mmt)-OH lies in the selective removal of the Mmt group on-resin.
Protocol:
-
Resin Preparation: After incorporating Fmoc-L-Orn(Mmt)-OH and elongating the peptide chain as desired, thoroughly wash the peptidyl-resin with DCM.
-
Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM.
-
Mmt Removal: Treat the resin with the TFA/DCM solution for approximately 2 minutes. Repeat this treatment 5-10 times until deprotection is complete. The release of the trityl cation can be monitored by the appearance of a yellow-orange color.
-
Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DMF, and then final washes with DMF and DCM. The exposed δ-amino group is now ready for further modification.
On-Resin Cyclization (Lactam Bridge Formation)
Following selective deprotection of the ornithine side chain, a common application is the formation of a lactam bridge to create a cyclic peptide.
Protocol:
-
Selective Deprotection: Perform the selective deprotection of the ornithine side-chain protecting group (e.g., Mmt) as described above.
-
Carboxyl Group Activation: The C-terminal carboxylic acid of the peptide (if it is to be cyclized head-to-tail) or the side-chain carboxyl group of another amino acid (e.g., Asp or Glu) is activated on-resin using standard coupling reagents (e.g., HCTU/DIPEA).
-
Cyclization: The activated carboxyl group reacts with the deprotected ornithine side-chain amine, forming the cyclic peptide on the resin.
-
Cleavage and Deprotection: The final cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5).
Applications in Research and Drug Development
The ability to introduce ornithine and selectively modify its side chain has significant implications in peptide science.
-
Branched Peptides: A second peptide chain can be synthesized on the deprotected ornithine side chain, creating branched or dendritic peptide structures.
-
Cyclic Peptides: The ornithine side chain can be used to form a lactam bridge with the C-terminus or another amino acid side chain, leading to cyclic peptides with constrained conformations. This is often done to improve metabolic stability and receptor binding affinity.
-
Peptide Conjugation: The exposed amine on the ornithine side chain is a convenient handle for conjugating other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for targeted delivery.
-
Combinatorial Libraries: On-resin modification of the ornithine side chain allows for the generation of diverse peptide libraries for high-throughput screening and drug discovery.
Conclusion
Fmoc-protected ornithine derivatives, particularly those allowing for orthogonal side-chain deprotection, are indispensable tools in modern peptide chemistry. A thorough understanding of their properties and the associated experimental protocols is fundamental for the successful synthesis of complex and modified peptides. These building blocks continue to empower researchers and drug developers in creating novel peptide-based molecules with enhanced therapeutic potential and diverse applications in biomedical research.
References
A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, applications, and comparative advantages of azido-ornithine and azido-lysine for the development of novel peptide-based therapeutics and research tools.
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties and for enabling advanced research applications. Among the various functionalized amino acids, those bearing an azide (B81097) group, such as azido-ornithine and azido-lysine, have gained significant traction. The azide moiety serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, allowing for the precise attachment of a wide array of functionalities, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs. This guide provides a detailed comparison of azido-ornithine and azido-lysine in the context of peptide synthesis, offering insights into their respective synthesis protocols, quantitative performance, and key considerations for their application in drug development and scientific research.
Core Comparison: Azido-ornithine vs. Azido-lysine
Both δ-azido-L-ornithine and ε-azido-L-lysine are valuable building blocks in solid-phase peptide synthesis (SPPS), primarily utilized for their ability to introduce an azide group for subsequent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4] The choice between these two amino acids often depends on the specific requirements of the final peptide conjugate, including desired linker length and potential impacts on peptide solubility and conformation.
A critical consideration when incorporating azido-lysine is the potential for reduced peptide solubility. The replacement of a lysine (B10760008) residue with azido-lysine eliminates the primary amine on the side chain, thereby removing a potential positive charge at physiological pH.[5] This loss of charge can lead to decreased hydrophilicity and, in some cases, aggregation of the peptide.[5] As a shorter homolog of lysine, azido-ornithine shares this characteristic of a non-ionizable side chain after conversion to its azido (B1232118) derivative. While direct comparative studies on the solubility of peptides containing azido-ornithine versus azido-lysine are not extensively documented, it is reasonable to infer that similar solubility challenges may arise with both. The slightly shorter side chain of azido-ornithine may have a minor impact on the overall hydrophobicity of the peptide compared to azido-lysine.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and reactivity of peptides containing azido-ornithine and azido-lysine.
| Parameter | Fmoc-δ-azido-L-ornithine | Fmoc-ε-azido-L-lysine | Reference |
| Yield of Fmoc-azido amino acid synthesis | 92% (over two steps) | 89% (over two steps) | [6] |
| Yield of model tripeptide (Ac-X-Phe-Phe-NH₂) synthesis | 77% | 71% | [6] |
Table 1: Synthesis Yields of Fmoc-Protected Azido Amino Acids and Their Incorporation into Model Peptides.
| Reaction | Azide-Containing Reactant | Second-Order Rate Constant (k₂) | Reference |
| SPAAC with DBCO | Peptide containing a novel positively charged azido-amino acid | 0.34 M⁻¹s⁻¹ | [5] |
| SPAAC with DBCO | Peptide containing azido-lysine (N₃K) | Not explicitly stated, but ligation is reported to be slightly faster than the novel amino acid | [5] |
| SPAAC with BCN | Peptide containing a novel positively charged azido-amino acid | 0.28 M⁻¹s⁻¹ | [5] |
Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions. (Note: Data for a novel positively charged azido-amino acid is provided as a relevant benchmark for SPAAC reactivity).
Experimental Protocols
Detailed methodologies for the synthesis of Fmoc-protected azido-ornithine and azido-lysine, their incorporation into peptides via SPPS, and subsequent purification are outlined below.
Synthesis of Fmoc-δ-azido-L-ornithine and Fmoc-ε-azido-L-lysine
A robust method for the synthesis of Fmoc-protected azido-ornithine and azido-lysine involves the orthogonal protection of the starting amino acid, followed by a diazotransfer reaction.[6]
Materials:
-
L-ornithine monohydrochloride or L-lysine monohydrochloride
-
Copper(II) acetate (B1210297) monohydrate
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
8-Quinolinol
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Trifluoroacetic acid (TFA)
-
Imidazole-1-sulfonyl azide hydrochloride (or other diazotransfer reagent)
-
Solvents: Water, Methanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure: [6]
-
Copper Complex Formation: L-ornithine·HCl or L-lysine·HCl is reacted with copper(II) acetate monohydrate in a basic aqueous solution to form the corresponding copper complex of the amino acid.
-
Boc Protection: The copper complex is then reacted with Boc₂O to selectively protect the side-chain amino group (δ-amino for ornithine, ε-amino for lysine).
-
Copper Removal: The copper is quantitatively removed using 8-quinolinol to yield the Boc-protected amino acid.
-
Fmoc Protection: The α-amino group is then acylated with Fmoc-OSu in a suitable solvent system.
-
Boc Deprotection: The Boc protecting group on the side chain is removed by treatment with TFA.
-
Diazotransfer Reaction: The final step is a diazotransfer reaction using a reagent such as imidazole-1-sulfonyl azide hydrochloride to convert the free side-chain amine to an azide, yielding Fmoc-δ-azido-L-ornithine or Fmoc-ε-azido-L-lysine.
Solid-Phase Peptide Synthesis (SPPS) Incorporating Azido-ornithine or Azido-lysine
The incorporation of Fmoc-protected azido-ornithine or azido-lysine into a peptide sequence follows standard Fmoc-SPPS protocols.[6][7]
Materials:
-
Fmoc-Rink amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-δ-azido-L-ornithine or Fmoc-ε-azido-L-lysine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Resin Swelling: The resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The desired Fmoc-amino acid (3-5 equivalents) is pre-activated with a coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-azido-ornithine or Fmoc-azido-lysine.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.
-
Optional N-terminal Acetylation: The N-terminus can be acetylated using acetic anhydride (B1165640) and DIPEA in DMF.
Peptide Cleavage and Purification
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Solvents for HPLC: Acetonitrile, Water (both with 0.1% TFA)
Procedure: [7]
-
Cleavage from Resin: The peptide-bound resin is treated with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: The cleavage mixture is filtered, and the filtrate is concentrated. The crude peptide is then precipitated by adding the concentrated solution to cold diethyl ether.
-
Washing and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purified peptide is characterized by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its purity and identity.[7] The final product is typically obtained as a lyophilized powder.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway where peptides containing azido-amino acids could be employed and a typical experimental workflow for their synthesis and modification.
Caption: A diagram of the RAS-RAF-MEK-ERK signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[8][9][10][11] Peptide-based inhibitors, potentially functionalized using azido-amino acids for targeted delivery or enhanced properties, can be designed to disrupt this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N3-L-Orn(Fmoc)-OH is a specialized amino acid derivative used in peptide synthesis and chemical biology.[1][2] Its utility stems from the orthogonal properties of the base-labile Nα-Fmoc protecting group and the versatile Nδ-azido group, which can be used for bioconjugation via "click chemistry".[1][3] A thorough understanding of its solubility and stability is critical for its effective storage, handling, and application in synthetic protocols. This document provides a detailed overview of these characteristics and outlines experimental procedures for their assessment.
Physicochemical Properties and Stability Assessment
The structure of this compound contains three key features that dictate its stability: the Fmoc-carbamate, the carboxylic acid, and the aliphatic azide (B81097).
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously base-labile, a feature central to its use in solid-phase peptide synthesis (SPPS).[4][5] It is, however, very stable under acidic conditions.[6]
-
Azide Group: Organic azides are energetic compounds requiring careful handling.[7][8] Their stability is often assessed using empirical rules based on atomic composition. Two common guidelines are:
-
(NC + NO) / NN ≥ 3: For this compound (C20H20N4O4), the ratio is (20 Carbon + 4 Oxygen) / 4 Nitrogen = 6. This value is ≥ 3, suggesting the compound should be stable enough for isolation and storage.[9]
-
Rule of Six: This rule suggests there should be at least six carbon atoms per energetic group.[7][10] In this molecule, there are 20 carbons for one azide group, satisfying this criterion for relative safety.[7][10] The azide group is generally stable towards conditions for Fmoc deprotection and acidic cleavage of other side-chain protecting groups.[11]
-
Quantitative Stability Data
While specific kinetic data for this compound is unavailable, the following table summarizes the known stability profile of its key functional groups under various conditions.
| Condition | Reagent/Solvent | Fmoc Group Lability | Azide Group Lability | Comments | Citations |
| Basic | 20% Piperidine in DMF | Highly Labile (t½ ≈ 6 sec) | Stable | Standard condition for Fmoc removal in SPPS. | [4][11] |
| Weak tertiary amines (e.g., DIPEA) | Moderately Stable | Stable | Stability is dependent on concentration, solvent, and temperature. | [12] | |
| Aqueous Base (pH > 9) | Labile | Stable | The Fmoc group is susceptible to hydrolysis under basic aqueous conditions. | [13] | |
| Acidic | Trifluoroacetic Acid (TFA) | Stable | Stable | Allows for orthogonal removal of acid-labile groups (e.g., Boc, tBu). | [4][6] |
| Strong Acids (e.g., HBr) | Stable | Reactive | Avoid mixing with strong acids to prevent the formation of toxic and explosive hydrazoic acid (HN3). | [6][9] | |
| Reductive | DTT, Phosphines (e.g., PPh3) | Stable | Labile | The azide can be reduced to a primary amine. | [11] |
| Catalytic Hydrogenation (H2, Pd/C) | Potentially Labile | Labile | The Fmoc group can undergo hydrogenolysis, though it is less reactive than a Cbz group. | [6] | |
| Thermal | > 100 °C in DMSO | Labile | Potentially Labile | Thermal cleavage of the Fmoc group has been observed. High temperatures may also lead to decomposition of the azide. | [14] |
| Solvents | Halogenated (DCM, Chloroform) | Stable | Reactive | AVOID . Can form highly explosive di- and tri-azidomethane. | [7][9] |
| Protic Solvents (e.g., Water) | Stable at neutral/acidic pH | Stable | Fmoc-amino acids are generally sparingly soluble in water. | [15] | |
| Handling | Heavy Metals (Cu, Pb), Metal Spatulas | Stable | Reactive | AVOID . Can form extremely shock-sensitive heavy metal azides. | [7][9] |
| Storage | 2-8 °C, dark, inert atmosphere | Stable | Stable | Recommended storage condition to prevent degradation. | [] |
Solubility Profile
Fmoc-protected amino acids are generally characterized by poor solubility in aqueous solutions but good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[15][17]
Qualitative Solubility Data
The expected solubility of this compound in common laboratory solvents is summarized below.
| Solvent Class | Solvent Examples | Expected Solubility | Comments | Citations |
| Polar Aprotic | DMF, NMP, DMSO, DMAc | High | These are the preferred solvents for SPPS and related applications. A mixture of DMF:DMSO may be required for difficult-to-dissolve derivatives. | [17][18][19][20] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Often used in Boc-based chemistry; less common for dissolving Fmoc-amino acids for Fmoc-based SPPS. Note: Avoid using with azides. | [7][20] |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | May be used in solvent mixtures. | [19][20] |
| Alcohols | Methanol, Ethanol | Low | Generally not used as primary solvents for Fmoc-amino acids. | [19] |
| Nitriles | Acetonitrile (B52724) (ACN) | Low | Often used as a component of the mobile phase in reverse-phase HPLC. | [19] |
| Aqueous | Water, Buffers (pH 7) | Very Low / Insoluble | The hydrophobic Fmoc group and overall molecular structure limit aqueous solubility. | [15] |
Experimental Protocols
The following sections detail generalized protocols for the quantitative determination of solubility and stability for this compound.
Protocol: Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMF, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., Acetonitrile/Water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy (measuring absorbance of the Fmoc group at ~265 nm) or HPLC-UV.
-
Calculation: Determine the concentration in the original supernatant using the measured concentration and the dilution factor. The result is the solubility, typically expressed in mg/mL or Molarity (M).
Protocol: Stability Assessment (HPLC-Based Method)
This protocol assesses the degradation of the compound over time under specific conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., DMF).
-
Stress Conditions: Aliquot the stock solution into several sealed vials. Expose the vials to various stress conditions to be tested (e.g., elevated temperature, different pH by adding acid/base, exposure to light). Keep a control sample at standard storage conditions (e.g., 4 °C, dark).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each stress condition.
-
Sample Preparation: Quench any reaction if necessary and dilute the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Method: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typical.
-
Detection: Monitor at multiple wavelengths, including ~265 nm for the Fmoc group.
-
Analysis: Inject the samples and record the chromatograms.
-
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the t=0 sample. Identify and quantify any major degradation products that appear. Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow for assessing the solubility and stability of this compound.
Caption: Workflow for the experimental determination of solubility and stability.
Key Chemical Relationships and Pathways
This diagram outlines the primary chemical transformations and stability considerations for the molecule.
Caption: Stability and reactivity pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. chempep.com [chempep.com]
- 13. Amino Protecting Groups Stability [organic-chemistry.org]
- 14. chimia.ch [chimia.ch]
- 15. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. peptide.com [peptide.com]
Unlocking Proteomes: An In-depth Technical Guide to the Applications of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (Uaas) into proteins represents a paradigm shift in proteomics, offering unprecedented tools to dissect and manipulate cellular processes. By expanding the genetic code, researchers can site-specifically incorporate Uaas with novel functionalities, enabling a wide range of applications from mapping protein-protein interactions to enhancing the therapeutic properties of proteins. This technical guide provides a comprehensive overview of the core applications of Uaas in proteomics, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in this dynamic field.
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying newly synthesized proteins within a complex proteome.[1][2] This method relies on the metabolic incorporation of a Uaa containing a bioorthogonal handle, such as an azide (B81097) or alkyne group, into proteins during translation. These handles can then be selectively labeled with probes for visualization or affinity purification.
A notable advancement in this area is Light-Activated Bioorthogonal Non-Canonical Amino Acid Tagging (laBONCAT), which utilizes a photocaged Uaa. This approach provides spatiotemporal control over protein labeling, as the Uaa only becomes available for incorporation upon light activation.[3]
Quantitative Data: BONCAT Efficiency
| Parameter | Value | Reference |
| Uaa Incorporation Efficiency | ||
| Azidohomoalanine (AHA) in HeLa cells | Not explicitly quantified, but sufficient for proteomic analysis. | [4] |
| Labeling Yield | ||
| GCE-based bioorthogonal labeling vs. GFP | ~95% | [5] |
Experimental Protocol: BONCAT in Mammalian Cells
This protocol outlines the general steps for performing a BONCAT experiment in mammalian cells to identify newly synthesized proteins.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium (methionine-free for AHA incorporation)
-
L-azidohomoalanine (AHA)
-
DBCO-PEG4-Biotin (for click chemistry)
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Reagents for SDS-PAGE and Western blotting
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the standard culture medium with methionine-free medium supplemented with AHA. The optimal concentration of AHA should be determined empirically but typically ranges from 25 to 50 µM.[4][6]
-
Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry:
-
To the cleared lysate, add DBCO-PEG4-Biotin to a final concentration of 10 µM.[2]
-
Incubate the reaction for 1 hour at room temperature with gentle rotation to allow for the bioorthogonal ligation of the biotin (B1667282) tag to the AHA-containing proteins.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with trypsin.
-
Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify and quantify the newly synthesized proteins using appropriate proteomics software.
-
BONCAT Experimental Workflow
Photo-Crosslinking Proteomics
Photo-crosslinking proteomics is a powerful method for capturing and identifying protein-protein interactions (PPIs) in their native cellular environment.[7] This technique involves the site-specific incorporation of a photoreactive Uaa, such as one containing a diazirine or benzophenone (B1666685) moiety, into a protein of interest.[8][9] Upon UV irradiation, the Uaa generates a highly reactive species that covalently crosslinks to interacting proteins in close proximity. The resulting crosslinked complexes can then be purified and analyzed by mass spectrometry to identify the interacting partners.
Quantitative Data: Photo-Crosslinking Efficiency
| Parameter | Value | Reference |
| Uaa Incorporation Efficiency | ||
| Optimized PylRS/tRNA CUA system (Amino Acid 1) | 85% | [10] |
| Optimized PylRS/tRNA CUA system (Amino Acid 2) | 157% (of no stop codon control) | [10] |
| Crosslinking Yield | ||
| DizSEC and DizSPC crosslinkers | 86.7% and 85.9% (synthetic yield) | [11] |
Experimental Protocol: Photo-Crosslinking in Mammalian Cells
This protocol describes the general steps for identifying PPIs using a diazirine-containing Uaa in mammalian cells.
Materials:
-
Mammalian cell line
-
Expression plasmids for the protein of interest (with an amber stop codon at the desired site), the orthogonal aminoacyl-tRNA synthetase (aaRS), and the corresponding tRNA
-
Diazirine-containing Uaa (e.g., photo-leucine, photo-methionine)
-
Cell culture reagents
-
UV irradiation source (e.g., 365 nm UV lamp)
-
Lysis buffer
-
Affinity purification reagents (e.g., antibody-conjugated beads for a tagged protein of interest)
-
Reagents for SDS-PAGE and mass spectrometry
Procedure:
-
Plasmid Transfection and Uaa Incorporation:
-
Co-transfect the mammalian cells with the expression plasmids for the protein of interest, the orthogonal aaRS, and the tRNA.
-
Supplement the cell culture medium with the diazirine-containing Uaa at an optimized concentration (typically 100-500 µM).
-
Incubate the cells for 24-48 hours to allow for protein expression and Uaa incorporation.
-
-
In Vivo Photo-Crosslinking:
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells with UV light (e.g., 365 nm) for a specific duration (e.g., 1-15 minutes) on ice to induce crosslinking. The optimal irradiation time should be determined empirically.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the irradiated cells using a suitable lysis buffer.
-
Perform affinity purification to isolate the protein of interest and its crosslinked partners.
-
-
Analysis of Crosslinked Complexes:
-
Elute the purified complexes and analyze them by SDS-PAGE and Western blotting to confirm crosslinking.
-
For identification of interacting partners, excise the gel band corresponding to the crosslinked complex and subject it to in-gel digestion.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Use specialized software to identify the crosslinked peptides and the corresponding interacting proteins.
-
Photo-Crosslinking Proteomics Workflow
Uaas in Drug Discovery and Development
The incorporation of Uaas into therapeutic proteins and peptides offers a powerful strategy to enhance their pharmacological properties.[6] By introducing Uaas with specific chemical features, researchers can improve protein stability, modulate bioactivity, and extend the in vivo half-life of protein-based drugs.
Quantitative Data: Impact of Uaas on Protein Properties
| Application | Uaa Modification | Quantitative Improvement | Reference |
| Enzyme Activity | Substitution with unnatural amino acids in cathepsin C | >400-fold increase in kcat/Km | [12] |
| Receptor Binding Affinity | Substitution of Phe-23 in hEGF with 2-azaphenylalanine or 3-azaphenylalanine | Increased affinity compared to [Phe23]hEGF | [13] |
| Protein Stability | Substitution of Leu-133 in T4 lysozyme (B549824) with various Uaas | Stepwise removal of methyl groups probes hydrophobic core stability | [14] |
| In Vivo Half-life | N-terminal amino acid modification (N-end rule) | Half-lives ranging from <3 minutes to >20 hours | [15][16] |
| Tumor Uptake | Tle10 and NMe-His12 substitutions in Ga-TacBOMB2 | 2.8-fold increase in tumor uptake | [17] |
Signaling Pathway: Uaa-mediated Enhancement of a Therapeutic Peptide
The following diagram illustrates a hypothetical signaling pathway where a therapeutic peptide's efficacy is enhanced by Uaa incorporation, leading to improved receptor binding and downstream signaling.
Conclusion
The applications of unnatural amino acids in proteomics are vast and continue to expand. From elucidating the dynamics of protein synthesis and interaction networks to engineering proteins with enhanced therapeutic potential, Uaas provide a versatile and powerful toolkit for researchers. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals to harness the full potential of this transformative technology. As methods for Uaa incorporation and analysis become more robust and accessible, their impact on our understanding of biology and the development of new medicines is set to grow exponentially.
References
- 1. pnas.org [pnas.org]
- 2. protocols.io [protocols.io]
- 3. scispace.com [scispace.com]
- 4. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviewing Challenges of Predicting Protein Melting Temperature Change Upon Mutation Through the Full Analysis of a Highly Detailed Dataset with High-Resolution Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Unnatural amino acids increase activity and specificity of synthetic substrates for human and malarial cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-binding affinities of human epidermal growth factor variants having unnatural amino acid residues in position 23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing protein stability with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 17. Unnatural amino acid substitutions to improve in vivo stability and tumor uptake of 68Ga-labeled GRPR-targeted TacBOMB2 derivatives for cancer imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Azides in Bioorthogonal Peptide Ligation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group has become an indispensable tool in chemical biology and drug development, primarily due to its central role in bioorthogonal chemistry. Its small size, metabolic stability, and unique reactivity make it an ideal chemical handle for selectively modifying peptides and proteins in complex biological environments. This technical guide provides an in-depth exploration of the primary bioorthogonal peptide ligation strategies involving azides: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Bioorthogonal Chemistry with Azides
Bioorthogonal chemistry refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] The azide group is a cornerstone of this field because it is virtually absent in biological systems and exhibits highly selective reactivity with specific reaction partners.[2][3] This allows for the precise chemical modification of azide-functionalized biomolecules, such as peptides, in their native environment.[3] The main strategies for azide-based bioorthogonal peptide ligation involve its reaction with a phosphine (B1218219) (Staudinger ligation) or an alkyne (cycloaddition reactions).[4]
Key Ligation Chemistries Involving Azides
The Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. The reaction proceeds through an aza-ylide intermediate, which then rearranges to form the final product. A significant advancement in this area is the "traceless" Staudinger ligation, which leaves no residual atoms from the phosphine reagent in the final ligated peptide, resulting in a native amide bond. This makes it a powerful tool for the total chemical synthesis of proteins from smaller peptide fragments.
While highly selective, the Staudinger ligation generally exhibits slower reaction kinetics compared to cycloaddition reactions. Furthermore, the phosphine reagents can be susceptible to air oxidation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and versatile reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is characterized by its high yields, simple reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole is considered a good mimic of the native amide bond in peptides.
CuAAC has been widely adopted for various applications, including the synthesis of peptide conjugates, cyclic peptides, and peptide-based biomaterials. A primary limitation of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the toxicity concerns of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. SPAAC utilizes a strained cyclooctyne (B158145), which readily reacts with an azide in a [3+2] cycloaddition without the need for a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne.
SPAAC has become a valuable tool for labeling and modifying peptides and proteins on the surface of living cells and in whole organisms where the introduction of a toxic metal catalyst is not feasible. The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.
Quantitative Data on Azide-Based Bioorthogonal Ligations
The choice of a bioorthogonal ligation strategy often depends on the specific application and the required reaction kinetics. The following table summarizes key quantitative data for the different azide-based ligation methods.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield (%) | Key Features & Considerations |
| Staudinger Ligation | Azide + Phosphine | 0.002 - 0.01 | 35 - >90 | Forms a native amide bond (traceless version). Slower kinetics. Phosphine can be prone to oxidation. |
| CuAAC | Azide + Terminal Alkyne | ~1 - 100 | >95 | High efficiency and yield. Copper catalyst can be toxic to cells. |
| SPAAC | Azide + Cyclooctyne | 0.0012 - 1.0 | High | Copper-free and bioorthogonal. Kinetics are dependent on the strain of the cyclooctyne. |
Visualizing the Chemistries and Workflows
To better illustrate the concepts discussed, the following diagrams depict the reaction mechanisms and a general experimental workflow for peptide bioconjugation using these methods.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these ligation strategies. Below are generalized procedures for each of the key reactions.
Protocol 1: Traceless Staudinger Ligation of a Peptide-Phosphinothioester and a Peptide-Azide
Materials:
-
Peptide with a C-terminal phosphinothioester.
-
Peptide with an N-terminal α-azido group.
-
Anhydrous solvent such as a mixture of THF and water (e.g., 3:1 v/v).
-
Optional: Tri(2-carboxyethyl)phosphine (TCEP) to prevent phosphine oxidation.
-
High-performance liquid chromatography (HPLC) for purification.
-
Mass spectrometer (MS) for analysis.
Procedure:
-
Dissolve the peptide-phosphinothioester and the peptide-azide in the chosen solvent system in a reaction vessel.
-
If necessary, add TCEP to the reaction mixture to minimize oxidation of the phosphine.
-
Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS. The reaction typically proceeds to completion within a few hours to overnight.
-
Upon completion, the desired ligated peptide can be purified by preparative HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized peptide.
-
Alkyne-functionalized peptide or probe.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate.
-
Copper-binding ligand (e.g., THPTA).
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7).
Procedure:
-
Prepare a stock solution of the azide- and alkyne-containing molecules in a suitable buffer.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the ligand.
-
Add the catalyst solution to the mixture of the azide and alkyne substrates.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction by HPLC or LC-MS.
-
Purify the product using a suitable method such as size-exclusion chromatography or HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized peptide.
-
Cyclooctyne-functionalized peptide or probe.
-
Biocompatible buffer (e.g., PBS, pH 7.4).
Procedure:
-
Dissolve the azide- and cyclooctyne-functionalized molecules in the biocompatible buffer.
-
Mix the reactants at the desired concentration. No catalyst is required.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the cyclooctyne used.
-
Monitor the progress of the reaction by analytical techniques such as HPLC or LC-MS.
-
Purify the final conjugate using standard protein purification methods.
Conclusion
Azide-based bioorthogonal peptide ligation chemistries have revolutionized the way researchers can modify and study peptides and proteins. The choice between the Staudinger ligation, CuAAC, and SPAAC depends on the specific experimental context, with factors such as the desired reaction kinetics, the tolerance of the biological system to copper, and the nature of the final linkage playing a crucial role. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively harness the power of azides in their work.
References
N3-L-Orn(Fmoc)-OH: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for N3-L-Orn(Fmoc)-OH, a valuable reagent in click chemistry and peptide synthesis. Due to the presence of an azide (B81097) functional group, specific precautions are necessary to ensure safe laboratory operations. This document outlines the known hazards, recommended handling procedures, and emergency protocols.
Hazard Identification and Classification
This compound, also known as (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, is classified as an irritant.[1] Based on available safety data sheets, the primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
It is important to note that while a comprehensive toxicological profile is not available, the azide functional group warrants careful handling due to the potential for instability of organic azides under certain conditions.[3][4][5]
Quantitative Safety Data
Quantitative toxicological data, such as LD50 and LC50 values, for this compound are not currently available in the reviewed literature and safety data sheets.[6] The hazard assessment is therefore based on the classification of irritant and the general properties of organic azides.
| Parameter | Data |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential when working with this compound.
Engineering Controls
-
All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ensure adequate ventilation in the laboratory.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Double-gloving is recommended.[7]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[8] For tasks with a higher risk of spills or dust generation, consider additional protection such as an apron or sleeves.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are typically between 2-8°C or at -20°C for long-term stability.[2][9] Always refer to the supplier's certificate of analysis for specific storage recommendations.
-
Incompatible Materials: Avoid contact with:
-
Strong oxidizing agents. [6]
-
Acids: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[3]
-
Heavy metals and their salts (e.g., copper, lead): Can form shock-sensitive and explosive heavy metal azides.[3][10] Do not use metal spatulas for handling.[11]
-
Halogenated solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.[3][5]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][2]
-
Disposal Considerations
Waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (solid and liquid) in a dedicated, clearly labeled, and sealed container.
-
Disposal Method: Dispose of waste through a licensed professional waste disposal service.[1] Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8]
-
Decontamination: For dilute aqueous solutions of azides, chemical deactivation can be performed under controlled conditions by trained personnel, typically involving treatment with nitrous acid.[8][12] However, for a research laboratory setting, direct disposal of unreacted material as hazardous waste is often the safer and recommended practice.
Experimental Protocols (General Examples)
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Model
This protocol is based on the OECD Test Guideline 439.
-
Preparation of the Test Chemical: Prepare a solution of this compound in a suitable solvent (e.g., acetone, ethanol, or water).
-
Application to the RhE Tissue: Apply a defined amount of the test chemical solution to the surface of the three-dimensional reconstructed human epidermis tissue.
-
Incubation: Incubate the treated tissue for a specified period (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: Thoroughly rinse the test chemical from the tissue surface and continue to incubate the tissue for a post-exposure period (e.g., 42 hours).
-
Cell Viability Assessment: Determine the cell viability of the RhE tissue using a quantitative method, such as the MTT assay.
-
Data Interpretation: Classify the chemical as an irritant or non-irritant based on the reduction in cell viability compared to negative controls.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method
This protocol is based on the OECD Test Guideline 437.
-
Preparation of the Test Chemical: Prepare a solution or suspension of this compound.
-
Application to the Cornea: Apply the test chemical to the epithelial surface of an isolated bovine cornea.
-
Exposure and Rinsing: Expose the cornea to the test chemical for a defined period (e.g., 10 minutes) and then thoroughly rinse.
-
Measurement of Opacity and Permeability: Measure the opacity of the cornea using an opacitometer and the permeability by quantifying the passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea with a spectrophotometer.
-
Data Interpretation: Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability values. The IVIS is used to classify the chemical's eye irritation potential.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ucd.ie [ucd.ie]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. peptide.com [peptide.com]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Step-by-Step Fmoc Solid-Phase Peptide Synthesis with Modified Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the routine assembly of complex peptide sequences. This application note provides detailed protocols for the incorporation of modified amino acids, including phosphorylated, glycosylated, and fluorescently labeled residues, into synthetic peptides. These modified peptides are invaluable tools for studying a wide range of biological processes, from signal transduction to protein-protein interactions, and are essential in drug discovery and development. The mild conditions of the Fmoc/tBu strategy make it particularly well-suited for the synthesis of peptides containing delicate post-translational modifications (PTMs).[1][2][3] This document outlines the general principles, step-by-step experimental procedures, data presentation, and troubleshooting strategies for the successful synthesis of these critical research reagents.
General Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble polymeric resin.[4][5] The synthesis cycle consists of three primary steps:
-
Fmoc Deprotection: The base-labile Fmoc protecting group is removed from the N-terminus of the resin-bound peptide using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group and then coupled to the newly exposed N-terminal amine of the peptide chain.
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring a high-purity final product.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.
Experimental Workflow for Fmoc-SPPS of Modified Peptides
The general workflow for Fmoc-SPPS with modified amino acids is depicted below. Specific considerations for each modification type are detailed in the subsequent sections.
I. Synthesis of Phosphopeptides
Phosphorylation is a key post-translational modification that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is a powerful tool for studying protein kinases and phosphatases. The "building block" approach, using pre-phosphorylated and protected amino acid derivatives, is the most common and efficient method in Fmoc-SPPS.
A. Key Considerations for Phosphopeptide Synthesis
-
Protecting Groups: To prevent side reactions, the phosphate (B84403) group must be protected. The monobenzyl (Bzl) protecting group is widely used as it is stable to the basic conditions of Fmoc deprotection and readily cleaved by TFA during the final cleavage step.
-
Side Reactions: The primary side reaction during the synthesis of phosphoserine and phosphothreonine peptides is β-elimination of the phosphate group under basic conditions. This can be minimized by using optimized coupling conditions and, if necessary, milder bases for Fmoc deprotection.
-
Coupling Conditions: The negatively charged phosphate group can impede coupling efficiency. Therefore, potent coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) are recommended. An increased amount of base may be necessary to facilitate the reaction.
B. Experimental Protocol: Synthesis of a Phosphoserine-Containing Peptide
This protocol outlines the manual synthesis of a model phosphoserine-containing peptide on a 0.1 mmol scale.
1. Resin Preparation:
- Weigh 200-300 mg of Rink Amide resin (loading ~0.4-0.6 mmol/g) into a peptide synthesis vessel.
- Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.
- Drain the DMF and wash the resin three times with 5 mL of DMF.
2. Initial Fmoc Deprotection:
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Standard Amino Acid):
- In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL of DMF.
- Add DIEA (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling.
- Wash the resin with DMF (3 x 5 mL).
4. Incorporation of Phosphoserine:
- For the phosphoserine residue, use Fmoc-Ser(PO(OBzl)OH)-OH.
- In a separate vial, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (0.5 mmol, 5 eq), TBTU (0.5 mmol, 5 eq), and HOBt (0.5 mmol, 5 eq) in the minimum volume of DMF.
- Add DIEA (1.5 mmol, 15 eq) to the mixture and immediately add it to the deprotected peptide-resin.
- Allow the coupling to proceed for 1-2 hours.
- Monitor the reaction completion with the Kaiser or TNBS test. Repeat the coupling if necessary.
- Wash the resin with DMF (5 x 5 mL).
5. Iterative Cycles:
- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence.
6. Final Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry under vacuum.
- Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a minimal amount of 0.1% TFA in water/acetonitrile.
- Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry.
C. Quantitative Data Summary: Phosphopeptide Synthesis
| Peptide Sequence | Modification | Coupling Conditions for Modified AA | Crude Purity (%) | Final Yield (%) | Reference |
| H-Gly-Asp-Phe-Tyr(PO3H2)-Glu-Ile-Pro-Glu-Glu-Ser(PO3H2)-Leu-NH2 | pTyr, pSer | TBTU/HOBt/DIEA (10 eq excess) | Not reported | Not reported | |
| XX…{PSER}XX…XX{PSER}X…X{PTHR}XX (47 AA) | 2x pSer, 1x pThr | Not specified | >90 | Not reported | |
| Model Peptide (Fmoc-pSer(OBzl)LGLGLG) | pSer | HATU/DIEA | ~85 | Not reported |
II. Synthesis of Glycopeptides
Glycosylation is a complex PTM that plays a critical role in protein folding, stability, and molecular recognition. The synthesis of homogenous glycopeptides is essential for studying the biological functions of glycans. The most reliable method for synthesizing glycopeptides via Fmoc-SPPS is the "building block" approach, where pre-formed glycosylated amino acids are incorporated into the peptide chain.
A. Key Considerations for Glycopeptide Synthesis
-
Glycosylated Amino Acid Building Blocks: A variety of Fmoc-protected, per-O-acetylated glyco-amino acids (e.g., Fmoc-Ser(Ac3-α-D-GalNAc)-OH, Fmoc-Asn(Ac4-β-D-GlcNAc)-OH) are commercially available or can be synthesized. The acetyl protecting groups on the sugar hydroxyls are stable to the conditions of Fmoc-SPPS and are typically removed after cleavage from the resin.
-
Coupling Efficiency: The steric bulk of the glycan can significantly reduce coupling efficiency. To overcome this, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU or HCTU may be necessary. Microwave-assisted SPPS can also enhance coupling yields.
-
Solubility: Glycopeptides, especially those with large glycans, can have poor solubility in standard SPPS solvents. The use of chaotropic salts or alternative solvent systems may be required.
B. Experimental Protocol: Synthesis of an O-Linked Glycopeptide
This protocol describes the manual synthesis of a model O-linked glycopeptide on a 0.1 mmol scale.
1. Resin Preparation and Initial Fmoc Deprotection:
- Follow the procedure described in the phosphopeptide protocol (Sections I.B.1 and I.B.2).
2. Incorporation of the Glyco-Amino Acid:
- For the glycosylated threonine residue, use Fmoc-Thr(Ac3-α-D-GalNAc)-OH.
- Dissolve Fmoc-Thr(Ac3-α-D-GalNAc)-OH (0.2 mmol, 2 eq), HCTU (0.2 mmol, 2 eq), and HOBt (0.2 mmol, 2 eq) in 3 mL of NMP.
- Add DIEA (0.25 mmol, 2.5 eq) and pre-activate for 5 minutes.
- Add the activated glyco-amino acid solution to the deprotected peptide-resin and agitate for at least 4 hours. A second coupling may be required to ensure complete reaction.
- Monitor the coupling completion with the Kaiser test.
- Wash the resin with DMF (5 x 5 mL).
3. Iterative Cycles:
- Continue the peptide chain elongation by repeating the deprotection and coupling steps for the remaining amino acids.
4. Final Cleavage and Global Deprotection (excluding glycan deacetylation):
- Follow the procedure described in the phosphopeptide protocol (Section I.B.6).
5. Glycan Deprotection (Deacetylation):
- After cleavage and precipitation, dissolve the crude, acetylated glycopeptide in a minimal amount of methanol.
- Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature for 1-2 hours, monitoring the reaction by HPLC.
- Neutralize the reaction with acetic acid and concentrate under reduced pressure.
6. Purification and Analysis:
- Purify the fully deprotected glycopeptide by RP-HPLC and confirm its identity by mass spectrometry.
C. Quantitative Data Summary: Glycopeptide Synthesis
| Peptide Sequence | Modification | Crude Purity (%) | Final Yield (%) | Reference |
| N-glycopeptide derived from LfcinB | N-Glc(Ac)4 | ~90 | Not reported | |
| GP-5 (with N-Glc(OAc)4) | N-Glc(OAc)4 | 49 | Not reported | |
| GP-6 (with N-Glc(OAc)4) | N-Glc(OAc)4 | 48 | Not reported | |
| Various Peptides (PAGY and analogues) | None (used for yield comparison) | Not reported | 50-85 |
III. Synthesis of Fluorescently Labeled Peptides
Fluorescently labeled peptides are indispensable tools for a wide range of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) assays, and flow cytometry. There are two primary strategies for incorporating fluorescent labels: using a pre-synthesized fluorescent amino acid building block or attaching the fluorescent dye to the peptide after synthesis.
A. Key Considerations for Fluorescent Peptide Synthesis
-
Choice of Fluorophore: The selection of the fluorophore depends on the desired spectral properties, environmental sensitivity, and stability to SPPS conditions. Common fluorophores include fluorescein, rhodamine, and BODIPY derivatives.
-
Attachment Chemistry:
-
N-terminal Labeling: The dye can be coupled to the N-terminus of the peptide after the final Fmoc deprotection.
-
Side-Chain Labeling: A lysine (B10760008) or other amino acid with an orthogonal protecting group (e.g., Lys(Dde), Lys(Mtt)) can be incorporated into the sequence. After selective deprotection of the side chain, the dye can be coupled to the exposed amine.
-
Fluorescent Amino Acid Building Blocks: Fmoc-protected fluorescent amino acids can be directly incorporated during SPPS, offering precise control over the label's position.
-
-
Side Reactions: Some fluorophores are sensitive to the acidic conditions of the final cleavage step. The choice of cleavage cocktail and scavengers should be optimized to minimize degradation of the dye. Additionally, some dyes can interfere with coupling reactions or cause aggregation.
B. Experimental Protocol: N-terminal Labeling with 5(6)-Carboxyfluorescein (B613776)
This protocol describes the on-resin N-terminal labeling of a synthesized peptide with 5(6)-carboxyfluorescein.
1. Peptide Synthesis:
- Synthesize the desired peptide sequence on a suitable resin following the standard Fmoc-SPPS protocol.
- After the final amino acid coupling, perform a final Fmoc deprotection.
2. On-Resin Labeling:
- In a separate vial, dissolve 5(6)-carboxyfluorescein (0.2 mmol, 2 eq), HBTU (0.19 mmol, 1.9 eq), and HOBt (0.2 mmol, 2 eq) in 3 mL of DMF.
- Add DIEA (0.4 mmol, 4 eq) and pre-activate for 5 minutes.
- Add the activated dye solution to the deprotected peptide-resin and agitate overnight in the dark.
- Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
3. Cleavage, Purification, and Analysis:
- Cleave the labeled peptide from the resin and purify by RP-HPLC as described previously. Protect the sample from light during these steps.
- Confirm the identity and purity of the fluorescently labeled peptide by mass spectrometry and UV-Vis spectroscopy.
C. Quantitative Data Summary: Fluorescently Labeled Peptide Synthesis
| Peptide | Labeling Strategy | Coupling Reagent for Dye | Final Yield (%) | Reference |
| FAM-ATCUN-Gly | On-resin N-terminal | PyBOP | 10 | |
| h-α-CGRP analogs | Side-chain labeling of Lys | HATU/HOAt/DIEA | Low |
IV. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Steric hindrance from modified amino acid- Peptide aggregation- Incomplete Fmoc deprotection | - Use a more potent coupling reagent (e.g., HATU, COMU)- Perform a double coupling- Increase coupling time and/or temperature (microwave)- Use a resin with a lower loading capacity- Incorporate pseudoprolines or Dmb/Hmb backbone protection- Ensure complete deprotection using a fresh piperidine solution |
| Side Reactions (e.g., β-elimination, racemization) | - Strong basic conditions for Fmoc deprotection- Use of certain coupling reagents with sensitive amino acids (e.g., Cys, His) | - For phosphoserine/threonine, use milder deprotection conditions (e.g., DBU in low concentration)- For racemization-prone residues, use carbodiimide-based coupling (e.g., DIC/HOBt) instead of uronium/phosphonium reagents |
| Poor Yield of Final Peptide | - Incomplete coupling at multiple steps- Aggregation leading to poor reaction kinetics- Premature cleavage from the resin | - Monitor each coupling step carefully- Optimize coupling and deprotection times- Use a more acid-stable linker if premature cleavage is suspected |
| Difficulty in Purification | - Presence of closely eluting impurities (e.g., deletion sequences, diastereomers)- Poor solubility of the crude peptide | - Optimize the HPLC gradient for better separation- Use a different column chemistry (e.g., C8 instead of C18)- Explore alternative purification techniques (e.g., ion-exchange chromatography)- Test different solvent systems to dissolve the crude peptide |
V. Application in Signaling Pathway Analysis
Synthetic modified peptides are instrumental in dissecting cellular signaling pathways. For instance, synthetic phosphopeptides can be used as specific substrates in kinase assays to determine enzyme activity and substrate specificity. They can also be used to generate phospho-specific antibodies or to study the binding of phosphopeptides to SH2 or 14-3-3 domains. Similarly, synthetic glycopeptides are used to investigate the role of specific glycan structures in protein-protein interactions and to develop synthetic vaccines.
Conclusion
The ability to synthesize peptides with specific modifications is crucial for advancing our understanding of complex biological systems and for the development of novel therapeutics. Fmoc-SPPS provides a robust and versatile platform for the preparation of a wide array of modified peptides. By carefully selecting protecting groups, optimizing coupling and deprotection conditions, and employing appropriate purification strategies, researchers can successfully synthesize high-purity phosphopeptides, glycopeptides, and fluorescently labeled peptides for their specific research needs.
References
- 1. Synthetic glycopeptides and glycoproteins with applications in biological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthetic glycopeptides and glycoproteins with applications in biological research [beilstein-journals.org]
- 3. Frontiers | Chemical Glycosylation and Its Application to Glucose Homeostasis-Regulating Peptides [frontiersin.org]
- 4. How to Optimize Peptide Yield and Purity [peptiorigin.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ornithine-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the modification of biomolecules.[1][2] This protocol details the application of CuAAC for the site-specific modification of peptides containing the non-proteinogenic amino acid ornithine. By incorporating ornithine residues derivatized with either an azide (B81097) or an alkyne functionality into a peptide sequence, researchers can readily conjugate a wide variety of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and other peptides, to create novel therapeutics and research tools.[1][3] The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable, mimicking the geometry of a native amide bond while being resistant to enzymatic cleavage.[1]
This document provides detailed protocols for the synthesis of azide- and alkyne-modified ornithine building blocks, their incorporation into peptides via solid-phase peptide synthesis (SPPS), and subsequent on-resin and solution-phase CuAAC reactions.
Key Experimental Workflows
The overall process for CuAAC modification of ornithine-modified peptides can be summarized in the following workflows:
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Nδ-Azidoacetyl-L-ornithine
This protocol describes the synthesis of an ornithine building block ready for incorporation into solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-ornithine(Boc)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
2-Azidoacetic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Boc Deprotection: Dissolve Fmoc-L-ornithine(Boc)-OH in a solution of 20% TFA in DCM. Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. Co-evaporate with DCM three times to remove residual TFA.
-
Azidoacetylation: Dissolve the resulting Fmoc-L-ornithine-OH TFA salt in DMF.
-
Add 2-azidoacetic acid (1.2 equivalents), BOP reagent (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, EtOAc/hexanes gradient) to yield Fmoc-Nδ-azidoacetyl-L-ornithine-OH as a white solid.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for performing the click reaction while the peptide is still attached to the solid support.[4][5]
Materials:
-
Peptide-resin containing an ornithine(Nδ-azidoacetyl) or ornithine(Nδ-propargyl) residue
-
Alkyne or azide-containing molecule for conjugation (5-10 equivalents)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1.5-5 equivalents)[5]
-
Sodium ascorbate (B8700270) (5-10 equivalents)
-
2,6-Lutidine or DIPEA (10-20 equivalents)
-
N,N-Dimethylformamide (DMF) or a mixture of Dimethyl sulfoxide (B87167) (DMSO) and water[5]
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
In a separate vial, dissolve the alkyne or azide-containing molecule, copper(I) source, and sodium ascorbate in DMF (or a DMSO/water mixture).
-
Add the base (2,6-lutidine or DIPEA) to the solution from step 2 and mix well.
-
Add the reaction mixture to the swollen peptide-resin.
-
Agitate the reaction vessel at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for peptides that have been cleaved from the resin.
Materials:
-
Purified ornithine-modified peptide (with either an azide or alkyne)
-
Alkyne or azide-containing molecule for conjugation (1.5-2 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)
-
Sodium ascorbate (1-2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand (1-5 equivalents relative to copper)
-
Phosphate buffer (pH 7.4) or a mixture of t-butanol and water
Procedure:
-
Dissolve the ornithine-modified peptide and the conjugation partner in the chosen solvent system.
-
Prepare a stock solution of CuSO₄ and the ligand (THPTA or TBTA).
-
Prepare a fresh stock solution of sodium ascorbate.
-
Add the CuSO₄/ligand solution to the peptide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by HPLC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Data Presentation
The efficiency of CuAAC reactions can be influenced by several factors including the peptide sequence, the nature of the azide and alkyne partners, and the reaction conditions. While specific quantitative data for ornithine-modified peptides is not extensively published, the yields are expected to be comparable to those observed for lysine-modified peptides due to their structural similarity. The following table summarizes representative yields for CuAAC on peptide side chains.
| Peptide Sequence Context | Modification | Reaction Type | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| Helical Peptide | Side-chain cyclization (Azidolysine and Propargylglycine) | On-Resin | CuI / Piperidine | DMF | 87.4 | [5] |
| WKWK β-hairpin | Side-chain cyclization | Solution | CuI / DIPEA / TBTA | MeCN | 31-90 | [1] |
| HIV-1 gp41 fragment | Side-chain cyclization | On-Resin | CuBr / 2,6-Lutidine | DIPEA/DMF | 83 | [1] |
| General Peptide | Conjugation to small molecule | Solution | CuSO₄ / Sodium Ascorbate | DMF/H₂O | >95 | [1] |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for the purification and analysis of peptides.
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is typically used to elute the modified peptide. The increased hydrophobicity of the triazole-linked product will generally result in a longer retention time compared to the starting peptide.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the modified peptide.
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used.
-
Analysis: The observed molecular weight should match the calculated molecular weight of the expected product. Tandem MS (MS/MS) can be used to confirm the peptide sequence and the site of modification.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical steps involved in the on-resin CuAAC modification of an ornithine-containing peptide.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile tool for the modification of ornithine-containing peptides. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and modify these peptides for a wide range of applications in drug discovery and chemical biology. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for obtaining high-quality, well-defined peptide conjugates.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in peptide chemistry and drug development for its ability to form stable covalent bonds under biocompatible conditions.[1][2] This bioorthogonal "click chemistry" reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), proceeding rapidly and with high specificity without the need for cytotoxic copper catalysts.[3][4] This key advantage makes SPAAC ideal for applications involving sensitive biomolecules and in living systems.[4]
The reaction's foundation lies in the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.[2][5] This efficiency allows the reaction to proceed at physiological temperature and pH.[4] The azide and cyclooctyne functional groups are largely absent in biological systems, ensuring that the ligation is highly specific to the intended targets.[5]
SPAAC is widely employed for the site-specific labeling of peptides with various moieties, including fluorophores for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[1][6]
Quantitative Data
Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher rate constant indicates a faster reaction, which is crucial when working with low concentrations of biomolecules. The choice of cyclooctyne significantly impacts the reaction kinetics.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |
| Cyclooctyne (OCT) | Benzyl Azide | ~0.0024 | [3] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.14 | [2] |
| Bicyclo[6.1.0]nonyne (BCN) | Novel Azido-Amino Acid | 0.28 | [7] |
| Dibenzocyclooctyne (DIBO) | Benzyl Azide | ~0.17 - 0.7 | |
| Dibenzocyclooctyne (DBCO/ADIBO) | Benzyl Azide | ~0.1 - 1.0 | [2][3][8] |
| Dibenzocyclooctyne (DBCO) | Novel Azido-Amino Acid | 0.34 | [7] |
| 3,3,6,6-Tetramethylthiacycloheptyne (TMTH) | Benzyl Azide | 4.0 | |
| DIBAC | Fluorinated Azide | - | |
| BCN | Fluorinated Azide | - (126-fold faster than with DIBAC) |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.
Peptide Cyclization and Conjugation Yields
SPAAC is also a powerful tool for peptide macrocyclization, which can enhance peptide stability and bioactivity. While yields are often reported as high or quantitative, specific examples are provided below.
| Peptide Application | Reactants | Reaction Conditions | Yield | Reference(s) |
| Peptide Cyclization | Linear Peptide with N-terminal Cysteine and C-terminal thioester | On-resin, neutral and acidic conditions with thiol additives, 40-50 °C, 48h | ~40% for rhesus Θ-defensin RTD-1 | [9] |
| Peptide Cyclization | Linear tetra- to dodecapeptides | On-resin, PyBOP/HOBt/DIPEA in DMF, 2h | ≥99.96% for hexa- to dodecapeptides | [4] |
| Peptide-Oligonucleotide Conjugation | Enkephalin peptides and DNA | CuAAC (for comparison) | >95% | [10] |
| Peptide Antigen Conjugation | Peptide antigen and polymer core | CuAAC (for comparison), DMF, 50°C, overnight | ~75% substitution | [10] |
Experimental Protocols
Diagrams of Workflows and Mechanisms
Caption: The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A typical experimental workflow for labeling a peptide with a DBCO reagent via SPAAC.
Protocol 1: Incorporation of an Azide-Containing Amino Acid during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of an azide-functionalized amino acid, such as L-azidolysine (N3-Lys), into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-azidolysine(Boc)-OH
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For coupling Fmoc-L-azidolysine(Boc)-OH, pre-activate the amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF for 5 minutes) before adding to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. Purify the azide-containing peptide by RP-HPLC.
Note on Cyclooctyne Stability: Standard high-concentration TFA cocktails can lead to the decomposition of some cyclooctynes like DBCO.[8] If incorporating a cyclooctyne-containing amino acid during SPPS, milder cleavage conditions (e.g., 1% TFA in DCM for sensitive resins) or protective strategies, such as the use of copper(I) to shield DBCO, may be necessary.[8]
Protocol 2: SPAAC Labeling of an Azide-Containing Peptide with a DBCO-NHS Ester
This protocol details the solution-phase labeling of a purified azide-containing peptide with a commercially available DBCO-NHS ester.
Materials:
-
Azide-containing peptide
-
DBCO-NHS ester (or other DBCO derivative)
-
Reaction buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (if needed): DMSO or DMF
-
Quenching buffer (optional): e.g., 1 M Tris-HCl, pH 8.0
-
RP-HPLC system for purification
-
LC-MS for characterization
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-NHS ester in a minimal amount of DMSO and then dilute it into the reaction buffer. A 1.1 to 1.5-fold molar excess of the DBCO reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the DBCO-reagent.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking. The reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional):
-
To quench any unreacted DBCO-NHS ester, add a quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the DBCO-labeled peptide from unreacted reagents and byproducts using RP-HPLC. A C18 column is commonly used.
-
Eluents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: An initial gradient of 5-95% Solvent B over 30 minutes is a good starting point for method development. The optimal gradient will depend on the hydrophobicity of the peptide and the DBCO-conjugate.[5][11][12][13][14]
-
Monitor the elution profile at 220 nm (for the peptide backbone) and ~309 nm (for the DBCO moiety).
-
-
Characterization:
-
Collect the fractions containing the purified product and confirm the identity and purity by analytical LC-MS.[15][16][17] The mass of the final product should correspond to the mass of the starting peptide plus the mass of the DBCO reagent.
-
Lyophilize the pure fractions to obtain the final product as a powder. Store at -20°C or -80°C, protected from light.
-
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition is a robust and versatile method for the site-specific modification of peptides. Its biocompatibility, high efficiency, and specificity make it an invaluable tool for a wide range of applications in research and drug development. By carefully selecting the appropriate cyclooctyne and optimizing reaction conditions, researchers can achieve high yields of precisely labeled peptides for downstream applications. The protocols provided here offer a solid foundation for the successful implementation of SPAAC in your peptide-related research.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - Organic Letters - Figshare [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. protocols.io [protocols.io]
- 14. hplc.eu [hplc.eu]
- 15. asms.org [asms.org]
- 16. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
Site-Specific Peptide Labeling Using N3-L-Orn(Fmoc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical tool in drug discovery, diagnostics, and fundamental biological research. The ability to attach moieties such as fluorophores, affinity tags, or drug payloads to a precise location on a peptide allows for the creation of sophisticated molecular probes, targeted therapeutics, and stabilized peptide structures. N3-L-Orn(Fmoc)-OH is a versatile building block for Fmoc-based solid-phase peptide synthesis (SPPS) that enables the introduction of a bioorthogonal azide (B81097) handle at a specific position within a peptide sequence. This azide group serves as a platform for highly efficient and specific ligation reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry".
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides and their subsequent site-specific labeling via CuAAC and SPAAC.
Principle of the Method
The workflow for site-specific peptide labeling using this compound involves two key stages:
-
Peptide Synthesis: The peptide of interest is synthesized on a solid support using standard Fmoc-SPPS. This compound is incorporated at the desired position in the peptide sequence, introducing an azide functional group.
-
Bioorthogonal Ligation ("Click Chemistry"): Following peptide synthesis, the azide-modified peptide is reacted with a molecule containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC). This reaction forms a stable triazole linkage, covalently attaching the molecule of interest to the peptide. This can be performed while the peptide is still attached to the solid-phase resin (on-resin) or after cleavage and purification (in solution).
Data Presentation
Comparison of CuAAC and SPAAC for Peptide Labeling
The choice between CuAAC and SPAAC is dictated by the specific requirements of the experiment, primarily balancing reaction speed with biocompatibility.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Catalyst Requirement | Yes (Copper(I)) | No (Metal-free) | SPAAC is preferred for biological systems sensitive to copper toxicity. |
| Second-Order Rate Constant (k₂) | High (10 to 10⁴ M⁻¹s⁻¹) | Moderate (10⁻² to 1 M⁻¹s⁻¹ with DBCO) | CuAAC is significantly faster, enabling rapid conjugations.[1] |
| Biocompatibility | Limited due to copper cytotoxicity | High | SPAAC is the method of choice for live-cell imaging and in vivo applications.[1] |
| Alkyne Reagent | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO, BCN) | The larger size of SPAAC reagents can sometimes introduce steric hindrance. |
| Regioselectivity | High (exclusively 1,4-disubstituted triazole) | Low (mixture of regioisomers) | CuAAC yields a single, well-defined product isomer.[1] |
| Typical Yields | Good to excellent (often >90%) | Good to excellent (often >90%) | Both methods are highly efficient in terms of product yield.[2] |
Expected Yields in Peptide Synthesis and Labeling
The following table provides a general overview of expected yields at various stages of the process. Actual yields will vary depending on the peptide sequence, length, and the specific reagents used.
| Stage | Typical Yield/Purity | Notes |
| Crude Peptide Purity (Post-SPPS) | 60-95% | Dependent on peptide length and sequence complexity. |
| Purified Azide-Peptide Yield | 30-70% | Based on initial resin loading and purification efficiency. |
| Labeling Reaction Conversion | >95% | Both CuAAC and SPAAC are known for high conversion rates.[2] |
| Final Labeled Peptide Purity | >98% | After final HPLC purification. |
| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding steps. |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol outlines the manual procedure for incorporating this compound into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then add fresh 20% piperidine in DMF and agitate for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard): a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Incorporation of this compound: Repeat steps 2-4, using this compound as the amino acid to be coupled at the desired position.
-
Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the freshly prepared TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash with cold ether, and dry the peptide. Purify by reverse-phase HPLC.
Protocol 2: On-Resin CuAAC Labeling of Azide-Modified Peptide
This protocol is for labeling the peptide while it is still attached to the solid support.
Materials:
-
Azide-modified peptide-resin
-
Alkyne-modified molecule (e.g., alkyne-fluorophore) (5 eq.)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1 eq.)
-
Sodium ascorbate (B8700270) (2 eq.)
-
DIPEA (5 eq.)
-
DMF or a mixture of DMF/water
Procedure:
-
Resin Preparation: Swell the azide-modified peptide-resin in DMF.
-
Reaction Setup: a. In a separate vial, dissolve the alkyne-modified molecule in DMF. b. Add the alkyne solution to the swollen resin. c. Add DIPEA to the resin slurry.
-
Initiation of Reaction: a. In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water. b. Add the copper(I) salt to the resin, followed immediately by the sodium ascorbate solution.
-
Reaction: Agitate the reaction mixture at room temperature for 12-24 hours, protected from light if using a light-sensitive molecule.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.
-
Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1, steps 8-9.
Protocol 3: Solution-Phase CuAAC Labeling of Purified Peptide
This protocol is for labeling the purified peptide in solution.
Materials:
-
Purified azide-containing peptide
-
Alkyne-modified molecule (1.5 eq.)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq.)
-
Sodium ascorbate (0.5 eq.)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (if needed to dissolve the alkyne molecule)
Procedure:
-
Dissolve Reactants: a. Dissolve the azide-containing peptide in the chosen buffer. b. Dissolve the alkyne-modified molecule in DMSO to make a stock solution.
-
Prepare Catalyst Stock Solutions: a. Prepare a stock solution of CuSO₄ in water. b. Prepare a stock solution of THPTA in water. c. Prepare a fresh stock solution of sodium ascorbate in water.
-
Reaction Setup: a. To the peptide solution, add the alkyne solution. b. Add the THPTA solution. c. Add the CuSO₄ solution.
-
Initiation of Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
Purification: Purify the labeled peptide by RP-HPLC to remove the catalyst and unreacted reagents.
Protocol 4: On-Resin SPAAC Labeling of Azide-Modified Peptide
This protocol is for the copper-free labeling of the peptide on the solid support.
Materials:
-
Azide-modified peptide-resin
-
Strained alkyne (e.g., DBCO-fluorophore) (3 eq.)
-
DMF or NMP
Procedure:
-
Resin Swelling: Swell the azide-modified peptide-resin in DMF.
-
Reaction Setup: Dissolve the strained alkyne in DMF and add it to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 4-24 hours. Reaction time is dependent on the specific strained alkyne used.
-
Washing: Drain the solution and wash the resin thoroughly with DMF and DCM to remove excess unreacted alkyne.
-
Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1, steps 8-9.
Protocol 5: Solution-Phase SPAAC Labeling of Purified Peptide
This protocol is for the copper-free labeling of the purified peptide in solution.
Materials:
-
Purified azide-containing peptide
-
Strained alkyne (e.g., DBCO-biotin) (2-5 eq.)
-
PBS buffer, pH 7.4, or other suitable aqueous buffer
-
DMSO (if needed to dissolve the strained alkyne)
Procedure:
-
Dissolve Reactants: a. Dissolve the azide-containing peptide in the chosen buffer. b. Dissolve the strained alkyne in DMSO to make a stock solution.
-
Reaction Setup: Add the strained alkyne solution to the peptide solution.
-
Reaction: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and peptide.
-
Purification: Purify the labeled peptide using RP-HPLC or size-exclusion chromatography to remove any unreacted strained alkyne reagent.
Visualizations
Caption: Experimental workflow for peptide synthesis and labeling.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Applications
The site-specific labeling of peptides using this compound opens up a vast array of applications in various fields:
-
Fluorescent Labeling: Attachment of fluorophores for studying peptide localization, trafficking, and binding events using fluorescence microscopy, flow cytometry, and FRET-based assays.
-
Affinity Tagging: Conjugation of biotin (B1667282) for pull-down assays, enrichment of binding partners, and immobilization on streptavidin-coated surfaces.
-
Drug Conjugation: Creation of peptide-drug conjugates (PDCs) where a cytotoxic payload is attached to a targeting peptide for selective delivery to cancer cells.
-
Peptide Cyclization: Intramolecular reaction between an azide and an alkyne within the same peptide to generate cyclic peptides with enhanced stability and constrained conformations.
-
Radiolabeling: Introduction of chelating agents for radiolabeling with isotopes like ⁹⁹ᵐTc for in vivo imaging applications such as SPECT. For instance, ornithine-containing linkers have been shown to influence the biodistribution of radiolabeled RGD peptides, leading to high tumor uptake.[3]
Conclusion
This compound is a powerful and versatile tool for the site-specific modification of peptides. By enabling the precise incorporation of an azide handle, it allows researchers to leverage the power of click chemistry for a wide range of applications. The choice between the rapid, copper-catalyzed CuAAC reaction and the biocompatible, strain-promoted SPAAC reaction provides flexibility to tailor the labeling strategy to the specific demands of the experimental system, from in vitro assays to live-cell and in vivo studies. The detailed protocols and comparative data provided herein serve as a comprehensive guide for the successful implementation of this technology in research and development.
References
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent labeling of peptides with fluorescent probes is a critical technique in modern biological research and drug development.[1] Fluorescently labeled peptides are indispensable tools for a wide array of applications, including fluorescence microscopy, flow cytometry, high-throughput screening, and in vivo imaging.[2][] Among the various bioconjugation techniques, "click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful and versatile strategy for peptide modification.[4] This method, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly specific, efficient, and reliable way to attach fluorescent dyes to peptides under mild, aqueous conditions.[5]
The principle of click chemistry lies in the rapid and selective reaction between two bioorthogonal functional groups, typically an azide (B81097) and a terminal alkyne, to form a stable triazole linkage. This reaction is highly efficient, proceeds with high yields, and is compatible with a wide range of functional groups present in peptides and fluorescent dyes, eliminating the need for protecting groups. The resulting 1,2,3-triazole ring is chemically stable, resistant to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker for biological applications.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescently labeled peptides using click chemistry.
Principle of the Method
The overall workflow for synthesizing fluorescently labeled peptides via click chemistry involves two primary stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. An amino acid bearing either an azide or an alkyne functional group is incorporated at a specific site within the peptide sequence.
-
Click Chemistry Labeling: The azide- or alkyne-modified peptide is then reacted with a fluorescent dye that has the complementary functional group (an alkyne or azide, respectively). This reaction, catalyzed by copper(I), results in the formation of a stable triazole linkage, covalently attaching the fluorescent dye to the peptide.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of fluorescently labeled peptides using click chemistry.
References
A Comparative Analysis: Manual vs. Automated Synthesis of Peptides with Unnatural Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Role of Unnatural Amino Acids in Peptide Science
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created for a vast range of applications, from fundamental biological research to the development of novel therapeutics.[1][2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support, simplifying the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[1][2]
The incorporation of unnatural amino acids into peptide sequences represents a powerful strategy for enhancing the therapeutic potential of peptides. These non-proteinogenic amino acids can introduce unique chemical functionalities, conformational constraints, and resistance to enzymatic degradation, thereby improving properties such as metabolic stability, bioavailability, and target-binding affinity.[3][4] The choice between manual and automated SPPS for synthesizing these modified peptides is a critical decision that impacts throughput, cost, purity, and the overall success of complex syntheses.[2] This document provides a detailed comparison of these two methodologies, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal approach for their specific needs.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated peptide synthesis often comes down to a quantitative analysis of factors such as synthesis time, cost, and the resulting purity and yield of the final peptide.[2] The following tables provide a summary of key quantitative data for a direct comparison of the two methods, particularly in the context of incorporating unnatural amino acids.
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time | Significantly longer; can take days to weeks for complex peptides.[3] For example, the manual synthesis of the nonapeptide Bradykinin was completed in 8 days.[3] | Dramatically shorter; tasks that take weeks can be completed in hours or days.[3] The automated synthesis of Bradykinin was completed in 32 hours.[3] | Automated systems excel in high-throughput and large-scale production.[3] Advanced automated systems with microwave heating can further accelerate synthesis.[3] |
| Hands-on Time per Cycle | 1 - 2 hours[5] | 5 - 15 minutes (for setup)[5] | Automated synthesizers offer "walk-away" operation, freeing up researcher time.[3] |
| Total Time per Cycle | 2 - 4 hours[5] | 30 - 90 minutes[5] | Cycle times in automated systems are precisely controlled and reproducible.[3] |
| Typical Yield per Coupling Step | 95 - 99%[5] | > 99%[5] | Automated systems provide precise reagent delivery and controlled reaction conditions, leading to higher coupling efficiencies.[3] |
| Final Crude Purity | 70 - 90% (highly operator-dependent)[5] | 85 - 98%[5] | Automated synthesis minimizes human error, resulting in more consistent and higher purity crude products.[3] |
| Reproducibility | Operator-dependent[5] | High[5] | Automation ensures that synthesis parameters are identical from run to run. |
| Reagent Consumption | Higher due to manual dispensing and the potential need for repeated coupling steps.[5] | Optimized and lower due to precise dispensing and efficient protocols.[5] | Automated systems can be programmed for optimal reagent usage, reducing waste. |
| Initial Equipment Cost | Low (basic laboratory glassware)[3] | High ($20,000 to over $100,000 depending on features)[6] | The initial investment for an automated synthesizer can be substantial. |
| Cost per Peptide (Long-term) | Can be high due to labor costs and reagent consumption.[3] | Lower for high-throughput and large-scale production due to reduced labor and optimized reagent use.[3] | The long-term cost-effectiveness of automated synthesis becomes apparent with increased production volume. |
| Flexibility | Highly flexible, allowing for on-the-fly adjustments and the use of non-standard reagents and reaction conditions.[3] | Less flexible for non-standard protocols, although modern systems offer greater customization options.[3] | Manual synthesis is often preferred for methods development and the synthesis of highly unusual peptides. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for manual and automated solid-phase peptide synthesis.
Experimental Protocols: Synthesis of a Hypothetical Peptide with an Unnatural Amino Acid
To illustrate the practical differences between manual and automated synthesis, the following protocols outline the synthesis of a hypothetical pentapeptide, Tyr-D-Ala-(p-acetyl-Phe)-Gly-Phe-NH2, incorporating the unnatural amino acid p-acetyl-phenylalanine.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-(p-acetyl-Phe)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Kaiser test kit
-
Manual synthesis vessel (fritted glass funnel) or automated peptide synthesizer
Manual Synthesis Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell 0.5 g of Rink Amide MBHA resin in DMF in a manual synthesis vessel for 1 hour.
-
Drain the DMF.
-
Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Coupling of Fmoc-Phe-OH:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines). If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
2. Subsequent Amino Acid Couplings (Repeat for Fmoc-Gly-OH, Fmoc-(p-acetyl-Phe)-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH):
-
Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution.
-
Wash the resin with DMF (5 x 10 mL).
-
Coupling: Prepare the activated amino acid solution as described in step 1.5 and add it to the resin. Agitate for 2 hours.
-
Monitoring: Perform a Kaiser test.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
3. Final Deprotection:
-
After the final coupling, perform a final deprotection step with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
4. Cleavage and Deprotection:
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold diethyl ether solution to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.
-
Dry the crude peptide under vacuum.
Automated Synthesis Protocol
1. System Preparation:
-
Ensure the automated synthesizer is calibrated and all reagent and solvent bottles are filled.
-
Load the vials containing the Fmoc-protected amino acids, including the unnatural amino acid, into the designated positions.
-
Place the Rink Amide MBHA resin in the reaction vessel.
2. Synthesis Program:
-
Enter the peptide sequence: Tyr-D-Ala-(p-acetyl-Phe)-Gly-Phe.
-
Select a standard synthesis protocol (e.g., Fmoc/HBTU chemistry). The synthesizer will automatically perform the following cycle for each amino acid:
-
Resin Swelling: The instrument will swell the resin with DMF.
-
Deprotection: A solution of 20% piperidine in DMF is automatically delivered to the reaction vessel for a pre-programmed time.
-
Washing: The resin is automatically washed with DMF.
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of the amino acid, HBTU, HOBt, and DIPEA for in-situ activation.
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.
-
Washing: The resin is washed with DMF and DCM.
-
3. Post-Synthesis:
-
Once the synthesis is complete, the synthesizer will perform a final wash and may have an option for drying the resin.
-
Manually cleave and deprotect the peptide from the resin as described in the manual protocol (Step 4).
Troubleshooting the Incorporation of Unnatural Amino Acids
The incorporation of unnatural amino acids can present unique challenges due to their potentially bulky side chains, altered reactivity, or poor solubility.
| Problem | Potential Cause | Solution |
| Incomplete Coupling | Steric hindrance from the unnatural amino acid's side chain. | - Increase coupling time.- Use a more potent coupling reagent (e.g., HATU, COMU).- Perform a double coupling (repeat the coupling step).- Increase the excess of amino acid and coupling reagents. |
| Side Reactions during Cleavage | The unnatural amino acid side chain is sensitive to the acidic cleavage conditions. | - Use a modified cleavage cocktail with specific scavengers to protect the side chain.- Optimize the cleavage time and temperature. |
| Aggregation | The growing peptide chain, particularly with hydrophobic unnatural amino acids, can aggregate, hindering reagent access.[6] | - Use a high-swelling resin (e.g., PEG-based resins).- Perform the synthesis at an elevated temperature (in compatible automated synthesizers).- Add chaotropic salts to the reaction mixture. |
| Poor Solubility of the Unnatural Amino Acid | The protected unnatural amino acid is not fully soluble in the synthesis solvent (typically DMF). | - Use a co-solvent such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide).- Gently warm the amino acid solution to aid dissolution before adding it to the resin. |
Signaling Pathway Diagram
While the synthesized peptide in this example does not have a defined signaling pathway, the following is a generic representation of a peptide ligand activating a G-protein coupled receptor (GPCR) pathway, a common mechanism of action for therapeutic peptides.
Conclusion
The choice between manual and automated peptide synthesis for the incorporation of unnatural amino acids is multifaceted and depends on the specific goals of the research.[2] Manual synthesis offers unparalleled flexibility and is ideal for methods development and the synthesis of highly complex or novel peptides on a small scale.[3] However, it is labor-intensive and prone to operator variability.[3]
Automated synthesis, on the other hand, provides high throughput, reproducibility, and significantly reduced hands-on time, making it the preferred method for producing large numbers of peptides or for large-scale synthesis.[3] While the initial investment is higher, the long-term benefits in terms of efficiency and consistency often outweigh the costs, especially in a drug discovery and development setting. The ability of modern automated synthesizers to handle a wide range of chemistries and to be programmed for optimized protocols makes them powerful tools for the routine synthesis of peptides containing unnatural amino acids. Ultimately, a thorough understanding of the advantages and limitations of each method will enable researchers to make an informed decision that best suits their project's needs and resources.
References
Application Notes and Protocols for N3-L-Orn(Fmoc)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclization is a pivotal strategy in medicinal chemistry for enhancing the therapeutic properties of peptides, including receptor affinity, selectivity, metabolic stability, and cell permeability. The formation of cyclic peptides through bioorthogonal "click chemistry" has emerged as a robust and efficient method. N3-L-Orn(Fmoc)-OH is a key building block in this approach, offering seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of cyclic peptides via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Properties of this compound
This compound is an ornithine derivative where the delta-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the alpha-amino group is replaced by an azide (B81097) (N3) functionality.[1] This unique structure makes it an ideal reagent for introducing an azide group into a peptide sequence for subsequent cyclization.
| Property | Value |
| Chemical Formula | C20H20N4O4 |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 1097192-04-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | 2-8°C |
Principle of Cyclic Peptide Synthesis using this compound
The synthesis of cyclic peptides using this compound involves a multi-step process that leverages the principles of Fmoc-based solid-phase peptide synthesis and click chemistry. The overall workflow is as follows:
-
Linear Peptide Synthesis: A linear peptide is assembled on a solid support (resin) using standard Fmoc-SPPS. During this process, this compound and an alkyne-containing amino acid (e.g., L-propargylglycine) are incorporated at desired positions within the peptide sequence.
-
On-Resin Cyclization: Once the linear peptide is fully assembled, an intramolecular cyclization is induced between the azide group of the ornithine derivative and the alkyne group of the other amino acid. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction directly on the resin.[2][3] On-resin cyclization is often preferred as it can minimize intermolecular side reactions that may occur in solution-phase cyclization.[4]
-
Cleavage and Deprotection: The cyclic peptide is then cleaved from the solid support, and all remaining side-chain protecting groups are removed.
-
Purification: The final cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide containing this compound and an alkyne-containing amino acid on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Fmoc-L-propargylglycine (or other alkyne-containing amino acid)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and Fmoc-L-propargylglycine at the desired positions.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin-bound linear peptide precursor with DMF, DCM, and MeOH, then dry under vacuum.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the intramolecular cyclization of the resin-bound linear peptide.
Materials:
-
Resin-bound linear peptide
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Sodium ascorbate (B8700270)
-
DIPEA or 2,6-lutidine
-
Solvent: DMF or a mixture of DMF/DCM
Procedure:
-
Resin Swelling: Swell the dried resin-bound linear peptide in the reaction solvent (e.g., DMF) for at least 1 hour.
-
Preparation of Cyclization Cocktail: In a separate vial, prepare the cyclization cocktail. For a 0.1 mmol scale synthesis, dissolve CuBr (0.4 eq.), sodium ascorbate (0.8 eq.), and DIPEA (10 eq.) in DMF.[5]
-
Cyclization Reaction: Add the cyclization cocktail to the swollen resin. Purge the reaction vessel with nitrogen or argon and shake gently at room temperature. Reaction times can vary from 6 to 24 hours.[3][6]
-
Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the progress of the cyclization.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and MeOH.
-
Drying: Dry the resin-bound cyclic peptide under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified cyclic peptide.
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
-
Solvents for HPLC purification (e.g., acetonitrile, water, with 0.1% TFA)
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
Quantitative Data
The efficiency of on-resin CuAAC cyclization can be influenced by various factors, including the peptide sequence, length, and reaction conditions. The following table summarizes representative yields from the literature.
| Peptide Length | Copper Source | Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Heptapeptide | CuI | DIPEA | DMF | Overnight | RT | 76-79 | [2][7] |
| Tetrapeptide | CuBr | DIPEA | DMF | 6 | RT | High | [6] |
| Peptide-peptoid hybrid | CuBr | DIEA | DMF | 0.33 | 60°C (MW) | High | [5] |
Note: RT = Room Temperature, MW = Microwave irradiation. Yields are often reported as "high" or "predominantly monomer" without specific percentages. The yield can be highly sequence-dependent.
Visualizations
Caption: Experimental workflow for the synthesis of cyclic peptides.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Orthogonal protection strategy in Fmoc-SPPS.
References
- 1. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Bioconjugation of N3-L-Orn(Fmoc)-OH Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, diagnostic agents, and research tools with enhanced properties. The incorporation of bioorthogonal functional groups into peptides allows for precise chemical ligation with a wide array of molecules, such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. N3-L-Orn(Fmoc)-OH is a key building block in this context, as it allows for the introduction of an azide (B81097) moiety at a specific position within a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] This azide group serves as a versatile handle for various bioconjugation reactions, offering high efficiency and selectivity under mild conditions.[1]
This document provides detailed application notes and protocols for the primary bioconjugation techniques utilized with peptides containing this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
Key Bioconjugation Techniques
The azide group introduced via this compound is chemically inert to the conditions of peptide synthesis and deprotection, making it an ideal functional group for post-synthetic modification. The most common and effective methods for conjugating molecules to these azide-containing peptides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction forms a stable triazole linkage between the azide-modified peptide and an alkyne-functionalized molecule.[2] It is known for its high yields and rapid reaction rates.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes it particularly suitable for applications in living systems.
-
Staudinger Ligation: This reaction forms a native amide bond between a phosphinothioester and the azide-containing peptide. It is a traceless ligation method, meaning no residual atoms are left in the final conjugate.
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using standard Fmoc solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 4, using this compound as the amino acid to be coupled.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin conjugation of an alkyne-containing molecule to the azide-modified peptide.
Materials:
-
Azide-functionalized peptide-resin
-
Terminal alkyne (5-10 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (B8700270) (1-5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 1 equivalent)
-
Solvent: DMF/water mixture (e.g., 4:1 v/v)
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in the DMF/water solvent mixture.
-
Reaction Mixture: To the resin, add the terminal alkyne.
-
Catalyst Addition: Add the sodium ascorbate, followed by the copper(II) sulfate. If using, add the TBTA ligand.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Washing: After the reaction is complete, wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.
-
Cleavage and Purification: Proceed with the cleavage and purification of the conjugated peptide as described in Protocol 1.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to the azide-modified peptide in solution.
Materials:
-
Purified azide-containing peptide
-
DBCO-functionalized molecule (1.1-1.5 equivalents)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer
-
Organic co-solvent (if needed for solubility, e.g., DMSO)
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer.
-
-
Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
Monitoring: The reaction progress can be monitored by RP-HPLC.
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Protocol 4: Staudinger Ligation
This protocol provides a general procedure for the Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide with an N-terminal α-azido group (derived from N3-L-Orn) in solution.
Materials:
-
Peptide with N-terminal α-azido group
-
Peptide with C-terminal phosphinothioester (1 equivalent)
-
Solvent: THF/H₂O (3:1)
Procedure:
-
Reaction Setup: Dissolve the peptide with the C-terminal phosphinothioester in the THF/H₂O solvent mixture.
-
Addition of Azide: Add the peptide with the N-terminal α-azido group (1 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Acidify the reaction with 2 N HCl and remove the solvents under reduced pressure.
-
Purification: Purify the resulting peptide conjugate by chromatography (e.g., silica (B1680970) gel or RP-HPLC).
Quantitative Data Summary
The efficiency of bioconjugation can vary depending on the specific peptide sequence, the nature of the conjugation partner, and the reaction conditions. The following tables provide a summary of typical quantitative data for the described techniques.
Table 1: Comparison of Bioconjugation Techniques
| Feature | CuAAC | SPAAC | Staudinger Ligation |
| Catalyst | Copper(I) | None (strain-promoted) | None |
| Reaction Time | 1-12 hours | 1-24 hours | 12 hours |
| Typical Yield | >90% | High, often quantitative | 35-90% |
| Bioorthogonality | Good, but copper can be toxic | Excellent, suitable for live cells | Good |
| Linkage Formed | Triazole | Triazole | Amide (traceless) |
Table 2: Typical Reaction Conditions and Yields
| Technique | Reactants | Solvent | Temperature | Time (h) | Reported Yield (%) |
| CuAAC | Azide-peptide, Alkyne-dye | DMF/H₂O | Room Temp | 4-12 | >95 |
| CuAAC | Azide-peptide, Alkyne-PEG | DMF | 50°C | 5 | 100 |
| SPAAC | Azide-peptide, DBCO-fluorophore | PBS (pH 7.4) | Room Temp | 1-4 | >90 |
| Staudinger Ligation | Azido-peptide, Phosphinothioester-peptide | THF/H₂O (3:1) | Room Temp | 12 | 35 |
| Staudinger Ligation | (Improved phosphinothiol) | THF/H₂O (3:1) | Room Temp | 12 | >90 |
Conclusion
The incorporation of this compound into peptides provides a powerful and versatile platform for the synthesis of complex bioconjugates. The choice of bioconjugation technique—CuAAC, SPAAC, or Staudinger ligation—will depend on the specific application, the nature of the molecules to be conjugated, and the required biocompatibility. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals to successfully design and execute their bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for achieving the desired outcomes in peptide-based drug discovery and development.
References
Application Notes and Protocols for Studying Protein-Protein Interactions Using N3-L-Orn(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying novel therapeutic targets. N3-L-Orn(Fmoc)-OH is a versatile synthetic amino acid that serves as a powerful tool for elucidating these complex interactions. This building block, featuring a terminal azide (B81097) (N3) group, is readily incorporated into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS). The azide moiety functions as a bioorthogonal handle, allowing for the precise attachment of various functionalities, such as photo-crosslinkers, through highly efficient and specific "click chemistry" reactions.
These azide-modified peptides can be transformed into potent probes for photo-affinity labeling experiments. Upon introduction into a biological system, the peptide can bind to its target protein. Subsequent activation with UV light triggers the photo-crosslinker to form a covalent bond with the interacting protein, permanently capturing the transient interaction. The resulting cross-linked complex can then be isolated and analyzed by mass spectrometry to identify the interacting partner and map the binding interface. This approach is particularly valuable for studying weak or transient PPIs that are often difficult to detect using traditional methods.
This document provides detailed protocols for the synthesis of azide-modified peptides using this compound, their subsequent functionalization with a photo-crosslinker via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and their application in a photo-crosslinking workflow to identify and quantify protein-protein interactions.
Experimental Principles and Workflow
The overall strategy involves a multi-step process that begins with the synthesis of a peptide containing this compound and culminates in the identification of its binding partners.
Workflow Overview:
-
Solid-Phase Peptide Synthesis (SPPS): A peptide of interest is synthesized on a solid support, incorporating this compound at a desired position.
-
Click Chemistry Ligation: A photo-crosslinking moiety containing a strained alkyne (e.g., DBCO) is covalently attached to the azide group of the peptide via SPAAC.
-
Photo-crosslinking: The functionalized peptide probe is incubated with a cell lysate or purified protein sample, and the mixture is exposed to UV light to induce covalent bond formation between the probe and its interacting protein(s).
-
Affinity Purification and Analysis: The cross-linked protein complexes are enriched, typically using an affinity tag (e.g., biotin) incorporated into the probe, and subsequently identified and quantified using mass spectrometry.
Figure 1: Experimental workflow for PPI studies using this compound.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified Peptide
This protocol describes the manual synthesis of a hypothetical 10-amino acid peptide (H-Gly-Ala-Val-Thr-Orn(N3)-Ser-Phe-Leu-Lys-Gly-NH2) using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-L-Orn(N3)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence. For the fifth residue, use Fmoc-L-Orn(N3)-OH.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Ligation of a DBCO-Photo-crosslinker via SPAAC
This protocol details the copper-free click chemistry reaction to attach a DBCO-containing photo-crosslinker (e.g., DBCO-PEG4-Benzophenone) to the azide-modified peptide.
Materials:
-
Azide-modified peptide
-
DBCO-PEG4-Benzophenone
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide in PBS. Dissolve a 1.5-fold molar excess of DBCO-PEG4-Benzophenone in a minimal amount of ACN or DMSO.
-
Reaction: Add the DBCO-crosslinker solution to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by RP-HPLC.
-
Purification: Purify the resulting photo-crosslinking peptide probe by RP-HPLC to remove unreacted starting materials.
-
Characterization: Confirm the successful ligation and purity of the final probe by mass spectrometry.
Protocol 3: Photo-crosslinking and Identification of Interacting Proteins
This protocol describes a general workflow for using the photo-crosslinking peptide probe to capture and identify interacting proteins from a cell lysate.
Materials:
-
Photo-crosslinking peptide probe (with an affinity tag like biotin (B1667282) for enrichment, which can be part of the DBCO-crosslinker)
-
Cell lysate from the biological system of interest
-
UV lamp (365 nm)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., containing biotin or a denaturant)
-
Reagents for SDS-PAGE and Western blotting
-
Reagents for in-gel digestion (trypsin, etc.)
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the photo-crosslinking peptide probe with the cell lysate at 4°C for 1-2 hours to allow for binding to the target protein(s).
-
UV Irradiation: Transfer the mixture to a petri dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce photo-crosslinking.
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its cross-linked partners.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Analysis:
-
SDS-PAGE and Western Blotting: Run the eluate on an SDS-PAGE gel and perform a Western blot using an antibody against a suspected interacting partner to validate the interaction.
-
Mass Spectrometry: Perform an in-gel tryptic digest of the entire eluate lane or conduct on-bead digestion, followed by LC-MS/MS analysis to identify all captured proteins.
-
-
Quantitative Analysis: Use label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) to compare the abundance of identified proteins between the photo-crosslinking experiment and a negative control (e.g., a probe without the photo-crosslinker or a mock irradiation).
Data Presentation: Quantitative Analysis of a Hypothetical PPI Study
The following table represents hypothetical quantitative mass spectrometry data from a photo-crosslinking experiment designed to identify interaction partners of a peptide derived from a transcription factor.
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Probe/Control) | p-value | Description |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.5 | 0.45 | Bait peptide is derived from a p53-interacting protein. |
| Q09472 | EP300 | Histone acetyltransferase p300 | 3.1 | 0.001 | Known interactor of the transcription factor. |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 2.8 | 0.005 | Novel potential interactor identified. |
| P11021 | HSPA8 | Heat shock 70 kDa protein 8 | 0.2 | 0.89 | Non-specific binder, not significantly enriched. |
Signaling Pathway Visualization
The following diagram illustrates a simplified hypothetical signaling pathway where the identified interaction between the peptide's parent protein and GRB2 might play a role.
Figure 2: Hypothetical signaling pathway involving the identified GRB2 interaction.
Conclusion
This compound is a valuable chemical tool that enables the synthesis of customized peptide probes for the investigation of protein-protein interactions. The combination of solid-phase peptide synthesis, click chemistry, and photo-crosslinking provides a robust and versatile platform for capturing and identifying both stable and transient PPIs in complex biological systems. The detailed protocols and conceptual framework presented here offer a guide for researchers and drug development professionals to apply this powerful methodology in their own research endeavors.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of N3-L-Orn(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low coupling efficiency of N3-L-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemically modified derivative of the amino acid ornithine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its side-chain amino group, making it compatible with standard Fmoc-based SPPS protocols.[1] The key feature of this building block is the presence of a terminal azide (B81097) (N3) group on its main chain, which serves as a versatile handle for "click chemistry."[1][2] This allows for the site-specific conjugation of molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[2] Its applications include the synthesis of antibody-drug conjugates (ADCs), labeling of biomolecules, and the creation of complex peptide derivatives.[1]
Q2: What are the potential causes of low coupling efficiency for this compound?
A2: Low coupling efficiency for this compound can stem from several factors:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the azide functionality, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[3][4]
-
Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) or aggregate on the solid support, making the N-terminal amine less accessible for coupling.[3]
-
Suboptimal Activation or Coupling Time: Standard coupling protocols may not be sufficient for this sterically hindered amino acid. The activation of the carboxylic acid might be incomplete, or the coupling reaction may require a longer duration.[3]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a deletion sequence.[3]
Q3: Is the azide group of this compound stable during standard SPPS conditions?
A3: The azide functional group is generally stable under the standard conditions of Fmoc-based SPPS, including repeated exposure to piperidine (B6355638) for Fmoc deprotection and the conditions of the coupling reaction.[3][5] However, the azide group can be susceptible to reduction to an amine during the final cleavage from the resin, particularly when using cleavage cocktails containing thiol-based scavengers like ethanedithiol (EDT).[6]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency Detected by Monitoring Test (e.g., Kaiser Test)
Question: My Kaiser test is positive (blue or purple beads) after the coupling step with this compound. What should I do?
Answer: A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.[3][4] The recommended course of action is to perform a "double coupling."
Recommended Action:
-
After the initial coupling reaction, wash the resin thoroughly with DMF to remove any residual reagents and byproducts.
-
Prepare a fresh solution of activated this compound using the same protocol as the first coupling.
-
Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.[3]
-
After the second coupling, wash the resin again and perform another Kaiser test to confirm the completion of the reaction (yellow or colorless beads).[3]
Issue 2: Persistent Low Coupling Efficiency Even After Double Coupling
Question: I have performed a double coupling, but the Kaiser test is still positive, or my final product contains significant deletion sequences. How can I optimize the coupling reaction?
Answer: If a double coupling is insufficient, you may need to optimize your coupling reagents and reaction conditions. For sterically hindered amino acids like this compound, more potent coupling reagents and modified conditions are often necessary.
Recommended Actions:
-
Optimize Coupling Reagents: Standard carbodiimide (B86325) reagents like DIC/HOBt may be inefficient.[3] Switch to more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents. HATU, HCTU, and PyBOP are highly recommended for hindered couplings.[7][8]
-
Increase Coupling Time and Temperature: Extend the coupling reaction time to 4 hours or even overnight to allow the reaction to proceed to completion.[3] In some cases, performing the coupling at a slightly elevated temperature may improve efficiency, but this should be done with caution to avoid side reactions.
-
Use Additives to Disrupt Secondary Structures: If peptide aggregation is suspected, consider adding chaotropic salts like LiCl (0.2-0.5 M) to the coupling mixture to improve resin solvation and disrupt secondary structures.[9]
Data Presentation
| Coupling Reagent | Reagent Type | Relative Efficacy for Hindered Amino Acids | Notes |
| HATU | Uronium/Aminium | Very High | Often considered one of the most effective reagents for difficult couplings.[7][8] |
| HCTU | Uronium/Aminium | Very High | Similar in efficacy to HATU and a good alternative.[7] |
| PyBOP | Phosphonium | High | Excellent for hindered couplings; byproducts are generally soluble and easily washed away.[10][11] |
| DIC/Oxyma | Carbodiimide | Moderate | A safer alternative to DIC/HOBt, but generally less reactive than onium salts.[3] |
| DIC/HOBt | Carbodiimide | Low to Moderate | May require longer reaction times or double coupling for hindered residues.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.
-
Washing: After the coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
Protocol 2: Double Coupling for this compound
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation mixture of this compound as in step 2 of Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[3]
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Collection: After the coupling reaction, remove a small sample of the resin (approximately 5-10 beads) and place them in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (B145695) (3 times) to remove any residual reagents.
-
Reagent Addition: Add the following three solutions to the test tube:
-
2-3 drops of potassium cyanide in pyridine.
-
2-3 drops of ninhydrin (B49086) in ethanol.
-
2-3 drops of phenol (B47542) in ethanol.[3]
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[3]
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.[3]
-
Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless, indicating the absence of free primary amines.[3]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow of amino acid activation and coupling.
References
- 1. This compound|Click Chemistry Reagent [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Azide Group Reduction During TFA Cleavage in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of azide (B81097) group reduction during the trifluoroacetic acid (TFA) cleavage step in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group under standard Fmoc-SPPS conditions?
A: Generally, the azide functional group is stable under the standard conditions of Fmoc-SPPS.[1] This includes the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of the TFA cleavage cocktail.[2] However, certain reagents within the cleavage cocktail can lead to the unintended reduction of the azide group.[2]
Q2: What is the primary cause of azide group reduction during SPPS?
A: The most common cause of azide reduction is the use of specific scavengers in the final TFA cleavage cocktail.[2] Thiol-based scavengers, in particular 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group (-N₃) to a primary amine (-NH₂).[2][3] This results in a mass decrease of 26 Da in the final peptide product.[1]
Q3: Are all scavengers problematic for azide-containing peptides?
A: No, the choice of scavenger is critical. While EDT is known to cause significant azide reduction, other scavengers are much more compatible.[4] Triisopropylsilane (TIS) is a common non-thiol scavenger that is considered safe for azides.[2] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT, causing significantly less reduction.[2][4]
Q4: Is it possible to perform the cleavage without any scavengers?
A: This is highly discouraged. Scavengers are crucial for quenching reactive carbocations generated during the removal of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[2] Without scavengers, these carbocations can lead to significant side reactions, including re-alkylation of the peptide, which results in impurities.[2] A minimal and safe scavenger cocktail for azide-containing peptides is a mixture of TFA, TIS, and water.[2][4]
Q5: My peptide contains Tryptophan, which requires a thiol scavenger. What should I do?
A: While EDT is often used to protect Tryptophan's indole (B1671886) side chain, it will reduce the azide group. The recommended approach is to use a non-reductive scavenger cocktail. A combination of TIS and water is generally sufficient to protect Tryptophan while preserving the azide. You can also consider including a non-thiol scavenger like thioanisole.[2]
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to azide group reduction during TFA cleavage.
Problem: Mass spectrometry analysis of the cleaved peptide shows a significant peak at [M-26+H]⁺, indicating the reduction of the azide group to a primary amine.
Step 1: Analyze the Cleavage Cocktail Composition
The first step is to carefully review the components of your TFA cleavage cocktail.
Caption: Troubleshooting logic for diagnosing azide reduction.
Step 2: Scavenger Selection and Impact on Azide Reduction
The choice of scavenger has a significant impact on the stability of the azide group. The following table summarizes the extent of azide reduction observed with different scavengers.
| Scavenger | Chemical Structure | % Azide Reduction (Approximate) | Recommendation |
| 1,2-Ethanedithiol (EDT) | HS-CH₂-CH₂-SH | Up to 50% | Not Recommended [4] |
| Dithiothreitol (DTT) | HS-CH₂-(CHOH)₂-CH₂-SH | < 10% | Safer alternative to EDT[2][4] |
| Triisopropylsilane (TIS) | ( (CH₃)₂CH )₃SiH | ~0% | Recommended [2][4] |
| Thioanisole | C₆H₅-S-CH₃ | < 5% | Good for Trp protection[2] |
Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[2][4]
Experimental Protocols
Protocol 1: Azide-Safe TFA Cleavage
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM), then wash thoroughly with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A recommended azide-safe cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% TIS
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2]
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension and carefully decant the ether.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Caption: Workflow for the azide-safe TFA cleavage protocol.
Protocol 2: Quantification of Azide Reduction by Mass Spectrometry
This protocol outlines how to analyze the crude peptide to determine the extent of azide reduction.
Materials:
-
Crude peptide sample
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
-
Mass spectrometer (ESI or MALDI)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Analysis:
-
Identify the peak corresponding to the expected mass of the azide-containing peptide ([M+H]⁺).
-
Look for a peak at a mass 26 Da lower than the expected mass, which corresponds to the reduced amine byproduct ([M-26+H]⁺).
-
The relative intensities of these two peaks can be used to estimate the percentage of azide reduction.
% Reduction = (Intensity of [M-26+H]⁺ / (Intensity of [M+H]⁺ + Intensity of [M-26+H]⁺)) * 100
-
For further assistance, please contact our technical support team.
References
Common side reactions with azido-amino acids in peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of azido-amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the azide (B81097) functional group to standard Fmoc-SPPS conditions?
A1: The azide group is generally robust and compatible with the standard conditions used in Fmoc-based solid-phase peptide synthesis. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA)[1]. However, specific reagents, particularly certain scavengers used during the final cleavage step, can lead to unintended side reactions[1][2].
Q2: Can I use standard coupling reagents like HATU, HBTU, or DIC for azido-amino acids?
A2: Yes, standard coupling reagents such as HATU, HBTU, and DIC are generally compatible with azido-amino acids[3][4]. The choice of coupling reagent may be influenced by the steric hindrance of the specific azido-amino acid being incorporated. For sterically hindered residues, a more potent activating agent like HATU may be preferable to ensure efficient coupling. It is always recommended to monitor the coupling reaction to ensure its completion, for instance, by using the Kaiser test.
Q3: Are there any known incompatibilities between azido-amino acids and other amino acid side chains?
A3: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acid side chains under standard SPPS conditions. The primary concerns for incompatibility arise from the reagents used during synthesis rather than interactions between the azide and other residues.
Troubleshooting Guide 1: Azide Reduction During Cleavage
One of the most common side reactions is the reduction of the azide group to a primary amine during the final cleavage and deprotection step. This is almost always caused by the choice of scavengers in the TFA cleavage cocktail.
Problem: My mass spectrometry data shows a mass loss of 26 Da (or 14 Da for N₂ loss and subsequent formylation), and/or my peptide has lost its reactivity in a subsequent click or Staudinger reaction.
This strongly indicates that the azide group has been reduced to an amine.
Root Cause Analysis and Solutions
The primary cause of azide reduction is the presence of thiol-based scavengers in the cleavage cocktail, especially under acidic conditions.
-
1,2-Ethanedithiol (EDT): EDT is a very strong reducing agent in acidic environments and is the most common culprit for azide reduction.
-
Dithiothreitol (DTT): While also a thiol, DTT is a much weaker reducing agent for azides compared to EDT and is considered a safer alternative if a thiol scavenger is necessary.
-
Triisopropylsilane (TIS): TIS is a non-thiol scavenger used to trap carbocations and is generally considered safe for azides.
Data Presentation: Impact of Scavengers on Azide Stability
The following table summarizes the extent of azide reduction observed with different thiol scavengers during TFA cleavage.
| Scavenger (in TFA/TIS/H₂O cocktail) | Peptide 1 (Hydrophilic, N-terminal Azide) | Peptide 2 (Hydrophobic, Internal Azide) | Peptide 3 (Hydrophobic, C-terminal Azide) | Reference |
| 1,2-Ethanedithiol (EDT) | ~50% | ~30% | ~45% | |
| Dithiothreitol (DTT) | ~5% | <5% | ~10% | |
| Thioanisole | <5% | <5% | <5% |
Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.
Mandatory Visualization: Azide Reduction Mechanism
Caption: Mechanism of azide reduction by thiol-based scavengers in an acidic environment.
Experimental Protocols: Azide-Safe Cleavage
Protocol 1: Standard Azide-Safe Cleavage
This protocol is suitable for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: Ensure the peptide-resin is dry.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% deionized Water (H₂O)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.
Protocol 2: Cleavage for Peptides with Sensitive Residues
This protocol is recommended for peptides containing residues like Trp or Met, where a stronger scavenger system is needed but EDT must be avoided.
-
Resin Preparation: Ensure the peptide-resin is dry.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of:
-
92.5% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% deionized Water (H₂O)
-
2.5% Dithiothreitol (DTT)
-
-
Cleavage and Isolation: Follow steps 3-5 from Protocol 1.
Mandatory Visualization: Cleavage Cocktail Decision Tree
Caption: Decision tree for selecting an azide-compatible cleavage cocktail.
Troubleshooting Guide 2: Incomplete Coupling of Azido-Amino Acids
Problem: The Kaiser test is positive after a coupling step with an azido-amino acid, indicating the presence of unreacted free amines.
Root Cause Analysis and Solutions
-
Steric Hindrance: Some azido-amino acids, particularly those with bulky side chains or α,α-disubstitution, can be sterically hindered, leading to slower coupling kinetics.
-
Peptide Aggregation: On-resin aggregation of the growing peptide chain can prevent access of the activated amino acid to the N-terminus. This is a sequence-dependent issue and not specific to azido-amino acids, but it can still be a cause of incomplete coupling.
-
Insufficient Activation: The coupling conditions (reagent, time, temperature) may not be sufficient for the specific amino acid.
Recommended Actions
-
Double Couple: The simplest solution is to repeat the coupling step. Drain the reaction vessel and add a fresh solution of the activated azido-amino acid.
-
Use a Stronger Coupling Reagent: If you are using a carbodiimide-based reagent like DIC, switching to a phosphonium- or aminium-based reagent like PyBOP or HATU can increase the coupling efficiency.
-
Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 1 hour to 2-4 hours). For particularly difficult couplings, microwave-assisted peptide synthesis can be employed to increase the reaction temperature and rate.
-
Disrupt Aggregation: If aggregation is suspected, switch the solvent from DMF to NMP or add a small percentage of DMSO. Sonication during coupling can also help break up aggregates.
Troubleshooting Guide 3: Side Reactions in Staudinger Ligation
Problem: The yield of my Staudinger ligation is low, and I observe significant amounts of the reduced amine byproduct.
Root Cause Analysis and Solutions
The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. This intermediate must then be trapped intramolecularly to form the desired amide bond.
-
Aza-ylide Hydrolysis: The most common side reaction is the hydrolysis of the aza-ylide intermediate by water, which leads to the formation of a primary amine and phosphine oxide (the Staudinger reduction product) instead of the ligated product.
-
Aza-Wittig Reaction: In some cases, an intramolecular aza-Wittig reaction can occur, leading to a phosphonamide byproduct, especially with sterically hindered residues.
-
Phosphine Oxidation: Triarylphosphines can be susceptible to air oxidation, which deactivates them.
Recommended Actions
-
Use Anhydrous Conditions: While the final step of the traceless Staudinger ligation requires water, the initial reaction should be performed under anhydrous conditions to minimize premature hydrolysis of the aza-ylide.
-
Optimize Phosphine Reagent: Use phosphine reagents that have a built-in electrophilic trap (e.g., a methyl ester ortho to the phosphorus) to accelerate the desired intramolecular cyclization, outcompeting the hydrolysis side reaction. Phosphinothiols are often less prone to the aza-Wittig side reaction.
-
Increase Reactant Concentration: Higher concentrations can favor the intramolecular trapping of the aza-ylide over the intermolecular reaction with water.
-
Degas Solvents: To prevent phosphine oxidation, use solvents that have been degassed by bubbling with an inert gas like argon or nitrogen.
Troubleshooting Guide 4: Side Reactions in CuAAC (Click Chemistry)
Problem: My on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is incomplete or gives multiple byproducts.
Root Cause Analysis and Solutions
-
Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen. This is a common cause of failed or stalled reactions.
-
Poor Reagent Accessibility: On a solid support, the peptide chains can be aggregated or poorly solvated, preventing the reagents (copper, alkyne) from reaching the azide.
-
Side Reactions with Amino Acids: The standard Cu(I) source (CuSO₄ with sodium ascorbate) can generate reactive oxygen species that may oxidize sensitive residues like Met, Cys, or Trp.
Experimental Protocols: On-Resin CuAAC
Protocol 3: General Protocol for On-Resin CuAAC
-
Resin Preparation: Swell the azido-peptide resin in a suitable solvent like DMF or DMSO.
-
Prepare Reagent Stocks:
-
Alkyne: 0.5 M solution in DMF.
-
CuSO₄: 0.1 M solution in H₂O.
-
Sodium Ascorbate (B8700270): 1 M solution in H₂O (prepare fresh).
-
-
Reaction Setup:
-
To the swollen resin, add the alkyne solution (10-20 equivalents).
-
Add the CuSO₄ solution (1-2 equivalents).
-
Add the sodium ascorbate solution (5-10 equivalents).
-
Add a base like DIPEA or 2,6-lutidine (5-10 equivalents) to maintain a neutral or slightly basic pH.
-
-
Reaction: Agitate the mixture at room temperature for 4-12 hours. The reaction vessel should be purged with nitrogen or argon to minimize oxygen exposure.
-
Washing: After the reaction, wash the resin thoroughly with DMF, a copper-chelating wash (e.g., 0.1 M EDTA in water), water, and finally DMF and DCM before drying.
Mandatory Visualization: Troubleshooting Workflow for On-Resin CuAAC
Caption: Troubleshooting workflow for a failed or incomplete on-resin CuAAC reaction.
References
Optimizing coupling reagents for sterically hindered amino acids like Fmoc-Orn(N3)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of sterically hindered amino acids, with a specific focus on Fmoc-Orn(N3), into peptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Orn(N3) considered a sterically hindered amino acid?
A1: Fmoc-Orn(N3) is considered sterically hindered primarily due to the bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side-chain amine of ornithine. This, combined with the linear azide (B81097) moiety, can create spatial crowding around the alpha-carboxyl group, potentially impeding its approach to the N-terminal amine of the growing peptide chain on the solid support.
Q2: What are the common issues encountered when coupling Fmoc-Orn(N3)?
A2: The most common issues are low coupling efficiency, leading to incomplete reactions and deletion sequences (the target peptide missing the Fmoc-Orn(N3) residue). This can be caused by the steric hindrance of the amino acid, suboptimal activation, or secondary structure formation of the peptide on the resin.
Q3: Which class of coupling reagents is generally recommended for sterically hindered amino acids?
A3: Uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended for sterically hindered amino acids.[1] Reagents such as HATU, HCTU, and COMU (uronium/aminium) or PyBOP and PyAOP (phosphonium) are generally more potent and yield better results compared to carbodiimides like DIC, even with additives.[2]
Q4: Can the azide group on the ornithine side chain interfere with the coupling reaction?
A4: The azide group is generally considered a bioorthogonal functional group and is stable under standard SPPS conditions. It does not typically interfere with the coupling reaction itself. However, care should be taken during final cleavage, as some scavengers, particularly those containing thiols, can reduce the azide.
Q5: Is it necessary to perform a double coupling for Fmoc-Orn(N3)?
A5: A double coupling is a common strategy to improve the efficiency of incorporating difficult or sterically hindered amino acids. If a single coupling is found to be incomplete (e.g., via a positive Kaiser test), a second coupling with a fresh solution of activated amino acid and coupling reagent is advisable.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Coupling
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin. Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence.
Possible Causes & Solutions:
-
Insufficiently Potent Coupling Reagent: Standard coupling protocols with reagents like DIC/HOBt may not be effective.
-
Solution: Switch to a more powerful uronium/aminium or phosphonium salt-based reagent. HATU, HCTU, and COMU are excellent choices for hindered couplings.[2]
-
-
Suboptimal Reaction Conditions: Coupling time, temperature, and reagent concentration can significantly impact the outcome.
-
Solution 1: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Solution 2: Increase Temperature: Gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. This should be done cautiously to avoid potential side reactions like racemization.
-
Solution 3: Double Coupling: Perform a second coupling with fresh reagents after the initial coupling step.
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.
-
Solution: Consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM.
-
Issue 2: Side Reactions Observed in Final Product
Symptom: Mass spectrometry of the purified peptide shows unexpected masses, and HPLC analysis reveals closely eluting impurity peaks.
Possible Causes & Solutions:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of Fmoc-Orn(N3) during activation.
-
Solution: While the Fmoc group helps suppress racemization, using additives like HOAt (in the case of HATU) or OxymaPure can further minimize this risk. Avoid prolonged pre-activation times and the use of strong bases where possible.
-
-
Guanidinylation of the N-terminus: This can occur when using an excess of uronium/aminium reagents like HBTU or HATU, leading to chain termination.
-
Solution: Use phosphonium-based reagents like PyBOP, which do not cause this side reaction. Alternatively, use a stoichiometric amount of the uronium reagent relative to the amino acid.
-
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents for sterically hindered amino acids. While direct quantitative data for Fmoc-Orn(N3) is limited in the literature, this data, extrapolated from studies on other challenging residues like Fmoc-Trp(Mts)-OH, provides a strong indication of their relative efficacy.
| Coupling Reagent | Reagent Type | Typical Reaction Time (min) | Reported Yield/Purity (%) for Hindered Couplings | Key Advantages | Potential Limitations |
| HATU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization risk.[2] | Higher cost, potential for guanidinylation if used in excess. |
| COMU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts compared to benzotriazole-based reagents.[3] | Higher cost. |
| HBTU | Uronium/Aminium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation if used in excess.[2] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation.[2] |
Note: The presented yields and reaction times are indicative and highly dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Orn(N3) using HATU
This protocol is a starting point for the manual solid-phase synthesis of a peptide containing Fmoc-Orn(N3).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Orn(N3)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with agitation
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Orn(N3)-OH and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution from the vessel. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), consider a second coupling (Protocol 2).
Protocol 2: Double Coupling for Fmoc-Orn(N3)
This protocol is to be performed if Protocol 1 results in an incomplete coupling.
Procedure:
-
First Coupling: Perform the initial coupling of Fmoc-Orn(N3) as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Orn(N3)-OH as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the Fmoc deprotection of the newly added residue.
Visualizations
Caption: Experimental workflow for coupling Fmoc-Orn(N3).
Caption: Troubleshooting logic for incomplete coupling.
References
How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during synthesis, particularly when incorporating hydrophobic non-canonical amino acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing hydrophobic non-canonical amino acids.
Issue 1: Poor Resin Swelling and Incomplete Reactions
Symptoms:
-
The resin bed appears shrunken or does not swell to its expected volume.[1]
-
Incomplete Fmoc-deprotection or coupling reactions, leading to deletion sequences.[1][2]
-
Ninhydrin (B49086) or TNBS tests give false negative results.[1]
Possible Cause: On-resin aggregation of the growing peptide chains, driven by strong intermolecular hydrogen bonding and hydrophobic interactions, is preventing efficient solvent and reagent access.[2] This is particularly common in sequences containing stretches of hydrophobic residues.
Solutions:
| Strategy | Description | Key Considerations |
| Modify Synthesis Conditions | ||
| Solvent System | Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as NMP or add DMSO. A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective. | NMP is generally superior to DMF for solvating growing peptide chains. |
| Elevated Temperature | Perform coupling and deprotection steps at elevated temperatures (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating. | For heat-sensitive residues like Fmoc-His(Trt)-OH, consider lower temperatures (e.g., 50°C) to minimize racemization. |
| Chaotropic Agents | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures. | Ensure the chaotropic salt is thoroughly washed away before coupling, as it can interfere with some reagents. |
| Sonication | Gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates. | This can be particularly useful if the resin has visibly clumped. |
| Incorporate Backbone Modifications | ||
| Pseudoproline Dipeptides | Strategically insert pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) to introduce a "kink" in the peptide backbone, disrupting β-sheet formation. | Insert pseudoprolines approximately every 6-8 residues, especially before hydrophobic clusters. The native residue is regenerated during final cleavage. |
| Dmb/Hmb Protecting Groups | Utilize backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues to prevent hydrogen bonding. | Incorporation of a Hmb moiety every six to seven residues can effectively disrupt aggregation. |
| Change Solid Support | ||
| Low-Loading Resin | Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains, reducing inter-chain interactions. | This is especially important for the synthesis of long peptides (>30 amino acids). |
| Polar Resin | Switch to a more polar resin support, such as a PEG-based resin (e.g., TentaGel), to improve solvation of the peptide chain. |
Issue 2: Difficulty Dissolving the Cleaved Peptide
Symptoms:
-
The lyophilized peptide is insoluble or poorly soluble in standard purification solvents (e.g., water/acetonitrile mixtures).
-
Formation of a precipitate upon addition of the cleavage cocktail or during ether precipitation.
Possible Cause: The hydrophobic nature of the non-canonical amino acids and the overall peptide sequence leads to aggregation in aqueous solutions.
Solutions:
| Strategy | Description |
| Solubilization Additives | Add organic modifiers like isopropanol, acetic acid, or chaotropic agents such as guanidine (B92328) hydrochloride to the purification solvents to disrupt aggregates. |
| Solvent Choice | Attempt to dissolve the peptide in polar organic solvents like DMF or DMSO before dilution into the initial mobile phase for HPLC. |
| pH Adjustment | Adjusting the pH of the solvent can sometimes improve solubility, depending on the pI of the peptide. |
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" and why do hydrophobic non-canonical amino acids contribute to them?
"Difficult sequences" are peptide chains prone to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation is primarily caused by the formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding. Hydrophobic amino acids, including many non-canonical ones, exacerbate this issue because their side chains promote strong intermolecular hydrophobic interactions, leading to poor solvation of the growing peptide chain by the synthesis solvents.
Q2: How can I predict if my peptide sequence is likely to aggregate?
While precise prediction is challenging, certain patterns are known to increase aggregation risk. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation. Some computational tools and aggregation parameters derived from experimental data can also help predict potentially difficult sequences. Monitoring the Fmoc deprotection profile during synthesis can also provide real-time indication of aggregation; a broadening of the deprotection peak suggests aggregation is occurring.
Q3: What is the mechanism behind using pseudoproline dipeptides to prevent aggregation?
Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit. The cyclized side chain forms a five-membered ring that introduces a "kink" into the peptide backbone, similar to proline. This structural disruption breaks the planarity of the peptide backbone, hindering the formation of the extended β-sheet structures responsible for aggregation. The native serine, threonine, or cysteine residue is regenerated upon final acid cleavage of the peptide from the resin.
Q4: When should I consider using microwave-assisted peptide synthesis?
Microwave-assisted synthesis is a powerful technique for overcoming aggregation. The microwave energy can disrupt intermolecular hydrogen bonds, increasing the kinetic energy of the system and thereby improving both coupling and deprotection efficiency, especially for difficult sequences. It is a recommended strategy when you anticipate or encounter aggregation, particularly with long or hydrophobic peptides.
Q5: Are there alternatives to the Boc and Fmoc protecting group strategies that are better for hydrophobic peptides?
Both Fmoc and Boc chemistries can be adapted for hydrophobic peptides. However, the Boc/Bzl strategy, when used with in situ neutralization protocols, can be superior for long and difficult sequences. The repeated treatments with trifluoroacetic acid (TFA) during Boc-SPPS can help to disrupt peptide aggregates as they form. In Fmoc-SPPS, the lack of strong acid in the deprotection step can sometimes allow for more significant aggregation to build up.
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin with DMF.
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Coupling: Proceed with the standard amino acid coupling protocol.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a sequence on an automated synthesizer.
-
Programming: When programming the synthesizer, substitute the cycle for the amino acid preceding a Ser, Thr, or Cys with the appropriate pseudoproline dipeptide.
-
Reagent Amount: Use a 5-fold excess of the phosphonium- or aminium-activated pseudoproline dipeptide relative to the resin's functional capacity.
-
Coupling Time: Allow the coupling reaction to proceed for at least 1 hour.
-
Verification: It is advisable to perform a ninhydrin (Kaiser) test to ensure the coupling reaction has gone to completion.
-
Cleavage: The native Ser, Thr, or Cys residue is regenerated during the standard TFA-mediated cleavage and deprotection.
Visualizations
References
Kaiser test for monitoring incomplete coupling of modified amino acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling efficiency of modified amino acids in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the Kaiser test procedure, particularly when working with modified or sterically hindered amino acids.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| KT-001 | False Positive Result: Blue or purple color observed even after thorough coupling. | 1. Fmoc-Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine (B92270), leading to its removal and exposure of a primary amine.[1][2] 2. Reagent Contamination: Old or improperly stored reagents can lead to ambiguous results.[3] 3. Inadequate Washing: Residual unreacted amino acids or reagents from the coupling step can react with ninhydrin (B49086).[3] 4. Resin Degradation: Certain resin types, like PEGA, can be more susceptible to damage, potentially exposing amine-like functionalities.[3] | 1. Avoid excessive heating during the test; adhere strictly to the recommended time and temperature.[1] 2. Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.[3] 3. Ensure thorough washing of the resin beads with DMF before performing the test.[4] 4. If resin degradation is suspected, consider using a more robust resin for the synthesis. |
| KT-002 | False Negative Result: Colorless or yellow result, but subsequent steps indicate incomplete coupling. | 1. Steric Hindrance: The N-terminal amine of a sterically hindered or modified amino acid may be inaccessible to the ninhydrin reagent.[5] 2. Secondary Amines: The Kaiser test is unreliable for secondary amines, such as proline, N-methylated amino acids, or other N-substituted residues, which typically yield a faint red or brownish color that can be misinterpreted as a negative result.[2][6][7] 3. Improper Reagent Preparation/Storage: Degraded reagents may fail to produce a color change.[8] 4. Insufficient Heating: The reaction between ninhydrin and the primary amine may not proceed to completion without adequate heat. | 1. For difficult couplings, consider a recoupling step even with a negative Kaiser test.[5] Alternatively, use a more sensitive test or cleave a small amount of peptide for mass spectrometry analysis.[3] 2. For N-terminal secondary amines, use an alternative test such as the Chloranil or Isatin test.[1][9] 3. Prepare fresh reagents as per the protocol.[8] 4. Ensure the heating block or water bath is at the specified temperature (100-110°C).[7][10] |
| KT-003 | Inconsistent or Ambiguous Results: Faint blue color or a mix of blue and yellow beads. | 1. Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, limiting access to some N-terminal amines.[5][6] 2. Difficult Coupling Sequence: Certain amino acid sequences are inherently difficult to couple, leading to low coupling efficiency.[5] 3. Poor Resin Swelling: Inadequate resin swelling can restrict reagent access to the growing peptide chain.[5][11] | 1. Consider using a different solvent system (e.g., NMP instead of DMF) or adding chaotropic salts like LiCl to disrupt secondary structures.[5][9] 2. Perform a second coupling step (double coupling).[5] If the test is still positive, consider capping the unreacted amines with acetic anhydride.[1][9] 3. Ensure the resin is fully swelled in the appropriate solvent before starting the synthesis.[11] |
| KT-004 | Test fails for N-methylated or other N-substituted amino acids. | The Kaiser test relies on the presence of a primary amine to form the characteristic blue "Ruhemann's purple" complex. N-substituted amino acids lack a primary amine at the N-terminus.[7] | Utilize a test suitable for secondary amines, such as the Chloranil test or the Isatin test.[1] The Bromophenol Blue test can also detect secondary amines.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Kaiser test?
A1: The Kaiser test is a colorimetric assay used to detect the presence of free primary amines.[7] It is widely used in solid-phase peptide synthesis to monitor the completion of coupling reactions. The test involves the reaction of ninhydrin with the N-terminal primary amine of the peptide-resin in the presence of heat and specific reagents to produce an intense blue or purple compound known as Ruhemann's purple.[12] A positive test (blue color) indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[13]
Q2: Why is the Kaiser test not reliable for proline and other N-substituted amino acids?
A2: Proline and other N-substituted amino acids are secondary amines. The reaction of ninhydrin with secondary amines does not produce the characteristic deep blue color. Instead, it typically results in a less intense reddish-brown or yellowish color, which can be easily misinterpreted as a negative result.[1][6] For peptides with an N-terminal secondary amine, alternative tests like the Chloranil or Isatin test are recommended.[7]
Q3: What should I do if my Kaiser test is positive after a coupling step?
A3: A positive Kaiser test indicates that the coupling reaction is incomplete. The recommended course of action is to perform a "double coupling," which involves repeating the coupling step with fresh reagents to drive the reaction to completion.[5] If the test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by treating the resin with acetic anhydride.[9] Capping prevents the formation of deletion peptide impurities in the final product.[1]
Q4: Can the heating time and temperature for the Kaiser test be modified?
A4: It is crucial to adhere to the specified heating time and temperature in the protocol (typically 5 minutes at 100-110°C).[7][10] Overheating or prolonged heating can lead to the degradation of the Fmoc protecting group, resulting in a false positive result.[1] Insufficient heating may lead to a false negative result as the color development may be incomplete.
Q5: How should I interpret the results of a Kaiser test?
A5: The interpretation of the Kaiser test results is based on the color of both the resin beads and the solution.
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Complete coupling | Proceed to the next step (Fmoc deprotection). |
| Blue/Purple beads and solution | Incomplete coupling | Perform a double coupling. |
| Yellow beads, blue solution | Nearly complete coupling | Consider extending the coupling time or proceeding with caution. Capping may be an option. |
This table is a general guide; interpretation can vary slightly based on the specific peptide sequence and resin used.
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is for the detection of primary amines on a solid support.
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[7]
-
Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[7]
Procedure:
-
Transfer a small sample of resin beads (approximately 10-15 beads) to a small glass test tube.[7]
-
Add 2-3 drops of Reagent A to the test tube.[7]
-
Add 2-3 drops of Reagent B to the test tube.[7]
-
Add 2-3 drops of Reagent C to the test tube.[7]
-
Place the test tube in a heating block or boiling water bath at 110°C for 5 minutes.[7]
-
Remove the test tube and observe the color of the beads and the solution. A deep blue color indicates a positive result (incomplete coupling), while a yellow or colorless appearance indicates a negative result (complete coupling).[10]
Chloranil Test Protocol (for Secondary Amines)
This test is used for N-terminal secondary amines like proline where the Kaiser test is unreliable.
Reagents:
-
p-chloranil solution (1g of p-chloranil in 49 mL of DMF)
Procedure:
-
Wash a small sample of resin beads with DMF.
-
Add 2-3 drops of acetaldehyde and 2-3 drops of the p-chloranil solution to the beads.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue or greenish-blue color indicates the presence of a secondary amine.
Visual Workflow
References
- 1. peptide.com [peptide.com]
- 2. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. ecommons.luc.edu [ecommons.luc.edu]
- 12. kar.kent.ac.uk [kar.kent.ac.uk]
- 13. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Unexpected Side Products in Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side products during the mass spectrometry analysis of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why does my mass spectrum show multiple peaks when I expect only one for my synthesized peptide?
A1: The presence of multiple peaks in a mass spectrum of a synthetic peptide is common and can arise from several sources during solid-phase peptide synthesis (SPPS) and subsequent workup. These peaks often represent impurities that include deletion sequences (missing one or more amino acids), truncated sequences, or peptides with chemical modifications that occurred during synthesis or cleavage. High-resolution mass spectrometry (HRMS) is often necessary to distinguish between these different species.[1][2]
Q2: What are the most common types of unexpected modifications I should look for?
A2: Common modifications include oxidation, deamidation, formation of pyroglutamic acid from N-terminal glutamine, aspartimide formation in sequences containing aspartic acid, and incomplete removal of protecting groups. Each of these modifications results in a predictable mass shift that can be identified in the mass spectrum.[1][3]
Q3: How can I confirm the identity of an unexpected peak in my mass spectrum?
A3: The most effective method for identifying an unknown peak is tandem mass spectrometry (MS/MS). By isolating the ion of interest and fragmenting it, you can obtain sequence information. Comparing the fragment ions of the unexpected peak to those of the target peptide will reveal the nature and location of the modification or sequence variation.[1]
Q4: Can impurities have the same mass as my target peptide?
A4: Yes, certain side reactions can produce impurities with the same mass as the desired peptide. A notable example is the formation of isoaspartate from an aspartimide intermediate, particularly in sequences containing Asp-Gly or Asp-Ser. While these isomers have the same mass, they can often be separated by liquid chromatography due to differences in their chemical properties.
Troubleshooting Guide: Interpreting Mass Shifts
When analyzing your mass spectrum, the first step in identifying a side product is to calculate the mass difference (Δm) between the unexpected peak and the target peptide peak. This mass difference provides a crucial clue to the identity of the modification.
Q5: What does a mass increase of +0.98 Da indicate?
A5: A mass shift of +0.98 Da is characteristic of deamidation, where an asparagine (Asn) or glutamine (Gln) residue is converted to aspartic acid (Asp) or glutamic acid (Glu), respectively. This modification is common and can occur during synthesis, cleavage, or even sample storage, particularly under basic pH conditions. High-resolution mass spectrometry is often required to accurately identify this small mass change.
Q6: I see a peak with a mass increase of +16 Da. What is the likely cause?
A6: A +16 Da mass increase is most commonly the result of oxidation. Methionine (Met) and cysteine (Cys) are particularly susceptible to oxidation, forming methionine sulfoxide (B87167) and cysteine-sulfenic acid, respectively. Tryptophan (Trp) can also be oxidized. This can happen at any stage of the peptide synthesis and handling process. MS/MS analysis can confirm the modification and its location, as fragment ions containing the oxidized residue will show the +16 Da shift. A characteristic neutral loss of 64 Da (methanesulfenic acid) upon collision-induced dissociation (CID) is a strong indicator of methionine sulfoxide.
Q7: My mass spectrum shows a peak that is 18 Da lighter than my target peptide. What does this signify?
A7: A mass loss of 18 Da (-18 Da) often points to the formation of pyroglutamic acid (pGlu) from an N-terminal glutamine (Gln) residue. This is a cyclization reaction that results in the loss of a water molecule. It can also occur, though less frequently, from an N-terminal glutamic acid. Another possibility is the loss of water from serine (Ser) or threonine (Thr) residues, which can sometimes be induced within the mass spectrometer.
Q8: What does a mass increase of +42 Da suggest?
A8: A mass increase of +42 Da typically indicates acetylation of a primary amine, such as the N-terminus of the peptide or the side chain of a lysine (B10760008) (Lys) residue. This can sometimes occur if acetic acid is used during the synthesis or purification steps.
Q9: I observe a mass increase of +96 Da. What could be the source?
A9: A mass increase of +96 Da can be due to trifluoroacetylation. This occurs when a trifluoroacetyl (TFA) group, a remnant from the cleavage cocktail or HPLC mobile phase, acylates an amine group on the peptide.
Common Mass Shifts for Peptide Side Products
The following table summarizes common mass shifts observed in the mass spectrometry analysis of synthetic peptides and their likely chemical origins.
| Mass Shift (Δm) | Modification | Common Residues Affected | Notes |
| +0.98 Da | Deamidation | Asn, Gln | Often requires high-resolution MS for accurate identification. |
| +16 Da | Oxidation | Met, Cys, Trp | A very common modification. |
| +22 Da | Sodium Adduct | Any | A common adduct in ESI-MS. |
| +32 Da | Double Oxidation | Met, Cys | Can indicate the formation of methionine sulfone. |
| +38 Da | Potassium Adduct | Any | A common adduct in ESI-MS. |
| +42 Da | Acetylation | N-terminus, Lys | Can occur if acetic acid is present. |
| +57 Da | Carbamidomethylation | Cys | Often an intentional modification during sample preparation for proteomics. |
| +96 Da | Trifluoroacetylation | N-terminus, Lys | Can result from residual TFA. |
| -17 Da | Pyroglutamate formation (from N-terminal Gln) | Gln | A common cyclization reaction at the N-terminus. |
| -18 Da | Loss of Water / Pyroglutamate formation | Ser, Thr / Gln | Can be an in-source fragmentation or N-terminal modification. |
| Variable | Deletion of an amino acid | Any | Mass loss corresponds to the residue mass of the deleted amino acid. |
| Variable | Incomplete removal of protecting groups | Arg (Pbf), Trp (Boc), etc. | Mass increase corresponds to the mass of the protecting group. |
Experimental Protocols
Protocol 1: General Sample Preparation for ESI-MS
-
Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides, adding acetonitrile (B52724) may be necessary.
-
Dilution: Dilute the peptide solution to a final concentration appropriate for your mass spectrometer, typically in the low micromolar to nanomolar range (e.g., 1-10 µM).
-
Desalting (Recommended): If the peptide sample contains a high concentration of salts from synthesis or purification, it is advisable to desalt it using a C18 ZipTip or a similar reversed-phase cleanup method. This will improve the quality of the mass spectrum.
-
Final Solvent: The final solution for infusion or injection should ideally be in a volatile solvent mixture, such as 50% acetonitrile/50% water with 0.1% formic acid. Avoid non-volatile buffers like phosphates or Tris.
Protocol 2: Sample Preparation for MALDI-TOF-MS
-
Analyte Solution: Prepare a 1-10 pmol/µL solution of the peptide in a solvent like 0.1% TFA in water or a water/acetonitrile mixture.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for peptides up to 3,500 Da or sinapinic acid (SA) for larger peptides. A common solvent for the matrix is 50% acetonitrile/0.1% TFA in water.
-
Spotting the Plate:
-
Dried Droplet Method: Mix the analyte and matrix solutions (e.g., in a 1:1 ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Thin Layer Method: First, spot the matrix solution on the target and let it dry to form a thin layer. Then, spot the analyte solution on top of the dried matrix.
-
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
Protocol 3: LC-MS/MS for Side Product Identification
-
Sample Preparation: Prepare the peptide sample as described in Protocol 1, ensuring it is free of non-volatile salts.
-
LC Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptides. A shallow gradient will provide better separation of closely eluting species.
-
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire full scan mass spectra to detect all eluting peptide ions.
-
Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) method. The mass spectrometer will automatically select the most intense ions from the full scan for fragmentation and MS/MS analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to the target peptide.
-
For unexpected peaks, analyze their MS/MS spectra to determine the amino acid sequence and pinpoint the location of any mass modifications. Compare the fragment ion series (b- and y-ions) of the side product to the target peptide to identify the modified residue.
-
Visualizations
References
Strategies for double coupling of N3-L-Orn(Fmoc)-OH in difficult sequences
Here is the technical support center for strategies involving the double coupling of N3-L-Orn(Fmoc)-OH.
This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this compound, particularly in difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
The primary challenges are typically related to steric hindrance and the nature of the growing peptide chain.[1]
-
Steric Hindrance: While the azide (B81097) group itself is not particularly bulky, the Fmoc-protecting group on the side chain can sterically hinder the approach of the activated carboxylic acid to the N-terminal amine of the peptide resin.[2]
-
Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate, making the N-terminal amine less accessible for coupling.[1]
-
Suboptimal Activation: Standard coupling protocols may not be sufficient for this amino acid in a difficult sequence; the activation or coupling time may be too short.[1]
Q2: When should a double coupling be performed?
A double coupling is recommended when a qualitative test, such as the Kaiser test, indicates the presence of unreacted free amines after the initial coupling reaction.[1][2] A positive test (blue or purple beads) signifies that the first coupling was incomplete and a second coupling is necessary to drive the reaction to completion.[2]
Q3: What are the most effective coupling reagents for incorporating this compound?
For difficult couplings, switching to more potent uronium/aminium or phosphonium-based reagents is highly recommended over standard carbodiimides.[1] Reagents like HATU are often cited for their high reactivity in hindered couplings.[1][3] Using additives such as Oxyma Pure can further enhance efficiency.[1] Avoid reagents like HBTU or TBTU where possible, as they can cause guanidinylation side products.[3][4]
Q4: Are there specific side reactions to be aware of with this compound during synthesis?
The azide functional group is generally stable under standard Fmoc-based SPPS conditions, including exposure to piperidine (B6355638) and common coupling reagents.[1] However, two potential side reactions should be considered:
-
Azide Reduction: During the final cleavage from the resin, the azide group can be reduced to an amine if thiol-containing scavengers like ethanedithiol (EDT) are used.[4] This results in a mass decrease of 26 Da.[4] To prevent this, use a cleavage cocktail with triisopropylsilane (B1312306) (TIS) as the primary scavenger.[4]
-
Racemization: As with any amino acid activation, there is a risk of racemization, especially at elevated temperatures or with excess base.[5] Using aminium-based reagents like HATU can help suppress racemization.[5]
Q5: How can I definitively confirm if the coupling was successful?
The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin.[1][2]
-
Negative Result (Yellow/Colorless): Indicates a complete coupling, as there are no free primary amines to react.[1][2]
-
Positive Result (Blue/Purple): Indicates an incomplete coupling, as the ninhydrin (B49086) reagent has reacted with uncoupled N-terminal amines.[1][2]
Troubleshooting Guide for Incomplete Coupling
If you observe a positive Kaiser test after the initial coupling of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for a positive Kaiser test result.
Data Presentation
The choice of coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids or difficult sequences.
| Reagent Type | Coupling Reagent | Key Advantages | Known Limitations & Considerations |
| Uronium/Aminium | HATU / HCTU | High coupling efficiency and fast reaction rates, making them excellent for hindered couplings.[1][3] HATU can reduce racemization compared to HBTU.[3] | Higher cost. Can potentially cause guanidinylation of the N-terminus if used in excess.[3][4] |
| Phosphonium (B103445) | PyBOP / PyAOP | Excellent for hindered couplings and can be used in excess to drive reactions to completion.[1][4] PyAOP is generally more reactive than PyBOP.[1] | Higher cost compared to many uronium reagents. The byproduct of PyBOP (HMPA) is a suspected carcinogen.[1] |
| Carbodiimide | DIC / Oxyma Pure | Cost-effective and safer than HOBt-based combinations.[1] | Generally less reactive than uronium or phosphonium reagents and may require longer reaction times for difficult couplings.[1][6] |
Experimental Protocols
Protocol 1: Double Coupling for this compound
This protocol should be initiated after a positive Kaiser test following the first coupling attempt.
-
Washing: After the initial coupling reaction, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[1]
-
Second Coupling Activation: In a separate vessel, prepare a fresh solution of this compound (3-5 equivalents), a potent coupling reagent (e.g., HATU, 2.9-4.5 equivalents), and a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) in DMF.[4][6] Allow the mixture to pre-activate for 1-2 minutes.
-
Second Coupling Reaction: Add the freshly activated solution to the washed resin. Agitate the mixture at room temperature for 1-4 hours.[1][6]
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Confirmation: Perform a final Kaiser test (see Protocol 2) to confirm the completion of the coupling before proceeding to the next Fmoc deprotection step.[1]
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This test detects the presence of free primary amines on the resin.[1]
-
Sample Collection: Carefully remove a small sample of resin (10-20 beads) and place them in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3x) and then with ethanol (B145695) (3x) to remove residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[1]
-
Solution A: Potassium cyanide in pyridine (B92270) (e.g., 65 mg KCN in 100 mL pyridine).
-
Solution B: Ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).
-
Solution C: Phenol (B47542) in ethanol (e.g., 80 g phenol in 20 mL ethanol).
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]
-
Observation:
Protocol 3: Cleavage Cocktail to Prevent Azide Reduction
To cleave the peptide from the resin while preserving the azide group, avoid thiol-based scavengers.[4]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[4] Do not use EDT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
Visualizations
Caption: Key factors influencing coupling efficiency and their corresponding solutions.
References
Technical Support Center: Improving Solubility of Peptides Containing N3-L-Orn(Fmoc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating N3-L-Orn(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a modified L-ornithine amino acid derivative.[1] It features two key modifications: an azide (B81097) group (N3) on the alpha-amino position and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side-chain (δ-amino group).[1] This structure makes it an ideal building block for solid-phase peptide synthesis (SPPS) that introduces a "click chemistry" handle into the peptide backbone. The azide group allows for subsequent conjugation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2][3] This is highly valuable for creating antibody-drug conjugates (ADCs), labeling biomolecules, and synthesizing complex peptide structures.[1]
Q2: Why do peptides containing this compound often have poor solubility?
A2: Solubility issues with these peptides typically arise from two main factors:
-
Hydrophobicity of the Fmoc Group: The Fmoc protecting group is large and hydrophobic. While it is located on the side chain of the ornithine residue, its presence increases the overall hydrophobicity of the entire peptide, which can lead to poor solubility in aqueous solutions.
-
Peptide Aggregation: This is a common problem in peptide synthesis where peptide chains self-associate through intermolecular hydrogen bonds, often forming stable β-sheet structures. This aggregation can occur both on the resin during synthesis and in solution after cleavage, leading to the formation of insoluble particles. Hydrophobic sequences are particularly prone to aggregation.
Q3: What are the common signs of on-resin peptide aggregation during synthesis?
A3: During solid-phase peptide synthesis (SPPS), several indicators can signal that the growing peptide chain is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear clumped and fail to swell properly in the synthesis solvents.
-
Incomplete or Slow Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become sluggish or fail to reach completion.
-
Positive Colorimetric Tests: A positive Kaiser test (for primary amines) or other amine tests after a coupling step indicates that free amines are still present, meaning the reaction was incomplete.
-
Flattened Deprotection Profile: In continuous flow synthesizers, a broad and flattened UV absorbance profile during the Fmoc deprotection step can indicate aggregation.
Q4: Can I expect solubility to improve after cleaving the peptide from the resin and removing the Fmoc group?
A4: Yes, in many cases, solubility improves significantly. The final cleavage cocktail (e.g., using Trifluoroacetic acid - TFA) removes not only the peptide from the resin but also the side-chain protecting groups, including the hydrophobic Fmoc group on the ornithine residue. Removing this group reduces the peptide's overall hydrophobicity. However, if the peptide sequence itself is inherently hydrophobic, aggregation and solubility issues may persist even after cleavage.
Troubleshooting Guide: On-Resin Aggregation During Synthesis
Peptide aggregation on the solid support is a primary cause of failed syntheses. The following strategies can be employed to disrupt the intermolecular forces causing aggregation and improve reaction efficiency.
Strategies to Mitigate On-Resin Aggregation
| Strategy | Description | Mechanism of Action | Primary Application |
| Solvent Modification | Switch from DMF to NMP, or use mixtures like DMF/DMSO or a "Magic Mixture" (DCM/DMF/NMP 1:1:1). | These solvents have a greater ability to disrupt hydrogen bonds and solvate the peptide chain, breaking up secondary structures. | First-line defense against aggregation; when slow coupling/deprotection is observed. |
| Elevated Temperature | Perform coupling and/or deprotection steps at higher temperatures (e.g., 40-60°C), or use a microwave synthesizer (up to 80°C). | Increased thermal energy disrupts the hydrogen bonds that cause aggregation, increasing reaction kinetics. | For "difficult sequences" where standard methods fail. Caution: may increase side reactions. |
| Chaotropic Salts | Add salts like LiCl (0.4 M) or KSCN to the reaction solvents. | These ions interfere with and disrupt the hydrogen bonding network between peptide chains. | During washing or coupling steps for sequences known to be highly prone to aggregation. |
| Backbone Protection | Incorporate pseudoproline dipeptides or amino acids with Hmb/Dmb backbone protecting groups every 6-8 residues. | These modifications introduce a "kink" or steric block in the peptide backbone, physically preventing the formation of the extended β-sheet structures responsible for aggregation. | Proactive strategy for long or known difficult sequences, especially those rich in Ser, Thr, or Gly. |
| Enhanced Reagents | Use a stronger, non-nucleophilic base like DBU (1-2%) in the piperidine (B6355638) solution for Fmoc removal. | DBU can accelerate the removal of sterically hindered Fmoc groups when aggregation limits reagent access. | When standard Fmoc deprotection is observed to be slow or incomplete. |
Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision tree for troubleshooting on-resin peptide aggregation.
Troubleshooting Guide: Poor Solubility of Cleaved Peptide
If the final, cleaved peptide is insoluble, a systematic approach should be used to find a suitable solvent system. Always use a small aliquot of the peptide for testing before attempting to dissolve the entire batch.
Solvent Selection for Cleaved Peptides
| Solvent System | Principle of Action | Best For | Considerations |
| Deionized Water | Baseline solvent. | Peptides with a high proportion of hydrophilic/charged residues. | Often insufficient for peptides containing hydrophobic residues like this compound before Fmoc removal. |
| Aqueous Acid/Base | Ionizes acidic (Asp, Glu) or basic (Lys, Arg, His) side chains, increasing polarity and disrupting aggregation. | Peptides with a net positive or negative charge. Use dilute acetic acid (10-30%) for basic peptides or ammonium (B1175870) hydroxide/bicarbonate for acidic peptides. | Check for compatibility with downstream applications. |
| Organic Co-solvents | Solvents like Acetonitrile (ACN), Dimethyl sulfoxide (B87167) (DMSO), or N,N-Dimethylformamide (DMF) disrupt hydrophobic interactions. | Hydrophobic or aggregation-prone peptides that are insoluble in aqueous buffers. | Start with a minimal amount of organic solvent to dissolve the peptide, then slowly add the aqueous buffer to the peptide solution. |
| Denaturants | Guanidinium chloride (GdnHCl) or urea (B33335) are strong denaturants that disrupt hydrogen bonds. | Severely aggregated peptides that do not respond to other solvents. | Must be removed by dialysis or chromatography for most biological assays. |
Stepwise Solubilization Workflow for Cleaved Peptides
References
Technical Support Center: Purification Strategies for Azide-Modified Peptides by HPLC
Welcome to the technical support center for the purification of azide-modified peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for purifying azide-modified peptides?
The most widely used technique for purifying azide-modified peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This method separates peptides based on their hydrophobicity. The peptide is loaded onto a hydrophobic stationary phase (like a C18 column) in a polar mobile phase and then eluted by increasing the concentration of a less polar organic solvent, such as acetonitrile (B52724).[1][2]
Q2: How does the azide (B81097) modification affect a peptide's behavior in RP-HPLC?
The azide group (-N3) is relatively non-polar. Its introduction can increase the hydrophobicity of a peptide, potentially leading to longer retention times in RP-HPLC compared to its unmodified counterpart. However, the overall effect on retention depends on the amino acid sequence and the location of the modification.
Q3: Can I use Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) for azide-modified peptides?
Yes, both IEX and SEC can be employed, often as part of a multi-step purification strategy.[3]
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. It can be a useful orthogonal method to RP-HPLC, especially for complex mixtures. Strong cation-exchange chromatography is often recommended for peptides.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used for initial cleanup to remove very large or very small impurities. However, it may not be the best choice for separating small azide molecules from the desired peptide, as they might co-elute.
Q4: What are the best detection wavelengths for azide-modified peptides?
For general peptide detection, UV absorbance is monitored at 210-220 nm, which corresponds to the absorption of the peptide backbone. If your peptide contains aromatic amino acids like tryptophan or tyrosine, you can also monitor at 280 nm. While the azide group itself has a weak UV absorbance, derivatization with agents like pentafluorobenzyl bromide (PFBB) can be used to enhance UV detection if direct detection is challenging.
Q5: Is it possible for the azide group to be reduced during purification?
While less common during standard HPLC, azide groups can be sensitive to reduction to amines, especially in the presence of certain reagents. For instance, some scavengers used during peptide cleavage from the resin can reduce azides. It is crucial to use azide-safe cleavage protocols before purification. If you observe a mass loss of 26 Da in your mass spectrometry analysis, this may indicate azide reduction.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening)
Poor peak shape can result from several factors, including secondary interactions with the column, column degradation, or inappropriate mobile phase conditions.
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Use a high-purity silica (B1680970) column or an end-capped column. TFA is often used as an ion-pairing agent to minimize these interactions and improve peak shape. |
| Column Overload | Reduce the amount of sample injected onto the column. It is often better to increase the sample concentration rather than the injection volume. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of the peptide, which can impact peak shape. Experiment with different pH values. For some peptides, switching to a basic mobile phase (e.g., using 0.1% ammonium (B1175870) hydroxide) can dramatically improve chromatography. |
| Column Degradation | If the column is old or has been used with harsh conditions, its performance may decline. Try cleaning the column according to the manufacturer's instructions or replace it. |
Problem 2: Poor Resolution or Co-elution of Impurities
Achieving baseline separation of the target peptide from synthesis-related impurities is a common challenge.
| Possible Cause | Troubleshooting Step |
| Suboptimal Gradient | Optimize the elution gradient. A shallower gradient can often improve the separation of closely eluting species. |
| Incorrect Mobile Phase | The choice of organic solvent and ion-pairing agent can affect selectivity. Try switching from acetonitrile to methanol (B129727) or using a different ion-pairing reagent like formic acid (FA) or heptafluorobutyric acid (HFBA). |
| Wrong Column Chemistry | If a C18 column does not provide adequate resolution, try a different stationary phase. A C4 column is often recommended for larger or more hydrophobic peptides. Phenyl phases can also offer different selectivity. |
| Sample Dissolved in Strong Solvent | Dissolving the sample in a solvent stronger than the initial mobile phase can cause the peptide to move through the column too quickly, leading to poor retention and separation. Dissolve the sample in the initial mobile phase whenever possible. |
Problem 3: Peptide is Not Retained or Elutes in the Void Volume
This issue typically arises when the peptide has very low hydrophobicity or the initial mobile phase conditions are too strong.
| Possible Cause | Troubleshooting Step |
| High Initial Organic Solvent Concentration | Lower the percentage of organic solvent in the starting mobile phase to ensure the peptide binds to the column. |
| Peptide is Highly Polar | For very polar peptides, RP-HPLC may not be the ideal method. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography. |
| Injection of a Large Volume of Strong Solvent | Injecting a large volume of sample dissolved in a high percentage of organic solvent will flush the peptide from the column. Reduce the injection volume or re-dissolve the sample in a weaker solvent. |
Problem 4: High Backpressure
A sudden increase in backpressure can indicate a blockage in the HPLC system.
| Possible Cause | Troubleshooting Step |
| Column Frit Blockage | Filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter before use to remove particulate matter. A guard column can also be used to protect the analytical column. |
| Precipitation of Peptide on the Column | Ensure your peptide is fully dissolved in the injection solvent. If solubility is an issue, you may need to adjust the pH or add a small amount of organic solvent to your sample, being mindful of the potential impact on retention. |
| Buffer Precipitation | Ensure the buffer concentration is within the recommended range (typically 5-100 mM) and is soluble in the mobile phase mixture. |
Experimental Protocols
General Protocol for RP-HPLC Purification of Azide-Modified Peptides
This protocol provides a starting point for the purification of azide-modified peptides. Optimization will likely be required based on the specific properties of your peptide.
-
Sample Preparation:
-
After synthesis and cleavage from the resin, dissolve the crude peptide in a suitable solvent. A common choice is a mixture of water and acetonitrile.
-
Ensure the peptide is fully dissolved. Sonication may be helpful.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter.
-
Thoroughly purge the HPLC pumps to remove any air bubbles.
-
-
Column Equilibration:
-
Install an appropriate RP-HPLC column (e.g., a C18 column, 5 µm particle size).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject the filtered peptide sample onto the column.
-
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage. A typical starting gradient is 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest. It is advisable to collect fractions across the entire peak and any shoulders for later analysis.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to determine the purity and identity of the peptide in each fraction.
-
Pool the fractions that contain the desired peptide at the required purity level.
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified peptide as a powder.
-
Quantitative Data Summary
The following tables provide typical parameters for the HPLC purification of peptides. These should be used as a starting point and optimized for your specific peptide.
Table 1: Common RP-HPLC Columns for Peptide Purification
| Column Type | Particle Size (µm) | Pore Size (Å) | Typical Use |
| C18 | 3-5 | 100-300 | General purpose for small to medium-sized peptides. |
| C8 | 3-5 | 100-300 | Less hydrophobic than C18, can be useful for more hydrophobic peptides. |
| C4 | 5-10 | 300 | Recommended for larger, more hydrophobic peptides and proteins. |
| Phenyl | 3-5 | 100-300 | Offers different selectivity due to pi-pi interactions, useful for peptides containing aromatic residues. |
Table 2: Example RP-HPLC Gradient Conditions
| Time (min) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0 | 5 | 1.0 |
| 30 | 95 | 1.0 |
| 35 | 95 | 1.0 |
| 40 | 5 | 1.0 |
| 45 | 5 | 1.0 |
Note: This is a generic gradient. For method optimization, a shallower gradient (e.g., 1% increase in B per minute) may be necessary to improve resolution.
Visual Guides
Caption: General workflow for the HPLC purification of azide-modified peptides.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
Validation & Comparative
A Head-to-Head Comparison of CuAAC and SPAAC for Peptide Labeling Efficiency
For researchers, scientists, and drug development professionals engaged in peptide modification, the choice of conjugation chemistry is paramount to success. Among the most powerful tools in the bioconjugation toolbox are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage, yet their distinct mechanisms offer a trade-off between reaction speed and biocompatibility. This guide provides an objective comparison of their performance for peptide labeling, supported by experimental data, to inform the selection of the most suitable method for your research needs.
Introduction to CuAAC and SPAAC
CuAAC , often referred to as "click chemistry," is a highly efficient and versatile reaction that utilizes a copper(I) catalyst to join a terminal alkyne and an azide.[1][2] The catalyst dramatically accelerates the reaction rate, leading to high yields and exceptional specificity for the 1,4-disubstituted triazole product.[3][4] Its robustness and tolerance to a wide range of functional groups and solvents have made it a staple in peptide chemistry.[4][5]
SPAAC , on the other hand, is a copper-free click chemistry variant that relies on the intrinsic reactivity of a strained cyclooctyne (B158145) with an azide.[2][] The release of ring strain provides the driving force for the reaction, obviating the need for a cytotoxic metal catalyst.[7] This makes SPAAC an ideal choice for applications in living systems and for sensitive biomolecules where copper toxicity is a concern.[2][]
Quantitative Performance Comparison
The primary distinction between CuAAC and SPAAC lies in their reaction kinetics and biocompatibility. CuAAC is significantly faster, but the copper catalyst can lead to side reactions and cellular toxicity.[5][8] SPAAC is more biocompatible but generally exhibits slower reaction rates.[9] The choice between the two often depends on the specific experimental context.
| Parameter | CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity and oxidative side reactions.[5][8] Ligands like THPTA and BTTAA can mitigate toxicity.[3][10] | High, as it is a metal-free reaction, making it suitable for live cell and in vivo applications.[2][] |
| Second-Order Rate Constant (k₂) | 10² - 10⁴ M⁻¹s⁻¹ (highly dependent on ligand)[11] | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on the cyclooctyne structure)[12] |
| Reaction Time | Typically minutes to a few hours.[5] | Can range from minutes to several hours, depending on the cyclooctyne's reactivity.[13] |
| Side Reactions | Copper-mediated oxidation of amino acid residues (e.g., Cys, Met, Trp, Tyr, His).[1][8] | Potential for thiol-yne side reactions with cysteine residues.[14][15] |
| Reagent Accessibility | Terminal alkynes are generally simple to synthesize or are commercially available.[2] | Strained cyclooctynes can be more complex and expensive to synthesize.[] |
| Typical Applications | In vitro peptide conjugation, synthesis of peptide-drug conjugates, material science.[4] | Live cell imaging, in vivo labeling, proteomics, labeling of sensitive biomolecules.[16][17] |
Experimental Protocols
Below are generalized protocols for labeling an azide-modified peptide with an alkyne-containing molecule using both CuAAC and SPAAC.
CuAAC Peptide Labeling Protocol (in Solution)
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified peptide and a terminal alkyne-functionalized molecule.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye or biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer (pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in the chosen buffer to a final concentration of 1-10 mM.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. Note: This solution should be freshly prepared.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add the alkyne-functionalized molecule from its stock solution (typically 1.5-5 equivalents relative to the peptide).
-
Add the THPTA stock solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Vortex the mixture gently and continue to blanket the reaction with inert gas.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the labeled peptide from excess reagents and catalyst using reverse-phase HPLC or size-exclusion chromatography.
-
SPAAC Peptide Labeling Protocol (in Solution)
This protocol outlines a general procedure for the copper-free reaction between an azide-modified peptide and a strained cyclooctyne-functionalized molecule.
Materials:
-
Azide-modified peptide
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivative)
-
Phosphate-buffered saline (PBS) or another suitable buffer (pH 7.4)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in the chosen buffer to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add the cyclooctyne-functionalized molecule from its stock solution (typically 1.5-3 equivalents relative to the peptide).
-
-
Incubation:
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature or 37°C for 1-12 hours. The reaction time will depend on the reactivity of the specific cyclooctyne used. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the labeled peptide from excess reagents using reverse-phase HPLC or size-exclusion chromatography.
-
Mandatory Visualizations
Conclusion
The choice between CuAAC and SPAAC for peptide labeling is ultimately dictated by the specific requirements of the experiment. For in vitro applications where speed and efficiency are paramount and the potential for copper-mediated side reactions can be managed, CuAAC remains a powerful and reliable method.[3][4] However, for applications involving live cells, in vivo studies, or particularly sensitive peptides, the superior biocompatibility of SPAAC makes it the preferred and often necessary choice, despite its generally slower kinetics.[2][] By carefully considering the trade-offs in reaction efficiency, biocompatibility, and reagent accessibility, researchers can select the optimal click chemistry approach to achieve their peptide labeling goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jpt.com [jpt.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Azide-Functionalized Amino Acid Incorporation: N3-L-Orn(Fmoc)-OH vs. p-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of azide-functionalized non-canonical amino acids (ncAAs) is a powerful strategy in chemical biology and drug development, enabling the precise modification of peptides and proteins through bioorthogonal chemistry. This guide provides a comprehensive comparison of two widely used azide-containing amino acids: N3-L-Orn(Fmoc)-OH and p-azido-L-phenylalanine (pAzF). Their distinct physicochemical properties and, most importantly, their disparate methods of incorporation dictate their respective applications, advantages, and limitations.
This compound is primarily integrated into peptides via chemical synthesis, specifically Fmoc-based Solid-Phase Peptide Synthesis (SPPS). In contrast, p-azido-L-phenylalanine is incorporated into proteins biosynthetically within living cells or cell-free systems through the expansion of the genetic code. This fundamental difference in methodology is the central theme of this comparative guide.
At a Glance: Key Differences
| Feature | This compound | p-azido-L-phenylalanine (pAzF) |
| Incorporation Method | Chemical Synthesis (Fmoc-SPPS) | Biosynthesis (Genetic Code Expansion) |
| Typical Molecule | Peptides (typically < 70 amino acids) | Proteins (full-length, in vivo or in vitro) |
| System | In vitro chemical reaction | In vivo (e.g., E. coli, mammalian cells) or in vitro (cell-free) |
| Efficiency Determinants | Coupling chemistry efficiency, peptide sequence, resin choice | Orthogonal synthetase/tRNA pair efficiency, cellular uptake of pAzF, competition with release factors |
| Yield | High for short peptides, decreases exponentially with length | Highly variable, dependent on protein, expression system, and optimization |
| Purity | High, purification by HPLC | Requires purification from cellular components and truncated products |
| Scalability | Well-established for gram-scale synthesis of peptides | Can be scaled for large-volume fermentations to produce proteins |
Performance Comparison: Quantitative Data
The "incorporation efficiency" of these two amino acids cannot be directly compared in a single system due to their fundamentally different incorporation mechanisms. Below, we present typical yields and efficiencies for each method.
This compound in Solid-Phase Peptide Synthesis (SPPS)
The yield in SPPS is highly dependent on the length of the peptide. Each coupling and deprotection cycle is not 100% efficient, leading to an exponential decrease in yield with increasing peptide length.
| Peptide Length (amino acids) | Theoretical Yield (at 99% stepwise efficiency) | Typical Reported Crude Yield |
| 10 | ~90% | >65% |
| 30 | ~74% | 25-45% |
| 50 | ~61% | 10-25% |
| 70 | ~50% | <5% |
Note: These are estimates, and actual yields can vary significantly based on the peptide sequence, coupling reagents, and purification methods.
p-azido-L-phenylalanine (pAzF) in Recombinant Protein Expression
The yield and incorporation efficiency of pAzF are influenced by multiple biological factors. Efficiency is often reported as the percentage of full-length protein produced containing pAzF versus truncated protein.
| Expression System | Protein | Titer/Yield | Incorporation Efficiency |
| E. coli | Green Fluorescent Protein (GFP) | Variable | Up to 55% in cell-free systems |
| E. coli | NF-κB (p50 subunit) | Not specified | High fidelity, full-length protein observed |
| S. venezuelae | Green Fluorescent Protein (GFP) | 0.49 mg/L | 33% |
| Mammalian Cells (CHO) | IgG | Up to 3 g/L | ~40% for a similar ncAA |
Note: These values are examples from specific studies and can be significantly different for other proteins and experimental conditions.
Experimental Methodologies and Workflows
This compound Incorporation via Fmoc-SPPS
Fmoc-SPPS is a cyclical chemical process performed on a solid resin support. The peptide is built one amino acid at a time from the C-terminus to the N-terminus.
Detailed Protocol: Manual Fmoc-SPPS for a Model Peptide with this compound
This protocol describes the manual synthesis of a model tripeptide (Ala-Orn(N3)-Gly) on a Rink Amide resin.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 5 mL of dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Drain the DMF.
2. First Amino Acid (Glycine) Coupling:
-
Fmoc Deprotection: Add 2 mL of 20% piperidine (B6355638) in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a 10-minute agitation.
-
Washing: Wash the resin with DMF (5 x 2 mL), dichloromethane (B109758) (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
-
Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HCTU (3 eq), and DIPEA (6 eq) in 2 mL of DMF. Add the activated amino acid solution to the resin. Agitate for 1 hour.
-
Washing: Wash the resin with DMF (5 x 2 mL).
3. Second Amino Acid (N3-L-Orn) Coupling:
-
Fmoc Deprotection: Repeat the deprotection step as in 2a.
-
Washing: Repeat the washing step as in 2b.
-
Coupling: In a separate vial, dissolve this compound (3 eq), HCTU (3 eq), and DIPEA (6 eq) in 2 mL of DMF. Add to the resin and agitate for 1 hour.
-
Washing: Wash the resin with DMF (5 x 2 mL).
4. Third Amino Acid (Alanine) Coupling:
-
Fmoc Deprotection: Repeat the deprotection step as in 2a.
-
Washing: Repeat the washing step as in 2b.
-
Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HCTU (3 eq), and DIPEA (6 eq) in 2 mL of DMF. Add to the resin and agitate for 1 hour.
-
Washing: Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.
5. Final Fmoc Deprotection:
-
Perform the Fmoc deprotection as in 2a.
-
Wash with DMF (5 x 2 mL) and DCM (5 x 2 mL).
6. Cleavage and Side-Chain Deprotection:
-
Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Agitate at room temperature for 2 hours.
-
Collect the filtrate into a cold diethyl ether solution to precipitate the peptide.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity by mass spectrometry.
p-azido-L-phenylalanine (pAzF) Incorporation via Genetic Code Expansion
This method involves hijacking the cellular protein synthesis machinery to incorporate pAzF at a specific site in a protein, which is encoded by an amber stop codon (TAG) in the gene of interest.
Detailed Protocol: pAzF Incorporation into a Model Protein in E. coli
This protocol is adapted for the expression of a His-tagged model protein with a single pAzF incorporation site in E. coli BL21(DE3).[1][2]
1. Plasmid Preparation:
-
Prepare a pET vector containing the gene of interest with an amber (TAG) codon at the desired incorporation site and a C-terminal 6xHis tag.
-
Prepare the pEVOL-pAzF plasmid, which expresses the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[2]
2. Transformation:
-
Co-transform competent E. coli BL21(DE3) cells with both the pET vector and the pEVOL-pAzF plasmid.
-
Plate on LB agar (B569324) containing the appropriate antibiotics (e.g., ampicillin (B1664943) for pET and chloramphenicol (B1208) for pEVOL-pAzF) and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of M9 minimal media (supplemented with 0.8% glucose, 1 mM MgSO4, 0.2 mM CaCl2, and antibiotics) with the 10 mL starter culture.[2]
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture on ice for 20 minutes.
-
Add p-azido-L-phenylalanine to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Induce the expression of the orthogonal system by adding L-arabinose to a final concentration of 0.02% (w/v).[2]
-
Incubate the culture at 18°C with shaking for 16-20 hours.
4. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
5. Protein Purification and Analysis:
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.
-
Analyze the purified protein by SDS-PAGE to check for the presence of full-length protein.
-
Confirm the incorporation of pAzF and determine the incorporation efficiency using mass spectrometry.
Summary and Recommendations
The choice between this compound and p-azido-L-phenylalanine is fundamentally a choice between chemical peptide synthesis and biosynthetic protein production.
Choose this compound and SPPS for:
-
Short to medium-length peptides (< 70 amino acids): SPPS is highly efficient for synthesizing peptides in this size range.
-
Peptides containing multiple different non-canonical amino acids: SPPS allows for the straightforward incorporation of a wide variety of modified amino acids at any position.
-
Total chemical control over the final product: The in vitro nature of SPPS ensures a high degree of purity and homogeneity.
-
Rapid synthesis of peptide libraries: Automated synthesizers can produce many peptides in parallel.
Choose p-azido-L-phenylalanine and Genetic Code Expansion for:
-
Modification of large proteins: This is the only viable method for site-specifically incorporating ncAAs into full-length proteins.
-
In vivo studies: Proteins can be modified and studied within the context of a living cell.
-
Large-scale production of modified proteins: While yields can be variable, microbial fermentation offers a scalable platform for producing large quantities of protein.
-
When a single or a few specific modifications are required in a large protein: Genetic code expansion is well-suited for introducing a limited number of modifications.
References
A Comparative Guide to the Stability of Bioorthogonal Click Chemistry Handles
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the advent of bioorthogonal "click" chemistry, a suite of reactions that proceed with high efficiency and selectivity within complex biological environments.[1][2] A critical consideration in the design of bioconjugation experiments is the stability of the reactive handles, as their premature degradation can lead to failed conjugations and off-target effects.[3][4] This guide provides an objective comparison of the stability of commonly used bioorthogonal click chemistry handles, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate tools for their specific applications.
Data Presentation: Stability of Common Bioorthogonal Handles
The selection of a bioorthogonal reaction pair must consider the stability of each handle to the various chemical environments it will encounter throughout an experiment, from initial synthesis and purification to the final biological application.[5] The following table summarizes the stability of several widely used click chemistry handles under various conditions, including different pH levels, the presence of common biological reductants like glutathione (B108866) (GSH), and chemical reducing agents such as TCEP and DTT.[5][6] Stability is presented as the half-life (t½) of the handle under the specified conditions.
| Click Chemistry Handle | Reaction Type(s) | Condition | Half-life (t½) | Stability Profile |
| Terminal Alkyne | CuAAC, SPAAC | Broadly Tested | > 24 h | Very High: Stable across all tested ligation conditions.[5] |
| Azide | CuAAC, SPAAC, Staudinger | TCEP | Unstable | High (with exceptions): Generally very stable but is reduced by TCEP via Staudinger reduction.[5][6] Stable in the presence of DTT.[6] |
| Norbornene | IEDDA, Thiol-ene | Broadly Tested | > 24 h | Very High: Excellent stability across all assessed ligation conditions.[5] |
| trans-Cyclooctene (TCO) | IEDDA | GSH, DTT | > 24 h | High: Shows good stability towards thiols.[5] The reactivity and stability can be tuned by modifying the TCO scaffold.[7] |
| Bicyclononyne (BCN) | SPAAC, IEDDA | GSH | ~ 6 h | Moderate to High: Significantly more stable to GSH than DBCO.[5][6] Shows some instability in protein environments.[6] |
| Dibenzocyclooctyne (DBCO) | SPAAC | GSH | ~ 71 min | Moderate: Demonstrates instability in the presence of thiols like GSH and reducing agents like TCEP.[5][6] |
| Tetrazine (H-Tet) | IEDDA | CuAAC Cocktail | ~ 4 h | Low to Moderate: Stability is often inversely proportional to reactivity.[8] Less stable than methylated tetrazines and can degrade under CuAAC conditions.[6][9] |
| Tetrazine (Me-Tet) | IEDDA | CuAAC Cocktail | ~ 8 h | Moderate: More stable than H-Tet but still shows instability under CuAAC conditions.[6] |
| Nitrone | SPANC | TCEP | Unstable | High (with exceptions): Similar to azides, nitrones are unstable in the presence of TCEP but are stable to DTT.[6] |
| Maleimide | Thiol-Maleimide Addition | GSH | ~ 4 min | Very Low: Rapidly reacts with thiols.[5][6] Also shows instability in CuAAC reaction mixtures.[5] The formed thioether bond can undergo retro-Michael addition.[4] |
| Hydrazide | Hydrazone Ligation | CuAAC Cocktail | < 1 h | Low: Rapidly degrades in the presence of CuAAC reagents.[5][6] |
Visualization of Key Chemical Handles and Workflow
To facilitate the understanding of the structures and the general process of stability assessment, the following diagrams are provided.
References
- 1. escholarship.org [escholarship.org]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Peptide Labeling: A Cost-Benefit Analysis of Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the site-specific labeling of peptides is a powerful tool for elucidating biological processes and developing novel therapeutics. The incorporation of unnatural amino acids (Uaas) with bioorthogonal functionalities has emerged as a leading strategy, offering precise control over the location of labels. However, the growing variety of available Uaas necessitates a careful consideration of their costs and benefits. This guide provides an objective comparison of different Uaas for peptide labeling, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.
The central principle of this labeling technique involves the genetic encoding of a Uaa with a unique chemical handle into a peptide of interest. This handle then serves as a target for a highly specific and efficient bioorthogonal "click" reaction with a probe, such as a fluorophore or a drug molecule. The choice of Uaa and its corresponding click chemistry partner significantly impacts the overall cost, efficiency, and versatility of the labeling experiment.
Quantitative Comparison of Unnatural Amino Acids for Peptide Labeling
The selection of an unnatural amino acid for peptide labeling is a critical decision that balances cost, incorporation efficiency, and the kinetics of the subsequent bioorthogonal labeling reaction. The following table summarizes key quantitative data for some of the most commonly used Uaas to facilitate an informed choice for your specific research needs.
| Unnatural Amino Acid (Uaa) | Abbreviation | Typical Cost (per gram) | Bioorthogonal Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages & Disadvantages |
| p-Azidophenylalanine | pAzF, AzF | $150 - $400+[1][2][3][4] | SPAAC, CuAAC | SPAAC: ~10⁻³ - 1[5] CuAAC: 10¹ - 10⁴ | Advantages: Relatively low cost, versatile (SPAAC and CuAAC). Disadvantages: Azide group can be reduced in the cellular environment, leading to lower labeling efficiency. Slower kinetics in copper-free reactions. |
| Bicyclo[6.1.0]nonyne-lysine | BCNK, BCN | $1000 - $2500+ | SPAAC | ~0.1 - 1 | Advantages: High labeling efficiency, good biocompatibility (copper-free). Disadvantages: Higher cost compared to pAzF. |
| trans-Cyclooctene-lysine | TCOK, TCO | $3000 - $5000+ | IEDDA | ~1 - 10⁶ | Advantages: Extremely fast reaction kinetics, highly bioorthogonal. Disadvantages: Highest cost, can be sensitive to acidic conditions. |
| Nε-propargyl-L-lysine | PrK | ~$500 - $1000+ | CuAAC | 10¹ - 10⁴ | Advantages: Lower cost than strained alkynes. Disadvantages: Requires a copper catalyst, which can be toxic to cells. |
| p-Acetylphenylalanine | pAcF | ~$400 - $800+ | Oxime Ligation | ~10⁻³ - 10⁻² | Advantages: Ketone handle is highly bioorthogonal. Disadvantages: Ligation reaction is optimally carried out at a low pH (~4), which may not be suitable for all proteins. |
Note: Prices are estimates and can vary significantly based on the supplier, purity, and scale. Rate constants are also approximate and can be influenced by the specific reaction partners and conditions.
Experimental Protocols
Site-Specific Incorporation of Unnatural Amino Acids in E. coli
This protocol describes a general method for the site-specific incorporation of a Uaa into a target protein expressed in E. coli using amber codon suppression.
Materials:
-
Expression plasmid for the protein of interest with a TAG amber codon at the desired incorporation site.
-
pEVOL or similar plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for the desired Uaa.
-
Chemically competent E. coli strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar (B569324) plates.
-
Appropriate antibiotics for plasmid selection.
-
The desired unnatural amino acid.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.
Procedure:
-
Co-transformation: Transform the E. coli cells with both the target protein plasmid and the pEVOL plasmid containing the orthogonal aaRS/tRNA pair.
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the starter culture.
-
Uaa Addition: Add the unnatural amino acid to the culture medium to a final concentration of 1-2 mM.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (final concentration ~1 mM) and L-arabinose (final concentration ~0.02%) to the culture.
-
Expression: Continue to grow the culture overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and Uaa incorporation.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Peptides
This protocol outlines a general procedure for labeling a peptide containing an azide-bearing Uaa (e.g., p-Azidophenylalanine) with a cyclooctyne-functionalized probe (e.g., a DBCO-fluorophore).
Materials:
-
Purified peptide containing the azide-functionalized Uaa, dissolved in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-functionalized probe (e.g., DBCO-dye) dissolved in an organic solvent like DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare a stock solution of the cyclooctyne (B158145) probe in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-containing peptide with the reaction buffer.
-
Initiate Reaction: Add the cyclooctyne probe to the peptide solution. A 2- to 10-fold molar excess of the probe over the peptide is a common starting point. The final concentration of DMSO should be kept low (ideally <5%) to avoid affecting peptide solubility and structure.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction time may need to be optimized depending on the specific reactants.
-
Purification: Remove the excess, unreacted probe using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
-
Analysis: Confirm the successful labeling of the peptide using techniques like mass spectrometry (to observe the mass shift corresponding to the added probe) and UV-Vis spectroscopy (if a fluorescent probe was used).
Visualizing the Workflow and Applications
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow, a relevant signaling pathway where labeled peptides are used, and a logical comparison of different bioorthogonal reactions.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Methods for Introducing Azide Functionality into Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of azide (B81097) functionality into peptides is a cornerstone of modern bioconjugation and drug development. The azide group serves as a versatile chemical handle for a variety of bioorthogonal reactions, enabling the site-specific modification of peptides with moieties such as fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and other biomolecules.[1] This guide provides a comparative overview of the most common methods for incorporating azide groups into peptides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.
Incorporation of Azido (B1232118) Amino Acids during Solid-Phase Peptide Synthesis (SPPS)
The most direct approach to introduce an azide group is by incorporating a non-natural amino acid containing an azide moiety during standard solid-phase peptide synthesis (SPPS).[1][2] This method offers precise control over the location of the azide group within the peptide sequence.
Methodology:
This strategy involves the use of pre-synthesized Fmoc-protected azido amino acids, such as Fmoc-L-azidoalanine or Fmoc-L-azidohomoalanine, as building blocks in a standard Fmoc-SPPS protocol. The synthesis of these azido amino acids typically involves a two-step process from readily available Fmoc-protected asparagine or glutamine, proceeding through a Hofmann rearrangement followed by a diazo transfer reaction.
Experimental Protocol: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]
-
Step 1: Hofmann Rearrangement: Fmoc-Asn-OH is dissolved in a 1:1 mixture of acetonitrile (B52724) and water. Pyridinium-iodine(I,III) reagent (PIFA) is added, and the reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then quenched with an aqueous solution of sodium sulfite (B76179) and acidified with HCl to a pH of ~2-3. The product, Fmoc-Dap-OH, is isolated by filtration.
-
Step 2: Diazo Transfer: The resulting Fmoc-Dap-OH is dissolved in a biphasic solvent mixture of H2O, MeOH, and CH2Cl2, adjusted to pH 9 with K2CO3. Imidazole-1-sulfonyl azide hydrochloride, a stable and safe diazo transfer reagent, is added along with a catalytic amount of copper(II) sulfate (B86663) pentahydrate.[3] The reaction proceeds to yield Fmoc-Ala(N3)-OH, which can often be used in SPPS without further purification.
Advantages:
-
Precise, site-specific incorporation of the azide group.
-
Compatibility with standard Fmoc-SPPS chemistry.[1]
Disadvantages:
-
Requires the synthesis or purchase of expensive non-natural amino acids.[2]
-
Can be less efficient for peptides with multiple azide incorporation sites.
Post-Synthetic Modification via Diazotransfer Reaction
An alternative to incorporating azido amino acids is the post-synthetic modification of a fully assembled peptide. The diazotransfer reaction is a powerful method for converting primary amines, such as the ε-amino group of lysine (B10760008) or the N-terminal α-amino group, into azides.[4][5]
Methodology:
This approach involves treating the purified peptide containing free amine groups with a diazotransfer reagent. Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) is a commonly used reagent due to its efficiency and relative safety compared to other diazotransfer agents like triflyl azide.[3][4] The reaction is typically carried out in the presence of a copper(II) catalyst and a base in an aqueous or mixed solvent system.[4][6]
Experimental Protocol: On-Resin Diazotransfer
-
Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-SPPS. Lysine residues intended for azidation are protected with an orthogonal protecting group that can be selectively removed on-resin (e.g., Mtt).
-
Selective Deprotection: The orthogonal protecting group is removed by treating the resin with a mild acid solution (e.g., 1% TFA in DCM). The resin is then washed thoroughly.
-
Diazotransfer Reaction: The resin-bound peptide is then treated with a solution of imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate in a suitable solvent system (e.g., a mixture of water, methanol, and dichloromethane) at a controlled pH (typically around 9).[7][4] The reaction is allowed to proceed for several hours.
-
Washing and Cleavage: The resin is washed extensively to remove excess reagents, and the azide-modified peptide is then cleaved from the resin and purified.
Advantages:
-
Allows for the introduction of multiple azide groups simultaneously.[4]
-
Avoids the need for synthesizing specialized amino acid building blocks.
Disadvantages:
-
Less site-selectivity if multiple primary amines are present and unprotected.
-
Potential for side reactions or incomplete conversion.
-
Diazotransfer reagents can be hazardous and require careful handling.[4]
Chemoenzymatic Methods
While less common for direct azidation, chemoenzymatic approaches can be employed to ligate peptide fragments, one of which contains an azide group.[8][9] Enzymes like sortase or butelase can catalyze the formation of a peptide bond between two peptide fragments under mild conditions.[10][11] This method is particularly useful for the synthesis of large proteins or complex peptides where one segment is chemically synthesized with an azide-containing amino acid, and the other is expressed recombinantly.
Methodology:
A peptide fragment containing an azide is synthesized chemically. A second, larger peptide or protein segment is produced, often through recombinant expression, with a specific recognition sequence for the chosen ligase. The two fragments are then incubated with the enzyme, which catalyzes the formation of a native peptide bond, resulting in the full-length azide-modified peptide.
Advantages:
-
Enables the synthesis of very large and complex azide-modified peptides and proteins.
-
Highly specific and efficient ligation.[10]
-
Reactions are performed under mild, aqueous conditions.[9]
Disadvantages:
-
Requires the production and purification of both peptide fragments and the ligase enzyme.
-
The enzyme recognition site remains in the final product, although strategies exist for its removal.[11]
Comparison of Methods
| Feature | Incorporation of Azido Amino Acids (SPPS) | Post-Synthetic Diazotransfer | Chemoenzymatic Ligation |
| Site-Specificity | High | Moderate to High (with orthogonal protection) | High |
| Efficiency for Multiple Azides | Lower | High | Moderate |
| Reagent Cost | High (for azido amino acids) | Low to Moderate | High (enzyme production) |
| Scalability | Good | Good | Moderate |
| Peptide Size Limitation | ~50 amino acids | Dependent on starting peptide | Suitable for large proteins |
| Key Reagents | Fmoc-azido amino acids, coupling reagents | Imidazole-1-sulfonyl azide, Cu(II) catalyst | Peptide ligase (e.g., Sortase) |
| Typical Yield | Good to Excellent | Good | Good to Excellent |
Applications of Azide-Modified Peptides
The primary motivation for introducing azide functionality is to enable subsequent bioorthogonal conjugation reactions.
-
Click Chemistry: This refers to a set of reactions that are rapid, high-yielding, and biocompatible.[12][13][14][15]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[16][17] This is a widely used method for bioconjugation.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with azides.[14][16] This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.[14][18]
-
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, typically a phosphinothioester, to form an amide bond.[19][20][21][22][23] A key advantage of the "traceless" Staudinger ligation is that it forms a native amide bond without any residual atoms from the reactive groups.[19][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-rich peptides via an on-resin diazotransfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in chemoenzymatic peptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. qyaobio.com [qyaobio.com]
- 13. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 14. jpt.com [jpt.com]
- 15. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. cpcscientific.com [cpcscientific.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Staudinger ligation: a peptide from a thioester and azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. raineslab.com [raineslab.com]
A Comparative Guide to Azido-Amino Acid Reagents for Peptide Synthesis and Bioconjugation: N3-L-Orn(Fmoc)-OH in Focus
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of bioorthogonal functional groups into peptides and proteins is a cornerstone of modern chemical biology and drug development. Azido-amino acids, with their ability to participate in highly specific and efficient "click chemistry" reactions, have emerged as indispensable tools for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), peptide-based imaging agents, and novel biomaterials.
This guide provides an objective comparison of N3-L-Orn(Fmoc)-OH with other commonly used azido-amino acid reagents. We will delve into their performance in solid-phase peptide synthesis (SPPS), their reactivity in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, and provide supporting experimental data and detailed protocols to inform your selection of the optimal building block for your research endeavors.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of azido-amino acids into a growing peptide chain is paramount. The compatibility of these reagents with standard Fmoc-based SPPS protocols is a key consideration.
Structural Comparison of Common Azido-Amino Acids
This compound is a chemically modified ornithine analog where the delta-amino group is protected by an Fmoc group, and the alpha-amino group is replaced by an azide (B81097).[1] This "inverted" functionalization makes it a specialized tool for introducing an azide at a specific internal position of a peptide.[1] Other commonly used azido-amino acids include derivatives of lysine, norvaline, and alanine, each offering different side-chain lengths and flexibility.
| Reagent | Structure | Side-Chain Length | Key Characteristics |
| This compound | (S)-2-Azido-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)pentanoic acid | Medium | Non-proteinogenic; shorter side chain than lysine.[1] |
| Fmoc-L-Lys(N3)-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azidohexanoic acid | Long | Direct analog of the natural amino acid lysine.[2] |
| Fmoc-L-Nva(N3)-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-azidopentanoic acid | Medium | Can be considered a protected derivative of ornithine.[3] |
| Fmoc-L-Ala(N3)-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-azidopropanoic acid | Short | Shortest side chain, potentially influencing local peptide conformation. |
| Fmoc-L-Aha(N3)-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid | Medium | Useful for introducing azides in various positions. |
Coupling Efficiency and Purity
While direct, head-to-head comparative studies on the coupling efficiency of these specific azido-amino acids are not extensively available in the literature, the use of modern coupling reagents in Fmoc-SPPS generally results in high coupling yields, typically exceeding 99%. The azide group is stable under the standard basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid).
Factors that can influence coupling efficiency include steric hindrance around the coupling site and the potential for aggregation of the growing peptide chain. While the different side-chain lengths of the various azido-amino acids could subtly influence these factors, significant differences in coupling efficiency are not generally expected with optimized protocols.
The purity of the final peptide is more critically dependent on the overall success of the synthesis, including the quality of the reagents, the choice of resin, the coupling and deprotection cycles, and the final purification methodology. Purification of the crude peptide via reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for achieving high purity of the final azido-peptide. A comparative study on the synthesis of Glucagon showed a greater than 15% increase in the purity of the crude peptide when purified Fmoc-amino acids were used.
Experimental Workflow for Incorporating an Azido-Amino Acid via Fmoc-SPPS
Caption: General workflow for incorporating an azido-amino acid via Fmoc-SPPS.
Performance in Bioorthogonal "Click" Chemistry Reactions
The primary utility of incorporating azido-amino acids into peptides is to enable subsequent modification via click chemistry. The two most common forms are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used reaction for forming a stable triazole linkage between an azide and a terminal alkyne. The reaction is typically fast and high-yielding. The electronic environment of the azide can influence the reaction kinetics, though significant differences between the various aliphatic azide-containing amino acids are not generally observed.
Caption: Factors influencing the rate of SPAAC reactions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Peptide
This protocol outlines the manual synthesis of a peptide containing an azido-amino acid on Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected azido-amino acid (e.g., this compound)
-
N,N'-Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido-amino acid) and a suitable coupling agent (e.g., 3-5 equivalents of HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction of an azido-peptide with an alkyne-functionalized molecule.
Materials:
-
Azido-peptide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the azido-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA in the reaction buffer or a suitable solvent like DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the azido-peptide and the alkyne-functionalized molecule (typically with a slight excess of one reactant).
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions.
-
Reaction Initiation: Add the CuSO₄/THPTA complex to the peptide/alkyne mixture. Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting triazole-linked bioconjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for the SPAAC reaction between an azido-peptide and a strained alkyne.
Materials:
-
Azido-peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Solutions: Dissolve the azido-peptide and the strained alkyne in the reaction buffer.
-
Reaction Setup: Mix the azido-peptide and the strained alkyne in a reaction vessel. A slight molar excess of the alkyne is often used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the specific strained alkyne.
-
Monitoring and Purification: Monitor the reaction progress by HPLC or mass spectrometry. Once complete, purify the conjugate using a suitable chromatographic method.
Conclusion
This compound and other azido-amino acid reagents are powerful tools for the synthesis of modified peptides and the construction of complex bioconjugates. While their performance in SPPS is generally comparable and leads to high-purity peptides with optimized protocols, the choice of a specific azido-amino acid can influence the kinetics of subsequent SPAAC reactions. For CuAAC, the differences in reactivity between various aliphatic azides are less pronounced.
The selection of the most appropriate azido-amino acid should be guided by the specific requirements of the final application, including desired side-chain length, potential conformational effects, and the intended bioorthogonal reaction. The detailed protocols provided in this guide offer a starting point for the successful implementation of these versatile building blocks in your research.
References
Kinetic analysis of different azide-alkyne cycloaddition reactions
A Comprehensive Guide to the Kinetic Analysis of Azide-Alkyne Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a versatile toolkit for molecular conjugation. The efficiency of these reactions, however, varies significantly depending on the catalytic method employed. This guide provides an objective comparison of the kinetics of the three primary modalities of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), supported by experimental data and detailed protocols.
Comparative Kinetic Data of Azide-Alkyne Cycloaddition Reactions
The selection of an appropriate azide-alkyne cycloaddition method is often dictated by the desired reaction rate, biocompatibility, and regioselectivity. The following table summarizes the key kinetic parameters for each major type of reaction, providing a quantitative basis for comparison.
| Reaction Type | Catalyst | Alkyne Type | Regioselectivity | Second-Order Rate Constant (k) with Benzyl (B1604629) Azide (B81097) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted triazole | ~1 - 10⁴[1] | Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst.[1] |
| SPAAC | None | Cyclooctynes (strained) | Mixture, depends on cyclooctyne (B158145) | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9)[2] | Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne. |
| RuAAC | Ruthenium(II) | Terminal and Internal | 1,5-disubstituted triazole | Generally fast (qualitative) | Complements CuAAC by providing the 1,5-regioisomer. Can be slower than CuAAC.[3] |
Reaction Mechanisms and Experimental Workflow
Understanding the underlying mechanisms and the general workflow for kinetic analysis is crucial for designing and interpreting experiments.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the kinetic analysis of CuAAC, SPAAC, and RuAAC reactions.
Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy
This protocol describes the determination of the second-order rate constant for a CuAAC reaction using ¹H NMR.
Materials:
-
Azide (e.g., benzyl azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (optional, e.g., THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the terminal alkyne and the internal standard in the deuterated solvent to achieve known initial concentrations.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.
-
Reaction Initiation: In a separate vial, prepare a solution of the azide and the copper(I) catalyst (and ligand, if used) in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.
-
Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and the stable internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear.
-
The second-order rate constant (k) can be determined from the slope of this line.
-
Protocol 2: Kinetic Analysis of SPAAC via Fluorescence Spectroscopy
This protocol is suitable for determining the kinetics of SPAAC reactions using a fluorogenic azide or alkyne.
Materials:
-
Strained cyclooctyne (e.g., DBCO, BCN)
-
Fluorogenic azide (or a non-fluorogenic azide and a fluorogenic cyclooctyne)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen fluorophore.
-
Reactant Preparation: Prepare stock solutions of the strained cyclooctyne and the fluorogenic azide in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a cuvette, add the reaction buffer and the fluorogenic azide to a final concentration where the fluorescence signal is stable. Initiate the reaction by adding a known concentration of the strained cyclooctyne. To ensure pseudo-first-order kinetics, the cyclooctyne should be in at least a 10-fold excess.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence intensity over time.
-
Data Analysis:
-
The observed rate constant (k_obs) can be obtained by fitting the fluorescence intensity versus time data to a single exponential decay (or increase) equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the initial concentration of the excess reactant (the cyclooctyne in this case).
-
Protocol 3: Kinetic Analysis of RuAAC via LC-MS
This protocol outlines a method for monitoring the progress of a RuAAC reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Azide (e.g., benzyl azide)
-
Alkyne (terminal or internal, e.g., phenylacetylene)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)
-
Anhydrous, non-protic solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Quenching solution (e.g., a solution of a strong chelating agent like EDTA)
-
LC-MS system
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide and alkyne in the anhydrous solvent.
-
Reaction Initiation: Add the ruthenium catalyst to the solution to start the reaction. Begin timing immediately.
-
Sampling and Quenching: At predetermined time points, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.
-
LC-MS Analysis: Analyze each quenched sample by LC-MS to determine the concentrations of the reactants and the triazole product. This is typically done by creating a calibration curve with known concentrations of the starting materials and the purified product.
-
Data Analysis:
-
Plot the concentration of one of the reactants versus time.
-
Use the appropriate integrated rate law for a second-order reaction to determine the rate constant (k) from the concentration versus time data.
-
References
Safety Operating Guide
Proper Disposal of N3-L-Orn(Fmoc)-OH: A Comprehensive Guide
For immediate reference, treat N3-L-Orn(Fmoc)-OH and all associated waste streams as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and disposal procedures. This guide provides detailed procedures for the proper disposal of the solid compound and the waste generated during its use in research and drug development.
Essential Safety and Hazard Information
This compound is an azide-containing, Fmoc-protected amino acid derivative used in peptide synthesis and click chemistry.[1] While specific toxicity data is limited, the primary hazards are associated with its azide (B81097) group and potential irritation. All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Identification and Classification:
| Hazard Category | Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Required Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities. |
| Skin and Body Protection | A laboratory coat and closed-toe shoes. |
Step-by-Step Disposal Procedures
Segregation of waste streams is critical to ensure safety and prevent dangerous chemical reactions. Never mix azide-containing waste with other chemical waste streams unless following a specific deactivation protocol.
Disposal of Unused or Expired Solid this compound
-
Container: Place the original vial inside a larger, sealable, and clearly labeled plastic container. Do not use a container with a metal cap, as azides can react with metals to form explosive salts.
-
Labeling: Clearly label the outer container with "Hazardous Waste: Solid Organic Azide" and the full chemical name: "this compound".
-
Storage: Store the container in a designated, cool, dry hazardous waste accumulation area. Ensure it is segregated from acids, oxidizing agents, and metals.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal of Experimental Waste Solutions (Azide-Containing)
This category includes all aqueous and organic solutions from reactions or work-ups containing this compound.
-
Collection: Use a dedicated, sealed plastic or plastic-coated glass waste container.
-
pH Check: Ensure the pH of the collected waste is neutral (pH 6-8). Crucially, do not add acid , as this can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Segregation: Do not mix with halogenated solvents (e.g., dichloromethane, chloroform) or acidic waste streams.
-
Labeling: Label the container "Hazardous Waste: Non-Halogenated Organic Azide Solution" and list all chemical components.
-
Storage and Disposal: Store in the designated hazardous waste area and arrange for disposal via your institution's EHS department.
Disposal of Fmoc Deprotection Waste
The removal of the Fmoc protecting group typically involves a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This creates a separate, basic hazardous waste stream.
-
Collection: This waste, containing piperidine, DMF, and the dibenzofulvene-piperidine adduct, should be collected in its own dedicated, sealed plastic or plastic-coated glass container.
-
Segregation: Do not mix this basic waste stream with any acidic waste to avoid a strong exothermic reaction.
-
Labeling: Label the container "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".
-
Disposal: Arrange for disposal through your institution's EHS department.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For dry spills, avoid creating dust. Cover the spill with an absorbent, non-combustible material like sand or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Waste Segregation and Disposal Workflow.
Caption: Emergency Spill Response Protocol.
References
Essential Safety and Logistics for Handling N3-L-Orn(Fmoc)-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling N3-L-Orn(Fmoc)-OH, a key reagent in peptide synthesis and click chemistry. The following procedures are designed to minimize risk and streamline your workflow, from initial handling to final disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Potential Hazards:
-
Organic Azide (B81097) (N3 group): Organic azides are energetic compounds that can be toxic. They may decompose violently when subjected to shock, friction, or heat. Contact with heavy metals (e.g., lead, copper) can form highly explosive metal azides.[1] It is also crucial to avoid contact with strong acids, which can form hydrazoic acid, a substance that is both highly toxic and explosive.[1]
-
Fmoc-protected amino acid: As a solid, this compound may cause irritation to the skin, eyes, and respiratory tract, particularly if dust is generated.[2][3]
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2][4] Regularly inspect gloves for any signs of degradation or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[2][5] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2][5] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[2][5] The type of respirator should be selected based on a formal risk assessment. |
II. Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure all necessary PPE is available and in good condition before commencing work.[2]
-
Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[6]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[6]
-
Use non-metallic spatulas (e.g., plastic or ceramic) for transferring the compound to prevent the formation of explosive metal azides.[1]
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][6]
3. Use in Peptide Synthesis (Fmoc Deprotection):
-
The removal of the Fmoc group is typically achieved using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).[7]
-
This process generates a hazardous liquid waste stream containing the dibenzofulvene-piperidine adduct, which must be collected and disposed of separately.[1][7]
III. Disposal Plan: Waste Segregation and Disposal
All waste generated from experiments involving this compound must be treated as hazardous.[1][7]
Waste Stream Management:
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Dedicated, sealed plastic or plastic-coated glass container. Do not use a container with a metal cap.[1] | "Hazardous Waste: Solid Organic Azide" and the full chemical name.[1] | Store in a designated hazardous waste area away from heat, acids, and metals. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[1] |
| Liquid Waste (Fmoc Deprotection) | Dedicated, sealed plastic or plastic-coated glass container. | "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".[1] | Do not mix this basic waste stream with any acidic waste.[1] Store in a designated hazardous waste area and arrange for disposal through your institution's EHS department.[1][7] |
| Contaminated Labware | Sharps container (for needles, etc.) or a designated solid waste container. | "Hazardous Waste: Contaminated Labware" | Dispose of through your institution's EHS department. |
IV. Experimental Workflow
The following diagram illustrates the general workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
